molecular formula C7H7N3 B567624 1h-Pyrrolo[3,2-c]pyridin-7-amine CAS No. 1352398-37-8

1h-Pyrrolo[3,2-c]pyridin-7-amine

Cat. No.: B567624
CAS No.: 1352398-37-8
M. Wt: 133.154
InChI Key: DYPBKULODJSIHW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridin-7-amine is a heterocyclic aromatic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of potent and selective kinase inhibitors . Research has demonstrated that the 1H-pyrrolo[3,2-c]pyridine core serves as a versatile and privileged structure in the design of enzyme inhibitors. It has been successfully employed as a starting point for structure-based drug design programs, leading to the creation of orally bioavailable small-molecule inhibitors targeting key oncogenic proteins . For instance, this scaffold has been utilized in the development of highly potent and selective inhibitors of the protein kinase MPS1 (also known as TTK) . MPS1 is a crucial component of the spindle assembly checkpoint and is aberrantly overexpressed in a wide range of human cancers, making it a high-value target in oncology research . Compounds based on this scaffold can stabilize inactive conformations of kinases, providing valuable chemical tools to elucidate their therapeutic potential . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPBKULODJSIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the 1H-Pyrrolo[3,2-c]pyridine Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of the 1H-pyrrolo[3,2-c]pyridine scaffold, a privileged heterocyclic core in modern pharmacology. We will delve into the nuanced chemical properties, validated synthetic routes, and significant biological activities of its derivatives, with a particular focus on the strategic importance of the 7-amino functional group in generating targeted therapeutic agents.

Introduction: The Strategic Value of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine bicyclic system, a scaffold that has garnered immense interest in medicinal chemistry.[1] This structural motif is a key pharmacophore in numerous biologically active compounds, leveraging the distinct electronic properties of both heterocyclic components. The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has emerged as a versatile template for designing potent and selective inhibitors of various protein targets.

Derivatives of this core have shown significant promise as candidates for anticancer and anti-inflammatory therapies.[2][3] The introduction of an amine group at the C7 position, creating 1H-pyrrolo[3,2-c]pyridin-7-amine, provides a critical chemical handle for further molecular elaboration. This amino group acts as a key hydrogen bond donor and acceptor, and a versatile point for synthetic diversification, enabling chemists to fine-tune the pharmacological profile of lead compounds.

Part 1: Physicochemical and Spectroscopic Profile of the Core Structure

The 1H-pyrrolo[3,2-c]pyridine core is an aromatic heterocyclic system. The nitrogen atom in the pyridine ring acts as a weak base, while the pyrrole nitrogen is generally non-basic due to the delocalization of its lone pair of electrons into the aromatic system. Understanding the physicochemical properties and spectroscopic signatures is fundamental for any scientist working with this scaffold.

Physicochemical Properties

While extensive experimental data for the specific 1H-pyrrolo[3,2-c]pyridin-7-amine is not broadly published, we can compile representative data for the parent scaffold and closely related derivatives to provide a foundational understanding.

PropertyValue (Compound)Source
Molecular Formula C₇H₆N₂Sigma-Aldrich
CAS Number 271-34-1Sigma-Aldrich
Molecular Weight ~118.14 g/mol BLD Pharm[4]
Appearance Typically a solid at room temperatureGeneral Knowledge
Solubility Generally soluble in polar organic solvents like DMSO, DMF, and alcoholsGeneral Knowledge
Spectroscopic Characterization

Characterization of 1H-pyrrolo[3,2-c]pyridine derivatives relies on standard analytical techniques. The following data, derived from a published study on a 1-(3,4,5-trimethoxyphenyl)-6-phenyl-1H-pyrrolo[3,2-c]pyridine derivative, provides a practical example of the expected spectroscopic features.[5]

  • ¹H NMR: The proton NMR spectrum is characteristic. A singlet is typically observed for the proton at the C4 position of the pyridine ring, often downfield (e.g., δ 9.10 ppm). Protons on the pyrrole and phenyl rings appear in the aromatic region (δ 6.70-8.08 ppm). The methoxy groups of the trimethoxyphenyl substituent appear as sharp singlets around δ 3.91-3.95 ppm.[5]

  • ¹³C NMR: The carbon spectrum shows distinct signals for the aromatic carbons of the fused ring system and any substituents. For the example derivative, signals for the trimethoxyphenyl group are prominent, including those for the methoxy carbons (δ 56.44, 61.06 ppm).[5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition. For the example C₂₂H₂₁N₂O₃, the calculated mass for the [M+H]⁺ ion is 361.1552, which is confirmed by the experimental finding of 361.1556.[5]

Part 2: Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core

The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold is a key challenge that can be addressed through multi-step synthetic sequences. The causality behind each step—choice of catalyst, solvent, and reaction conditions—is critical for achieving high yields and purity. Below is a representative synthetic workflow adapted from the literature for a substituted derivative, demonstrating a robust and validated pathway.[5][6]

Workflow for the Synthesis of a Substituted 1H-Pyrrolo[3,2-c]pyridine Derivative

G A Starting Material: 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine C Product 1: 4-chloro-6-phenyl-1H-pyrrolo[3,2-c]pyridine A->C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 85°C B Phenylboronic Acid B->C D Product 1 F Product 2: N-(3,4,5-trimethoxyphenyl)-6-phenyl-1H-pyrrolo[3,2-c]pyridin-4-amine D->F Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C E 3,4,5-trimethoxyaniline E->F G Product 2 (hypothetical intermediate) H Final Product Core: Substituted 1H-pyrrolo[3,2-c]pyridine G->H

Caption: Synthetic workflow for a substituted 1H-pyrrolo[3,2-c]pyridine.

Detailed Experimental Protocol: Synthesis of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Example Derivative)

This protocol is based on the synthesis of compound 10a as described by Tang et al. (2024).[5] The synthesis involves a sequence of cross-coupling reactions, which are pillars of modern organic synthesis for their reliability and tolerance of functional groups.

  • Step A: Initial Suzuki Coupling.

    • Rationale: The Suzuki coupling is chosen for its robustness in forming C-C bonds. The palladium catalyst, Pd(dppf)Cl₂, is highly effective for coupling aryl chlorides with boronic acids. A base (K₂CO₃) is required to activate the boronic acid for transmetalation.

    • Procedure: To a solution of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a dioxane/water mixture, add phenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction at 85°C for 12 hours, monitoring by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Purify the crude product via column chromatography to yield the intermediate.

  • Step B: N-Arylation.

    • Rationale: This step constructs the N-aryl bond, often a key interaction motif in kinase inhibitors. While not explicitly detailed for this exact final compound in the reference, a similar N-arylation (Buchwald-Hartwig) is a standard follow-on step. It uses a palladium catalyst with a specialized ligand (like Xantphos) to facilitate the C-N bond formation.

    • Procedure: In a sealed tube, combine the product from Step A (1.0 eq), 3,4,5-trimethoxyaniline (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) in anhydrous dioxane.

    • Degas with argon and heat at 100°C for 16 hours.

    • Cool, filter through Celite, and concentrate the filtrate.

    • Purify by column chromatography to obtain the desired product.

Part 3: Biological Significance and Therapeutic Mechanisms

The 1H-pyrrolo[3,2-c]pyridine core is a validated scaffold for targeting key regulators of cellular processes, making it highly valuable for developing therapies against cancer and inflammatory diseases.

Primary Therapeutic Targets
TargetTherapeutic AreaMechanism of ActionRepresentative IC₅₀Source
FMS Kinase (CSF-1R) Cancer, Rheumatoid ArthritisInhibition of the FMS kinase signaling pathway, which is crucial for the proliferation of monocyte/macrophage lineage cells.30 nM (Compound 1r)[2]
Tubulin Cancer (e.g., Cervical, Gastric, Breast)Binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.0.12 µM (Compound 10t vs. HeLa cells)[5][6]
Mechanism of Action: Tubulin Polymerization Inhibition

Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a cornerstone of cancer chemotherapy.[5] These agents function by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton required for cell division.

  • Binding: The drug molecule enters the cancer cell and binds to the colchicine-binding site on β-tubulin heterodimers.

  • Inhibition: This binding event prevents the tubulin dimers from polymerizing into microtubules.

  • Disruption: The equilibrium between polymerized microtubules and free tubulin dimers is shifted, leading to a net depolymerization of the microtubule network.

  • Cell Cycle Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, causing the cell to arrest in the G2/M phase.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Drug 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin Free α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Dynamic Microtubules Drug->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Mitosis Cell Division (Mitosis) Spindle->Mitosis Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of tubulin inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.

Part 4: Protocol for Biological Evaluation - Tubulin Polymerization Assay

To validate the mechanism of action, a cell-free tubulin polymerization assay is essential. This protocol provides a reliable system to quantify the direct effect of a compound on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm over time. An inhibitory compound will suppress this increase.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (100 mM stock)

  • Glycerol

  • Test compound (e.g., derivative 10t ) dissolved in DMSO

  • Positive control (Colchicine)

  • Negative control (DMSO vehicle)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents on ice until use.

  • Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixtures. For each well, add:

    • G-PEM buffer with 10% glycerol.

    • Test compound to the final desired concentration (e.g., 3 µM and 5 µM as used for compound 10t ).[5] Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

    • Purified tubulin to a final concentration of 2 mg/mL.

  • Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Measurement: Immediately place the plate in the pre-warmed spectrophotometer. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analysis: Plot absorbance (OD₃₄₀) versus time. The rate of polymerization is the initial slope of the curve. Compare the polymerization curves of the test compound to the positive (colchicine) and negative (DMSO) controls. A significant reduction in the rate and extent of absorbance increase indicates inhibitory activity.

Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-c]pyridine core, particularly when functionalized with a 7-amino group, represents a highly valuable scaffold for the development of targeted therapeutics. Its proven success in generating potent inhibitors of FMS kinase and tubulin polymerization underscores its versatility.[1][5] Future research should focus on exploring novel substitutions around the core to optimize potency, selectivity, and pharmacokinetic properties. The development of new synthetic methodologies to access diverse derivatives more efficiently will further accelerate the discovery of new drug candidates based on this exceptional molecular framework.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Roy, T. K., et al. (2022). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • Tang, W., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid. PubChem. Available at: [Link]

  • Tang, W., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • Neochim, V., et al. (2021). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538188/
  • Al-Suwaidan, I. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Oh, H., et al. (2020). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. Available at: [Link]

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • PubChemLite. (n.d.). 1h-pyrrolo[2,3-c]pyridin-7-amine. PubChemLite. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Ali, M. R., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

Sources

Unlocking the Therapeutic Promise: A Technical Guide to 1H-Pyrrolo[3,2-c]pyridin-7-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth exploration for researchers, scientists, and drug development professionals on the burgeoning potential of the 1H-pyrrolo[3,2-c]pyridine scaffold, with a specific focus on the 7-amine derivative, as a promising kinase inhibitor. Drawing upon established principles of medicinal chemistry and oncology, this document will elucidate the scientific rationale, proposed mechanisms of action, and a comprehensive experimental framework for the evaluation of this compound class.

The Strategic Imperative for Novel Kinase Inhibitors and the Rise of the Pyrrolopyridine Scaffold

Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets, particularly in oncology. The aberrant activity of kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.

The pyrrolopyridine core has emerged as a "privileged" scaffold in kinase inhibitor design. Its heterocyclic structure can effectively mimic the purine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of kinases, particularly interacting with the crucial hinge region.[1] This fundamental interaction provides a robust starting point for the development of potent and selective kinase inhibitors. Various isomers of the pyrrolopyridine scaffold have demonstrated significant potential in targeting a range of kinases, including FMS, FGFR, c-Met, Haspin, and Cdc7.[2][3][4][5]

The 1H-Pyrrolo[3,2-c]pyridine Core: A Focused Look at FMS Kinase Inhibition

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[2] A series of eighteen diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase.[2]

Notably, certain derivatives exhibited impressive potency, with IC50 values in the nanomolar range. For instance, compounds 1e and 1r from one study demonstrated IC50 values of 60 nM and 30 nM, respectively, against FMS kinase.[2] Furthermore, compound 1r displayed selectivity for FMS kinase when tested against a panel of 40 other kinases and showed potent anti-proliferative activity against various cancer cell lines.[2]

CompoundTarget KinaseIC50 (nM)Reference
1e FMS60[2]
1r FMS30[2]
KIST101029 (Lead Compound)FMS96[2]

These findings strongly suggest that the 1H-pyrrolo[3,2-c]pyridine scaffold is a viable starting point for the development of novel kinase inhibitors. The 7-amino group of 1H-pyrrolo[3,2-c]pyridin-7-amine offers a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Proposed Mechanism of Action and Therapeutic Rationale

The primary proposed mechanism of action for 1H-pyrrolo[3,2-c]pyridin-7-amine-based inhibitors is competitive inhibition at the ATP-binding site of the target kinase. The pyrrolopyridine core is expected to form hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor. The 7-amino group can serve as a key interaction point or as a handle for introducing substituents that can form additional interactions with the kinase, thereby enhancing affinity and selectivity.

The therapeutic rationale for developing inhibitors based on this scaffold is broad. Given the demonstrated activity against FMS kinase, initial therapeutic indications could include cancers where FMS is overexpressed or plays a crucial role, such as ovarian, prostate, and breast cancer.[2] Furthermore, the versatility of the pyrrolopyridine scaffold suggests that derivatives of 1H-pyrrolo[3,2-c]pyridin-7-amine could be developed to target other clinically relevant kinases.

Below is a conceptual diagram illustrating the potential interaction of a 1H-pyrrolo[3,2-c]pyridin-7-amine derivative within a kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_motif DFG Motif Hydrophobic_pocket Hydrophobic Pocket Core Pyrrolopyridine Core Core->Hinge H-Bonds Amine 7-Amine Amine->DFG_motif Potential H-Bond R_group R-Group R_group->Hydrophobic_pocket Hydrophobic Interaction

Caption: Conceptual binding mode of a 1H-pyrrolo[3,2-c]pyridin-7-amine derivative.

A Comprehensive Experimental Workflow for Inhibitor Development

The successful development of a kinase inhibitor from the 1H-pyrrolo[3,2-c]pyridin-7-amine scaffold requires a systematic and rigorous experimental approach. The following workflow outlines the key stages, from initial screening to preclinical evaluation.

G cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Library Synthesis of 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives B High-Throughput In Vitro Kinase Assay (e.g., FMS) A->B C Hit Identification & Initial SAR B->C D Iterative Medicinal Chemistry for Potency & Selectivity C->D E In-Cell Target Engagement & Phosphorylation Assays D->E F Kinome-wide Selectivity Profiling E->F G ADME/Tox Profiling F->G G->D Feedback Loop H In Vivo Efficacy Studies (Xenograft Models) G->H I Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies H->I J IND-Enabling Toxicology Studies I->J

Caption: A streamlined workflow for kinase inhibitor development.

Step-by-Step Experimental Protocols

4.1.1. In Vitro Kinase Inhibition Assay (Example: FMS Kinase)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target kinase.

  • Materials: Recombinant human FMS kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

4.1.2. Cellular Phosphorylation Assay

  • Objective: To assess the ability of the test compounds to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

  • Materials: A relevant cell line overexpressing the target kinase (e.g., M-NFS-60 cells for FMS), serum-free media, ligand (e.g., CSF-1), test compounds, lysis buffer, and antibodies for Western blotting or ELISA.

  • Procedure:

    • Plate the cells and starve them in serum-free media.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with the appropriate ligand to activate the kinase.

    • Lyse the cells and quantify the levels of phosphorylated and total downstream substrate (e.g., p-ERK, total ERK) using Western blotting or a specific ELISA kit.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Structure-Activity Relationship (SAR) and Future Directions

The initial findings on pyrrolo[3,2-c]pyridine derivatives suggest several avenues for SAR exploration with the 1H-pyrrolo[3,2-c]pyridin-7-amine scaffold.[2] Systematic modification of the 7-amino group with various substituents (e.g., aryl, alkyl, acyl groups) will be crucial to probe the binding pocket and enhance interactions.

Future research should focus on:

  • Expanding the Kinase Target Profile: Screening a library of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives against a broad panel of kinases to identify novel targets.

  • Improving Selectivity: Fine-tuning the chemical structure to minimize off-target effects and enhance the therapeutic window.

  • Optimizing Physicochemical Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.

The logical progression of a drug discovery campaign centered on this scaffold is depicted below.

G A Identify Privileged Scaffold (1H-pyrrolo[3,2-c]pyridine) B Synthesize Focused Library (7-amine derivatives) A->B C Screen Against Kinase Panel B->C D Identify 'Hit' Kinase(s) (e.g., FMS) C->D E Establish SAR D->E F Optimize Potency & Selectivity E->F G Lead Candidate F->G

Caption: Logical flow of a kinase inhibitor discovery program.

Conclusion

The 1H-pyrrolo[3,2-c]pyridin-7-amine scaffold represents a highly promising starting point for the development of a new generation of kinase inhibitors. The demonstrated activity of related compounds against clinically relevant kinases, coupled with the inherent "drug-like" properties of the pyrrolopyridine core, provides a strong foundation for future research and development. The experimental framework outlined in this guide offers a clear path forward for unlocking the full therapeutic potential of this exciting class of molecules.

References

  • El-Gamal, M. I., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-953. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Antony, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(11), 4051-4074. [Link]

  • Feizbakhsh, O., et al. (2024). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 29(3), 698. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

  • El-Gamal, M. I., et al. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. European Journal of Medicinal Chemistry, 46(8), 3218-3226.
  • Lee, H. W., et al. (2017). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3483-3487. [Link]

  • Al-Harthy, T., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6683. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300993. [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master's Thesis, Graz University of Technology.
  • El-Gamal, M. I., & Oh, C. H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 415-433. [Link]

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The Ascendancy of 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine nucleus, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with a wide array of biological targets, most notably protein kinases. This inherent bioactivity, coupled with the synthetic tractability of the 7-amino functional group, makes it a privileged starting point for the development of novel therapeutics. This guide provides an in-depth exploration of recent advancements in the design, synthesis, and biological evaluation of novel derivatives of 1H-pyrrolo[3,2-c]pyridin-7-amine, with a focus on their potential as anticancer agents. We will delve into two exemplary classes of these derivatives: FMS kinase inhibitors and colchicine-binding site tubulin inhibitors, providing detailed experimental protocols and insights into their mechanisms of action.

I. Targeting FMS Kinase: A New Frontier in Cancer and Inflammatory Diseases

The FMS-like tyrosine kinase 3 (FLT3 or FMS) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1] Dysregulation of FMS signaling is implicated in various malignancies, including acute myeloid leukemia, and inflammatory conditions like rheumatoid arthritis.[1][2] Consequently, the development of potent and selective FMS kinase inhibitors is a highly pursued therapeutic strategy.

A. Design and Synthesis of Novel Diarylurea and Diarylamide Derivatives

A promising series of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives incorporating diarylurea and diarylamide moieties have been developed as potent FMS kinase inhibitors. The synthetic strategy hinges on the derivatization of the 7-amino group of the core scaffold.

Experimental Protocol: Synthesis of a Representative Diarylamide 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative

This protocol outlines a generalizable synthetic route.

  • Step 1: Synthesis of the 1H-Pyrrolo[3,2-c]pyridin-7-amine Core. The synthesis of the core scaffold can be achieved through a multi-step reaction sequence, often starting from a substituted pyrrole. A common approach involves a Knoevenagel condensation followed by a Curtius rearrangement to construct the 5-azaindole system.[3]

  • Step 2: Acylation of the 7-amino Group. To a solution of 1H-pyrrolo[3,2-c]pyridin-7-amine in an anhydrous aprotic solvent (e.g., dichloromethane), an equimolar amount of a substituted benzoyl chloride and a non-nucleophilic base (e.g., triethylamine) are added at 0 °C.

  • Step 3: Reaction Monitoring and Work-up. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired diarylamide derivative.

Diagram: Synthetic Workflow for Diarylurea/Diarylamide Derivatives

G cluster_synthesis Synthesis of 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives A 1H-Pyrrolo[3,2-c]pyridin-7-amine Core B Acylation/Urea Formation A->B Substituted Benzoyl Chloride or Isocyanate C Reaction Work-up & Purification B->C Quenching & Extraction D Novel Diarylurea/Diarylamide Derivative C->D Column Chromatography

Caption: Synthetic workflow for novel derivatives.

B. Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized derivatives are evaluated for their inhibitory activity against FMS kinase and their antiproliferative effects on cancer cell lines.

Data Presentation: In Vitro Activity of Lead FMS Kinase Inhibitors

CompoundFMS Kinase IC50 (nM)Ovarian Cancer Cell Line IC50 (µM)Prostate Cancer Cell Line IC50 (µM)Breast Cancer Cell Line IC50 (µM)
1e 60NDNDND
1r 300.15 - 1.780.15 - 1.780.15 - 1.78
KIST101029 (Lead) 96NDNDND

ND: Not Disclosed in the provided search results.[4]

Expertise & Experience: Interpreting the SAR

The data reveals that compound 1r is a highly potent FMS kinase inhibitor, exhibiting a 3.2-fold greater potency than the lead compound KIST101029.[4] The structure-activity relationship studies indicate that the nature of the substituent on the terminal phenyl ring significantly influences the inhibitory activity. The presence of a benzamido moiety in the lead compound is thought to enhance hydrophobicity, potentially leading to better cell membrane permeability. However, the superior enzymatic inhibition of 1r highlights the nuanced interplay of electronic and steric factors in ligand-target interactions.

Experimental Protocol: FMS Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay platforms.[5][6]

  • Reagent Preparation: Prepare Tyrosine Kinase Buffer, FMS enzyme solution, substrate/ATP mix, and a serial dilution of the test compounds.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control), followed by 2 µL of the FMS enzyme solution.

  • Initiation of Reaction: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

C. Mechanism of Action: Disrupting the FMS Signaling Cascade

FMS kinase activation initiates several downstream signaling pathways, including the RAS/RAF/MAPK/Erk, JAK/STAT5/PIM-1, and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, differentiation, and survival.[7] Inhibition of FMS by the 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives blocks these signaling cascades, leading to the observed antiproliferative effects.

Diagram: FMS Kinase Signaling Pathway and Point of Inhibition

G cluster_fms FMS Kinase Signaling Pathway FMS FMS Receptor RAS_RAF RAS/RAF/MAPK/Erk FMS->RAS_RAF JAK_STAT JAK/STAT5/PIM-1 FMS->JAK_STAT PI3K_AKT PI3K/AKT/mTOR FMS->PI3K_AKT Inhibitor 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative (e.g., 1r) Inhibitor->FMS Inhibition Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation G cluster_tubulin Mechanism of Tubulin Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Inhibitor 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative (e.g., 10t) Inhibitor->Tubulin Binds to Colchicine Site CellCycle G2/M Phase Arrest Microtubule->CellCycle Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycle->Apoptosis

Sources

The Strategic Core: A Technical Guide to 1H-Pyrrolo[3,2-c]pyridin-7-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth analysis of the 1H-pyrrolo[3,2-c]pyridin-7-amine core, a key pharmacophore in the development of novel therapeutics. We will explore its synthesis, physicochemical properties, and, most critically, its application in the design of potent kinase inhibitors and microtubule-targeting agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction: The Rise of a Privileged Scaffold

The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine bicyclic system, which exists in several isomeric forms. The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has emerged as a valuable scaffold in drug discovery. Its unique electronic distribution and structural rigidity provide an ideal framework for designing molecules that can selectively interact with various biological targets. The introduction of a 7-amino group further enhances its potential by providing a key hydrogen bonding motif, crucial for molecular recognition at the active sites of enzymes and receptors. This guide will focus on the synthesis and application of this specific core, highlighting its strategic importance in developing next-generation therapeutics.

Synthesis of the 1H-Pyrrolo[3,2-c]pyridin-7-amine Core: A Practical Approach

The construction of the 1H-pyrrolo[3,2-c]pyridin-7-amine core can be achieved through a multi-step synthetic sequence. The following protocol is a representative, self-validating pathway that emphasizes causality in experimental choices.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1H-pyrrolo[3,2-c]pyridin-7-amine involves the late-stage introduction of the amine functionality, preceded by the construction of the bicyclic core. A plausible disconnection is at the C-N bond of the 7-amino group, suggesting a nucleophilic aromatic substitution on a halogenated precursor.

G Target 1H-Pyrrolo[3,2-c]pyridin-7-amine Precursor1 7-Halo-1H-pyrrolo[3,2-c]pyridine Target->Precursor1 Nucleophilic Aromatic Substitution (SNAr) Precursor2 Pyrrole derivative Precursor1->Precursor2 Ring Annulation StartingMaterial Substituted Pyridine Precursor2->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of 1H-pyrrolo[3,2-c]pyridin-7-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This initial step focuses on constructing the core heterocyclic system with a handle for subsequent functionalization. The synthesis can be achieved from a suitably substituted pyridine derivative. A key transformation involves the formation of the pyrrole ring onto the pyridine scaffold.

  • Reaction: (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide is treated with iron powder in acetic acid.

  • Rationale: The iron in acetic acid acts as a reducing agent for the nitro group and facilitates the reductive cyclization to form the pyrrole ring. The starting material can be synthesized from commercially available precursors.

  • Procedure:

    • To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq) in acetic acid, add iron powder (4.0 eq).

    • Heat the mixture to 100 °C and stir for 5 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium carbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Step 2: Amination of 6-bromo-1H-pyrrolo[3,2-c]pyridine

The final step involves the introduction of the amino group at the 7-position (assuming a rearrangement occurs, or targeting the 6-position initially which can be synthetically manipulated to the 7-position in some routes). A common method for this transformation is a palladium-catalyzed Buchwald-Hartwig amination.

  • Reaction: The bromo-substituted pyrrolopyridine is coupled with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand.

  • Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly on heteroaromatic systems. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

  • Procedure:

    • In a reaction vessel, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., sodium tert-butoxide, 2.0 eq).

    • Add a solvent such as toluene or dioxane.

    • Introduce an ammonia source, such as benzophenone imine, followed by acidic workup to reveal the primary amine.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, dilute with a suitable solvent, and filter through celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield 1H-pyrrolo[3,2-c]pyridin-7-amine.

Medicinal Chemistry Applications: A Tale of Two Targets

The 1H-pyrrolo[3,2-c]pyridin-7-amine core has proven to be a highly effective pharmacophore in the design of inhibitors for two critical cancer targets: FMS-like tyrosine kinase 3 (FMS) and tubulin.

FMS Kinase Inhibitors: Targeting Hematological Malignancies

FMS, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[2] Dysregulation of FMS signaling is implicated in various cancers, particularly acute myeloid leukemia (AML).[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Receptor PI3K PI3K FMS->PI3K RAS RAS FMS->RAS STAT3 STAT3 FMS->STAT3 Ligand CSF-1 Ligand->FMS Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative Inhibitor->FMS Inhibition

Caption: Simplified FMS signaling pathway and its inhibition.

Derivatives of 1H-pyrrolo[3,2-c]pyridin-7-amine have been developed as potent FMS kinase inhibitors. The 7-amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain, while the pyrrolopyridine core occupies the adenine-binding pocket. Various substitutions on the scaffold can be explored to enhance potency and selectivity.

Table 1: In Vitro Activity of Representative 1H-Pyrrolo[3,2-c]pyridine-based FMS Inhibitors

Compound IDModificationsFMS IC50 (nM)Reference
KIST101029 Di-aryl amide derivative96[3]
Compound 1e Di-aryl amide derivative60[3]
Compound 1r Di-aryl amide derivative30[3]
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance.[4] Agents that interfere with tubulin polymerization are among the most effective anticancer drugs.[5]

G cluster_process Microtubule Dynamics cluster_outcome Cellular Consequences Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Spindle Mitotic Spindle Disruption Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Inhibitor 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative Inhibitor->Polymerization Inhibition Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors.

A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1] These compounds effectively disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The 1H-pyrrolo[3,2-c]pyridine core serves as a rigid scaffold to position key pharmacophoric elements that interact with the colchicine binding pocket on β-tubulin.

Table 2: Antiproliferative Activity of a Lead 1H-Pyrrolo[3,2-c]pyridine-based Tubulin Inhibitor

Compound IDCell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[1]
10t SGC-7901 (Gastric Cancer)0.15[1]
10t MCF-7 (Breast Cancer)0.21[1]

Structure-Activity Relationship (SAR) Insights

The medicinal chemistry campaigns around the 1H-pyrrolo[3,2-c]pyridin-7-amine core have yielded valuable structure-activity relationship (SAR) data.

  • For FMS Kinase Inhibitors: The nature of the substituent at the 7-amino position is critical for potency. Bulky aromatic groups can enhance binding through additional hydrophobic and van der Waals interactions. Furthermore, substitutions on the pyrrole nitrogen can modulate solubility and pharmacokinetic properties.

  • For Tubulin Polymerization Inhibitors: The planarity of the pyrrolopyridine core is essential for fitting into the colchicine binding site. Substitutions at the 1- and 6-positions of the scaffold are key for optimizing interactions with different sub-pockets of the binding site, thereby enhancing potency and selectivity.

Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-c]pyridin-7-amine scaffold has established itself as a cornerstone in the development of targeted cancer therapies. Its synthetic accessibility and the ability to modulate its properties through functionalization make it an attractive starting point for the design of novel inhibitors for a range of biological targets. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds, exploring new therapeutic applications beyond oncology, and developing novel derivatives with enhanced potency and reduced off-target effects. The strategic application of this core will undoubtedly continue to fuel innovation in drug discovery for years to come.

References

  • Development of tubulin polymerization inhibitors as anticancer agents. (2023). Expert Opinion on Therapeutic Patents, 34(1), 1-15. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305111. [Link]

  • FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. (2019). Physiological Reviews, 99(3), 1579–1613. [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. [Link]

  • What are Tubulin inhibitors and how do they work? - Patsnap Synapse. (2024). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrolo[3,2-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[3,2-c]pyridin-7-amine, a notable heterocyclic amine, belongs to the azaindole family. These compounds, characterized by a pyrrole ring fused to a pyridine ring, are of significant interest in medicinal chemistry. The strategic placement of nitrogen atoms within this bicyclic scaffold imparts unique electronic properties, influencing its interactions with biological targets. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have demonstrated potential as kinase inhibitors and anticancer agents, underscoring the importance of a thorough understanding of their fundamental physicochemical properties for effective drug design and development.[1][2] This guide provides a detailed exploration of the structural, physical, and chemical characteristics of 1H-Pyrrolo[3,2-c]pyridin-7-amine, offering insights for its application in research and drug discovery.

Molecular Structure and Properties

The foundational element of 1H-Pyrrolo[3,2-c]pyridin-7-amine is its bicyclic heteroaromatic core. This structure, consisting of a five-membered pyrrole ring fused to a six-membered pyridine ring, dictates its fundamental chemical nature. The exocyclic amine group at the 7-position further influences its properties, particularly its basicity and potential for hydrogen bonding.

Predicted Physicochemical Parameters
PropertyPredicted Value for 1H-Pyrrolo[3,2-c]pyridin-7-amineExperimental/Predicted Value for 1H-Pyrrolo[2,3-b]pyridin-5-amine
Molecular Formula C₇H₇N₃C₇H₇N₃
Molecular Weight 133.15 g/mol 133.15 g/mol [3]
cLogP ~1.00.6[3]
Topological Polar Surface Area (TPSA) ~65 Ų54.7 Ų[3]
Hydrogen Bond Donors 22[3]
Hydrogen Bond Acceptors 22[3]
pKa (most basic) ~5.5 - 6.58.28 ± 0.20 (Predicted)[4]
Melting Point Not available128-129°C[4]

Note: Predicted values are estimates and should be confirmed by experimental methods.

Ionization and Lipophilicity: The Cornerstones of Drug Action

The ionization state (pKa) and lipophilicity (logP) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

1H-Pyrrolo[3,2-c]pyridin-7-amine possesses both acidic and basic centers. The pyrrolic nitrogen can act as a weak acid, while the pyridinic nitrogen and the exocyclic amine are basic. The most basic center is predicted to be the pyridinic nitrogen, with an estimated pKa in the range of 5.5 to 6.5. This value is crucial for understanding the compound's charge state at physiological pH (7.4), which will be a mixture of neutral and protonated forms.

The causality behind choosing potentiometric titration lies in its robustness and accuracy for determining ionization constants. It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa.

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 1H-Pyrrolo[3,2-c]pyridin-7-amine in a suitable solvent system (e.g., a mixture of methanol and water) to ensure solubility of both the free base and its salt form.

  • Titration with Standard Acid: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (e.g., octanol) and an aqueous phase. For ionizable compounds like 1H-Pyrrolo[3,2-c]pyridin-7-amine, the distribution coefficient (logD) at a specific pH is more relevant. The predicted cLogP of approximately 1.0 suggests a relatively balanced hydrophilic-lipophilic character.

The shake-flask method, though labor-intensive, is the gold standard for logP determination due to its direct measurement of partitioning.

  • Preparation of Phases: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD). The phases should be pre-saturated with each other.

  • Partitioning: Dissolve a known amount of 1H-Pyrrolo[3,2-c]pyridin-7-amine in one of the phases. Mix the two phases in a separatory funnel and shake vigorously to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP (or logD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP/logD determination by the shake-flask method.

Solubility

Aqueous solubility is a critical parameter for drug delivery and bioavailability. The presence of multiple nitrogen atoms capable of hydrogen bonding suggests that 1H-Pyrrolo[3,2-c]pyridin-7-amine will have some degree of aqueous solubility, which will be pH-dependent due to its basic nature. Solubility is expected to be higher at lower pH where the molecule is protonated.

Experimental Protocol for Thermodynamic Solubility Measurement

Thermodynamic solubility provides the most accurate measure of a compound's solubility at equilibrium.

  • Sample Preparation: Add an excess amount of solid 1H-Pyrrolo[3,2-c]pyridin-7-amine to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and various organic solvents.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1H-Pyrrolo[3,2-c]pyridin-7-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a signal for the NH proton of the pyrrole and the NH₂ protons of the amine group. The chemical shifts and coupling constants will be characteristic of the 5-azaindole scaffold.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the pyrrole and amine groups, as well as C-H and C=C/C=N stretching vibrations of the aromatic rings.

Sources

1H-Pyrrolo[3,2-c]pyridin-7-amine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Privileged Structures

In the intricate landscape of medicinal chemistry, the concept of "privileged structures" has emerged as a powerful strategy for the efficient discovery of novel therapeutics.[1][2] A privileged structure is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity.[1][2] This versatility stems from a combination of factors, including a rigid yet adaptable framework, the strategic placement of hydrogen bond donors and acceptors, and the ability to be readily functionalized to explore diverse chemical space.[3] By focusing on these pre-validated scaffolds, researchers can significantly enhance the probability of identifying lead compounds with favorable drug-like properties.[1]

The 1H-pyrrolo[3,2-c]pyridine core, and specifically its 7-amino substituted variant, has garnered significant attention as a privileged structure. Its presence in a multitude of biologically active compounds targeting diverse protein families underscores its importance in contemporary drug discovery.[4][5] This guide will provide a comprehensive overview of the 1H-pyrrolo[3,2-c]pyridin-7-amine scaffold, from its fundamental chemical properties and synthesis to its application in the development of targeted therapies. We will delve into specific examples of its biological activity, explore the underlying mechanisms of action, and provide detailed experimental protocols for the evaluation of its derivatives.

The Chemical Biology of 1H-Pyrrolo[3,2-c]pyridin-7-amine

The 1H-pyrrolo[3,2-c]pyridine ring system is an aza-indole, a bicyclic heterocycle containing a pyridine ring fused to a pyrrole ring. This fusion imparts a unique set of electronic and steric properties that contribute to its ability to interact with a wide range of biological targets. The 7-amino group provides a critical handle for further chemical modification and can act as a key hydrogen bond donor in interactions with target proteins.

Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core

Several synthetic routes to the 1H-pyrrolo[3,2-c]pyridine scaffold have been reported, often involving multi-step sequences. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

One illustrative synthetic approach begins with a substituted pyridine and proceeds through a series of reactions to construct the fused pyrrole ring. For instance, a general synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine can be achieved from (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.[6] The reaction with iron powder in acetic acid facilitates a reductive cyclization to form the pyrrole ring.[6]

Another approach involves a palladium-mediated substitution of a 6-bromo-pyrrolopyridine intermediate, which itself can be prepared through a sequential Sonagashira cross-coupling and base-catalyzed ring closure of a sulfonamide precursor.[7] The choice of synthetic route often depends on the desired substitution pattern on the final molecule.

Therapeutic Applications and Biological Targets

The versatility of the 1H-pyrrolo[3,2-c]pyridin-7-amine scaffold is evident in the diverse range of biological targets it has been shown to modulate. This section will explore some of the key therapeutic areas where this privileged structure has made a significant impact.

Oncology: A Scaffold for Anticancer Agents

The 1H-pyrrolo[3,2-c]pyridine core is a prominent feature in numerous potent anticancer agents. Its derivatives have demonstrated efficacy against a variety of cancer cell lines through distinct mechanisms of action.[8][9]

1. Kinase Inhibition:

Many cancers are driven by aberrant kinase signaling. The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be an effective template for the design of kinase inhibitors. For example, derivatives of this scaffold have shown potent inhibitory activity against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in the proliferation and survival of various cancer cells, including those of ovarian, prostate, and breast origin.[4][8]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of the signaling cascade ultimately leads to cell cycle arrest and apoptosis.

2. Tubulin Polymerization Inhibition:

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[6][10]

  • Mechanism of Action: By binding to tubulin, these compounds prevent its polymerization into microtubules. This leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[6][10]

The following diagram illustrates the central role of tubulin in mitosis and how its inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives can lead to cell cycle arrest.

G cluster_0 Cell Cycle Progression cluster_1 Mitosis (M-Phase) cluster_2 Mechanism of Action G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Cytokinesis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Tubulin_Polymerization_Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin Tubulin Tubulin_Polymerization_Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Forms Chromosome_Segregation Chromosome_Segregation Mitotic_Spindle->Chromosome_Segregation Enables G2M_Arrest G2M_Arrest Chromosome_Segregation->G2M_Arrest Inhibition leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by 1H-pyrrolo[3,2-c]pyridine Derivatives.

Gastrointestinal Disorders: Potassium-Competitive Acid Blockers

The 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold, a close structural analog, has been successfully employed in the design of potassium-competitive acid blockers (P-CABs).[11] These agents represent a novel class of drugs for the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.

  • Mechanism of Action: P-CABs inhibit the gastric H+/K+-ATPase, the proton pump responsible for acid secretion in the stomach. Unlike proton pump inhibitors (PPIs), which require acidic activation, P-CABs bind reversibly to the proton pump in a potassium-competitive manner, leading to a more rapid and sustained suppression of gastric acid.[11]

Experimental Protocols for Compound Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture and Seeding: a. Culture the desired cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well. c. Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Serially dilute the stock solution with culture medium to obtain a range of desired concentrations. c. Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plates for 48-72 hours.

3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plates for 4 hours at 37°C. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plates for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Assay

This protocol measures the ability of a compound to inhibit the polymerization of tubulin in vitro.

1. Reagents and Materials: a. Tubulin polymerization assay kit (containing tubulin, GTP, and a fluorescence reporter). b. Test compound and a positive control (e.g., colchicine). c. Fluorescence plate reader.

2. Assay Procedure: a. Prepare a reaction mixture containing tubulin, GTP, and the fluorescence reporter according to the manufacturer's instructions. b. Add the test compound at various concentrations to the reaction mixture in a 96-well plate. Include a vehicle control and a positive control. c. Incubate the plate at 37°C to initiate tubulin polymerization. d. Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye.

3. Data Analysis: a. Plot the fluorescence intensity against time for each concentration. b. Determine the rate of tubulin polymerization for each condition. c. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control. d. Determine the IC50 value for the inhibition of tubulin polymerization.

The following workflow diagram illustrates the key steps in the evaluation of a novel 1H-pyrrolo[3,2-c]pyridine derivative as a potential anticancer agent.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 In Vivo & Preclinical Development Synthesis Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification Antiproliferative_Assay Antiproliferative Activity (MTT Assay) Purification->Antiproliferative_Assay Target_Engagement_Assay Target Engagement Assay (e.g., Kinase Inhibition, Tubulin Polymerization) Antiproliferative_Assay->Target_Engagement_Assay Active Compounds Mechanism_of_Action_Studies Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assay) Target_Engagement_Assay->Mechanism_of_Action_Studies Confirmed Target Binders In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action_Studies->In_Vivo_Efficacy Promising Leads ADME_Tox ADME/Tox Profiling In_Vivo_Efficacy->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: Workflow for the Development of 1H-pyrrolo[3,2-c]pyridine-based Anticancer Agents.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

CompoundTarget/MechanismCell LineIC50 (µM)Reference
1r FMS Kinase InhibitorOvarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78[8]
10t Tubulin Polymerization InhibitorHeLa0.12[6][10][12]
10t Tubulin Polymerization InhibitorSGC-79010.18[6][10][12]
10t Tubulin Polymerization InhibitorMCF-70.21[6][10][12]
8f DDR2 Inhibitor (Predicted)HT-29 (Colon Cancer)4.55[13]
8g DDR2 Inhibitor (Predicted)HT-29 (Colon Cancer)4.01[13]

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridin-7-amine scaffold has unequivocally established itself as a privileged structure in drug discovery. Its synthetic tractability and ability to be tailored to interact with a diverse array of biological targets have led to the identification of potent lead compounds in oncology, gastroenterology, and beyond. The continued exploration of the chemical space around this versatile core, guided by a deeper understanding of its structure-activity relationships and target interactions, holds immense promise for the development of next-generation therapeutics. Future efforts will likely focus on leveraging this privileged scaffold to tackle challenging drug targets and to develop more selective and potent modulators of disease-relevant pathways.

References

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archives of Pharmacal Research, 40(1), 21-30. [Link]

  • Gevorgyan, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(7), 3197. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301905. [Link]

  • Arikawa, Y., et al. (2012). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Journal of Medicinal Chemistry, 55(15), 6966-6978. [Link]

  • Kandefer-Szerszeń, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Jung, M. H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4362-4367. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301905. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). Privileged structures: applications in drug discovery. Chemical Reviews, 103(3), 893-930. [Link]

  • Cummings, M. D., et al. (2012). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 55(23), 10437-10446. [Link]

  • Kwon, Y. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. Accounts of Chemical Research, 47(10), 3169-3180. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

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  • Kandefer-Szerszeń, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols: 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Microtubule Cytoskeleton in Cancer Therapy

The microtubule cytoskeleton, a dynamic network of protein filaments, is integral to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Comprised of α- and β-tubulin heterodimers, microtubules are in a constant state of flux, undergoing rapid polymerization and depolymerization. This dynamic instability is fundamental to the formation of the mitotic spindle, a critical apparatus for the segregation of chromosomes during mitosis. Consequently, agents that interfere with microtubule dynamics can halt cell division, ultimately leading to apoptotic cell death. This makes tubulin a highly attractive and clinically validated target for the development of anticancer therapeutics.[1]

A promising class of compounds that has emerged as potent tubulin polymerization inhibitors is the 1H-pyrrolo[3,2-c]pyridine scaffold. Certain derivatives of this heterocyclic system have been shown to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule formation and exhibiting significant antitumor activity.[2][3] This document provides a comprehensive guide for researchers interested in the evaluation of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives as tubulin polymerization inhibitors. It outlines detailed protocols for in vitro and cell-based assays to characterize their biological activity and elucidate their mechanism of action.

Mechanism of Action: Disruption of Microtubule Dynamics

1H-Pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by directly interfering with the polymerization of tubulin into microtubules. Molecular modeling studies suggest that these compounds can form hydrogen bonds with key residues within the colchicine-binding site of β-tubulin, such as Thrα179 and Asnβ349.[2][3] This interaction prevents the conformational changes necessary for tubulin polymerization, leading to a disruption of the dynamic equilibrium of the microtubule network. The subsequent failure to form a functional mitotic spindle triggers a cell cycle arrest at the G2/M phase, which in turn activates the apoptotic cascade, resulting in programmed cell death.[1][2]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Consequences 1h_Pyrrolo_derivative 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative Tubulin_dimer α/β-Tubulin Heterodimer 1h_Pyrrolo_derivative->Tubulin_dimer Binds to Colchicine Site Microtubule Microtubule Polymer 1h_Pyrrolo_derivative->Microtubule Inhibits Polymerization Tubulin_dimer->Microtubule Polymerization Microtubule->Tubulin_dimer Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule->Mitotic_Spindle_Disruption Leads to G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Figure 1: Mechanism of action of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives as tubulin polymerization inhibitors.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to characterize the activity of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The increase in turbidity or fluorescence upon microtubule formation is monitored over time.[4][5][6]

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (1H-pyrrolo[3,2-c]pyridin-7-amine derivative) dissolved in DMSO

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)[7]

  • Negative control (DMSO)

  • 96-well, clear-bottom plates

  • Temperature-controlled spectrophotometer or fluorometer capable of reading at 340 nm (for turbidity) or with appropriate filters for a fluorescent reporter.

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a 2X compound solution in General Tubulin Buffer containing 2 mM GTP and 20% glycerol. Create a dilution series of the test compound.

  • Assay Setup:

    • Add 50 µL of the 2X compound solution to the wells of a pre-chilled 96-well plate.

    • To initiate the reaction, add 50 µL of the 2X tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance (or fluorescence) versus time for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Reagents Prepare 2X Tubulin and 2X Compound Solutions on Ice Start->Prepare_Reagents Assay_Setup Add 50 µL of 2X Compound Solution to 96-well Plate Prepare_Reagents->Assay_Setup Initiate_Reaction Add 50 µL of 2X Tubulin Solution to Initiate Polymerization Assay_Setup->Initiate_Reaction Incubate_and_Read Incubate at 37°C and Measure Absorbance at 340 nm for 60 min Initiate_Reaction->Incubate_and_Read Data_Analysis Plot Absorbance vs. Time and Calculate IC₅₀ Incubate_and_Read->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[2][3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.[8]

Materials:

  • Cancer cell line

  • Test compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.[9]

Protocol 4: Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells and the effects of the test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Coverslips

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with the test compound for an appropriate time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining:

    • Incubate the cells with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI, mount the coverslips on slides, and visualize the microtubule network using a fluorescence microscope. Disruption of the normal filamentous microtubule structure is indicative of inhibitor activity.[2]

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro and In-Cellular Activity of a Representative 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 10t) [2]

AssayCell LineIC₅₀ (µM)
Tubulin Polymerization-3-5
Antiproliferative (MTT)HeLa0.12
SGC-79010.18
MCF-70.21

Table 2: Cell Cycle Analysis of a Representative 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 10t) in HeLa Cells [2]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.230.114.7
Compound 10t (0.12 µM)15.810.573.7
Compound 10t (0.24 µM)8.96.384.8
Compound 10t (0.36 µM)5.44.190.5

Conclusion and Future Directions

The protocols and information presented in this guide provide a robust framework for the investigation of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives as a promising class of tubulin polymerization inhibitors. The described assays allow for the comprehensive characterization of their in vitro and cellular activities, as well as the elucidation of their mechanism of action. Further studies could involve in vivo efficacy and toxicity assessments in animal models to evaluate their potential as clinical drug candidates for cancer therapy.[10] The pyrrolopyridine scaffold holds significant promise for the development of novel anticancer agents, and rigorous preclinical evaluation is a critical step in this endeavor.[11]

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]

  • A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - NIH. Available at: [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PubMed Central. Available at: [Link]

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - ResearchGate. Available at: [Link]

  • Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals. Available at: [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Available at: [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Induced cell cycle arrest - Wikipedia. Available at: [Link]

  • (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available at: [Link]

  • Induction of mitotic arrest by MCC1019. (A) Flow cytometric cell cycle... - ResearchGate. Available at: [Link]

  • Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - MDPI. Available at: [Link]

  • Cell-based Assays - MuriGenics. Available at: [Link]

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Application of 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 1H-Pyrrolo[3,2-c]pyridin-7-amine Scaffolds in Oncology

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit the molecular vulnerabilities of cancer cells. Within this paradigm, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of potent and selective anti-cancer agents. Derivatives of 1H-pyrrolo[3,2-c]pyridin-7-amine, in particular, have demonstrated significant promise in preclinical cancer research, exhibiting activity against a range of solid tumors including ovarian, prostate, breast, and melanoma.[1][2] This technical guide provides a comprehensive overview of the application of these compounds in cancer research, detailing their mechanisms of action, and providing field-proven protocols for their evaluation.

Core Mechanisms of Action: A Dual Assault on Cancer Proliferation

Research has elucidated two primary mechanisms through which 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives exert their anti-neoplastic effects: inhibition of FMS-like tyrosine kinase 3 (FMS) and disruption of tubulin polymerization. This dual-action potential makes them particularly compelling candidates for further development.

FMS Kinase Inhibition: Targeting Tumor-Associated Macrophages and Cancer Cell Proliferation

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] In the tumor microenvironment, signaling through the CSF-1/CSF-1R axis is critical for the recruitment and function of tumor-associated macrophages (TAMs), which are key drivers of tumor progression, angiogenesis, and metastasis. Furthermore, FMS kinase is often overexpressed in various cancer types, directly contributing to cancer cell proliferation and survival.[1]

Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[1][3] For instance, compound 1r from a studied series demonstrated an IC50 of 30 nM against FMS kinase, showing significant potency and selectivity.[1] By blocking the ATP-binding site of FMS kinase, these compounds inhibit its downstream signaling pathways, leading to reduced TAM infiltration and direct anti-proliferative effects on cancer cells.

Below is a diagram illustrating the FMS kinase signaling pathway and the point of intervention for 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives.

FMS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 (Ligand) FMS FMS Receptor (CSF-1R) CSF1->FMS Binding Dimerization Receptor Dimerization FMS->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS STAT STAT Autophosphorylation->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative Inhibitor->Autophosphorylation Inhibits

Caption: FMS Kinase Signaling Pathway Inhibition.

Tubulin Polymerization Inhibition: Inducing Mitotic Arrest and Apoptosis

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[4][5] Disruption of microtubule dynamics leads to mitotic arrest and subsequent programmed cell death (apoptosis), making tubulin an attractive target for anti-cancer drugs.[6][7]

A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization.[2] One notable compound, 10t , exhibited potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[2] These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[2]

The following diagram illustrates the role of tubulin in mitosis and the inhibitory action of these specific 1H-pyrrolo[3,2-c]pyridine derivatives.

Tubulin_Polymerization_Inhibition cluster_cell_cycle Cell Cycle cluster_mitosis Mitosis cluster_inhibition Inhibition Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Arrest G2/M Phase Arrest Spindle Mitotic Spindle Formation Microtubules->Spindle Segregation Chromosome Segregation Spindle->Segregation Spindle->Arrest CellDivision Successful Cell Division Segregation->CellDivision Inhibitor 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative (e.g., 10t) Inhibitor->Polymerization Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Tubulin Polymerization and Mitotic Inhibition.

Experimental Protocols for Evaluating 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives

The following protocols provide detailed, step-by-step methodologies for the in vitro and in vivo evaluation of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives.

In Vitro Evaluation

1. FMS Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to quantify the inhibitory effect of the test compound on FMS kinase activity by measuring the amount of ADP produced.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction.

  • Materials:

    • Recombinant human FMS kinase (e.g., from Promega, V4022)[8]

    • Poly (4:1 Glu, Tyr) peptide substrate

    • Reaction Buffer (provided with kinase system)

    • DTT (Dithiothreitol)

    • MnCl2

    • ADP-Glo™ Kinase Assay kit (Promega, V9101)

    • 1H-Pyrrolo[3,2-c]pyridin-7-amine derivative (test compound) dissolved in DMSO

    • Positive control inhibitor (e.g., a known FMS inhibitor)

    • 384-well white assay plates

    • Luminometer

  • Protocol:

    • Prepare the kinase reaction buffer as per the manufacturer's instructions, including DTT and MnCl2.

    • Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridin-7-amine derivative and the positive control inhibitor in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.

    • To each well of a 384-well plate, add 1 µL of the test compound or control. For the no-inhibitor control, add 1 µL of reaction buffer with DMSO.

    • Add 2 µL of FMS kinase (concentration to be optimized as per manufacturer's guidelines) to each well.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction. The final concentrations of substrate and ATP should be at their Km values, which should be determined experimentally or as recommended by the supplier.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

2. In Vitro Tubulin Polymerization Assay

This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro.

  • Principle: Tubulin polymerization into microtubules can be monitored by measuring the increase in optical density (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in turbidity.

  • Materials:

    • Tubulin (>99% pure, bovine) (e.g., from Sigma-Aldrich, 17-10194)

    • Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP (Guanosine-5'-triphosphate)

    • 1H-Pyrrolo[3,2-c]pyridin-7-amine derivative (test compound) dissolved in DMSO

    • Positive control inhibitor (e.g., Nocodazole)

    • Positive control promoter (e.g., Paclitaxel)

    • 96-well, half-area, clear-bottom plates

    • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

  • Protocol:

    • Prepare a stock solution of tubulin in ice-cold polymerization buffer. Keep on ice.

    • Prepare serial dilutions of the test compound, positive control inhibitor, and positive control promoter in polymerization buffer.

    • In a 96-well plate on ice, add the test compounds and controls to the designated wells.

    • Add the tubulin solution to each well.

    • Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis: Plot the absorbance at 340 nm versus time for each condition. Compare the polymerization curves of the test compound-treated samples to the vehicle control. A decrease in the rate and extent of polymerization indicates inhibitory activity. Calculate the percentage of inhibition at a specific time point (e.g., 30 minutes) for various concentrations of the test compound to determine the IC50 value.

3. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, A375P)

    • Complete cell culture medium

    • 1H-Pyrrolo[3,2-c]pyridin-7-amine derivative (test compound) dissolved in DMSO

    • Positive control cytotoxic drug (e.g., Doxorubicin)

    • MTT solution (5 mg/mL in PBS)

    • DMSO or Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Spectrophotometer or plate reader (570 nm)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and positive control in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

4. Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the test compound on the cell cycle distribution of cancer cells.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 1H-Pyrrolo[3,2-c]pyridin-7-amine derivative (test compound)

    • Positive control cell cycle inhibitor (e.g., Nocodazole for G2/M arrest)

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Data Analysis: Use flow cytometry analysis software to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.

In Vivo Evaluation

5. Human Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of a 1H-pyrrolo[3,2-c]pyridin-7-amine derivative in an in vivo mouse model.[9][10]

  • Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or SCID mice)

    • Human cancer cell line known to be sensitive to the test compound in vitro

    • Matrigel

    • 1H-Pyrrolo[3,2-c]pyridin-7-amine derivative formulated for in vivo administration

    • Vehicle control

    • Positive control drug (e.g., a standard-of-care chemotherapy for the chosen cancer type)

    • Calipers

    • Animal housing and handling equipment compliant with institutional guidelines

  • Protocol:

    • Cell Implantation:

      • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

      • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring:

      • Monitor the mice regularly for tumor formation.

      • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound, positive control).

      • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Treatment Administration:

      • Administer the test compound, vehicle, and positive control to the respective groups according to a predetermined dosing schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).

    • Efficacy Evaluation:

      • Continue treatment and tumor monitoring for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

      • Monitor animal body weight and overall health throughout the study as an indicator of toxicity.

    • Endpoint and Analysis:

      • At the end of the study, euthanize the mice and excise the tumors.

      • Weigh the tumors and, if desired, process them for further analysis (e.g., histology, western blotting).

    • Data Analysis:

      • Plot the mean tumor volume for each group over time.

      • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

      • Perform statistical analysis to determine the significance of the anti-tumor effect.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise manner.

Table 1: In Vitro Activity of a Representative 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative

AssayCell Line / TargetIC50 (µM)
FMS Kinase InhibitionRecombinant FMS0.03
Tubulin PolymerizationPurified Tubulin0.15
Cell Viability (MTT)MCF-7 (Breast Cancer)0.21
Cell Viability (MTT)A375P (Melanoma)0.18
Cell Viability (MTT)HeLa (Cervical Cancer)0.12

Table 2: In Vivo Efficacy in a Xenograft Model (e.g., MCF-7)

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Test Compound50 mg/kg, daily450 ± 12070
Positive Control(Dose and Schedule)(Value)(Value)

Conclusion and Future Directions

Derivatives of 1H-pyrrolo[3,2-c]pyridin-7-amine represent a promising class of anti-cancer agents with dual mechanisms of action. Their ability to inhibit both FMS kinase and tubulin polymerization provides a multi-pronged attack on tumor growth and the tumor microenvironment. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, enabling researchers to further characterize their therapeutic potential. Future research should focus on optimizing the structure-activity relationship of these derivatives to enhance their potency and selectivity, as well as exploring their efficacy in combination with other anti-cancer therapies.

References

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 24(5), 2147–2157. [Link]

  • Jung, M. H., El-Gamal, M. I., Abdel-Maksoud, M. S., Sim, T., Yoo, K. H., & Oh, C. H. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & medicinal chemistry letters, 22(13), 4362–4367. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Liu, H. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300893. [Link]

  • Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice. Nature protocols, 2(2), 247–250. [Link]

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature reviews. Drug discovery, 9(10), 790–803. [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301–311. [Link]

  • Roussel, M. F. (1998). The FMS proto-oncogene and the CSF-1 receptor. In The FMS Proto-Oncogene and the CSF-1 Receptor (pp. 1-13). Springer, Boston, MA. [Link]

  • Parker, K. H., & Mitchison, T. J. (2016). The role of microtubules in cancer. Current opinion in cell biology, 42, 1-8. [Link]

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Application Notes and Protocols for 1h-Pyrrolo[3,2-c]pyridin-7-amine as a Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Acid Suppression

Gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders represent a significant global health burden. For decades, proton pump inhibitors (PPIs) have been the cornerstone of treatment, offering effective relief for many patients. However, their limitations, including a delayed onset of action, requirement for meal-timed administration, and variable efficacy due to cytochrome P450 (CYP2C19) genetic polymorphisms, have driven the search for novel therapeutic agents.[1]

Potassium-competitive acid blockers (P-CABs) have emerged as a promising new class of drugs that directly address many of the shortcomings of PPIs.[2] Unlike PPIs, which require an acidic environment for activation and irreversibly bind to the gastric H+,K+-ATPase (the proton pump), P-CABs act via a distinct mechanism. They competitively and reversibly bind to the potassium-binding site of the proton pump, leading to a rapid, potent, and sustained inhibition of gastric acid secretion.[2][3]

This document provides detailed application notes and protocols for the investigation of 1h-Pyrrolo[3,2-c]pyridin-7-amine , a novel small molecule belonging to the pyrrolopyridine class of compounds, as a potential P-CAB. The protocols outlined herein are designed to guide researchers in the synthesis, characterization, and evaluation of this compound's efficacy from in vitro enzyme inhibition to in vivo models of gastric acid secretion.

Mechanism of Action: A Reversible Blockade of the Gastric Proton Pump

The final step in gastric acid secretion is mediated by the H+,K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme actively pumps hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+).

1h-Pyrrolo[3,2-c]pyridin-7-amine, as a P-CAB, is hypothesized to inhibit this process through the following mechanism:

  • Rapid Accumulation: Due to its chemical nature, 1h-Pyrrolo[3,2-c]pyridin-7-amine is expected to accumulate in the acidic environment of the parietal cell canaliculi.

  • Competitive Inhibition: The compound directly competes with K+ for binding to the luminal-facing potassium-binding site of the H+,K+-ATPase.

  • Reversible Blockade: This binding is reversible, leading to a rapid onset and offset of action. By blocking the K+ binding site, the conformational changes necessary for proton translocation are prevented, thus inhibiting acid secretion.

This mechanism of action is depicted in the following signaling pathway diagram:

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm H+ H+ K+_out K+ ProtonPump H+,K+-ATPase (Proton Pump) K+_out->ProtonPump Binds to activate pump ProtonPump->H+ K+ K+ ProtonPump->K+ H+_in H+ H+_in->ProtonPump Pumped out PCAB 1h-Pyrrolo[3,2-c] pyridin-7-amine PCAB->ProtonPump Competitively binds to K+ site

Caption: Mechanism of action of 1h-Pyrrolo[3,2-c]pyridin-7-amine.

Synthesis and Characterization: A Proposed Route

Experimental Workflow:

Caption: Proposed synthetic workflow for 1h-Pyrrolo[3,2-c]pyridin-7-amine.

Protocol 1: Proposed Synthesis of 1h-Pyrrolo[3,2-c]pyridin-7-amine

This protocol is a hypothetical route based on related chemical literature and requires optimization.

  • Step 1: Synthesis of a Substituted 3-aminopyridine Precursor.

    • Begin with a commercially available substituted pyridine.

    • Introduce a nitro group at the 4-position and a suitable leaving group (e.g., chlorine) at the 2-position through standard aromatic substitution reactions.

    • Reduce the nitro group to an amine to yield a 2-chloro-3-aminopyridine derivative.

  • Step 2: Construction of the Pyrrole Ring.

    • React the 2-chloro-3-aminopyridine with a suitable three-carbon synthon, such as a protected propargylamine, via a Sonogashira coupling followed by an intramolecular cyclization. This will form the 1H-pyrrolo[3,2-c]pyridine core.

  • Step 3: Functionalization at the 7-position.

    • Introduce a functional group at the 7-position that can be converted to an amine. A common strategy is to first introduce a carboxylic acid or a cyano group via metal-catalyzed cross-coupling reactions.

  • Step 4: Formation of the 7-amino Group.

    • If a carboxylic acid was introduced, perform a Curtius or Hofmann rearrangement to convert it to the amine.

    • If a cyano group was introduced, reduce it to the primary amine using a suitable reducing agent (e.g., catalytic hydrogenation).

  • Purification and Characterization.

    • Purify the final product using column chromatography on silica gel.

    • Characterize the structure and purity of 1h-Pyrrolo[3,2-c]pyridin-7-amine using:

      • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

      • High-Performance Liquid Chromatography (HPLC): To determine purity.

In Vitro Evaluation: H+,K+-ATPase Inhibition Assay

The primary in vitro method to evaluate the potency of a P-CAB is to measure its ability to inhibit the activity of the H+,K+-ATPase enzyme. This is typically done using a preparation of gastric microsomes, which are rich in the proton pump.

Protocol 2: In Vitro H+,K+-ATPase Inhibition Assay

This protocol is adapted from established methods for measuring H+,K+-ATPase activity.[6][7][8]

  • Preparation of Gastric H+,K+-ATPase-Rich Microsomes. [9]

    • Obtain fresh gastric tissue (e.g., from rabbit or hog stomach) and scrape the fundic mucosa.

    • Homogenize the tissue in a buffered sucrose solution.

    • Perform differential centrifugation to isolate the microsomal fraction containing the H+,K+-ATPase.

    • Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay).

  • ATPase Activity Assay (Colorimetric, Malachite Green-based).

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and KCl.

    • Prepare serial dilutions of 1h-Pyrrolo[3,2-c]pyridin-7-amine and a reference P-CAB (e.g., vonoprazan) in the reaction buffer.

    • In a 96-well plate, add the enzyme preparation to each well.

    • Add the different concentrations of the test compound or vehicle control to the wells and pre-incubate.

    • Initiate the enzymatic reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding a malachite green-molybdate reagent. This reagent will form a colored complex with the inorganic phosphate (Pi) released from ATP hydrolysis.

    • Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a microplate reader.

    • Construct a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.

  • Data Analysis.

    • Calculate the percentage of inhibition of H+,K+-ATPase activity for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.

Representative Data:

The following table presents representative IC₅₀ values for known P-CABs and related compounds against H+,K+-ATPase. The data for 1h-Pyrrolo[3,2-c]pyridin-7-amine would be generated using the protocol above.

CompoundScaffoldRepresentative IC₅₀ (nM)Reference
VonoprazanPyrrole10[10]
RevaprazanPyrimidineData not readily available
TegoprazanBenzimidazoleData not readily available
1h-Pyrrolo[3,2-c]pyridin-7-amine Pyrrolopyridine To be determined

In Vivo Evaluation: Gastric Acid Secretion in a Rat Model

To assess the efficacy of 1h-Pyrrolo[3,2-c]pyridin-7-amine in a physiological context, an in vivo model of gastric acid secretion is essential. The anesthetized, pylorus-ligated rat model is a well-established method for this purpose.[11]

Protocol 3: Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol is a detailed procedure for evaluating the inhibition of gastric acid secretion in vivo.

  • Animal Preparation.

    • Fast male Wistar rats overnight with free access to water.

    • Anesthetize the rats (e.g., with urethane).

    • Perform a midline laparotomy to expose the stomach.

    • Ligate the pylorus to prevent gastric emptying.

    • Insert a cannula into the forestomach and secure it with a ligature.

  • Gastric Perfusion and Sample Collection.

    • Perfuse the stomach with saline through the cannula at a constant rate.

    • Collect the gastric perfusate at regular intervals (e.g., every 15 minutes).

    • Administer a secretagogue (e.g., histamine or pentagastrin) intravenously to stimulate gastric acid secretion and establish a stable baseline.

  • Drug Administration and Evaluation.

    • Administer 1h-Pyrrolo[3,2-c]pyridin-7-amine intravenously or intraduodenally at various doses.

    • Continue to collect the gastric perfusate at regular intervals.

    • Measure the volume of each collected sample and titrate the acidity with a standardized NaOH solution to determine the acid concentration.

  • Data Analysis.

    • Calculate the total acid output for each collection period.

    • Determine the percentage of inhibition of acid secretion at each dose of the test compound compared to the baseline secretion.

    • Construct a dose-response curve to determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect).

Representative Pharmacokinetic Parameters:

The following table shows representative pharmacokinetic parameters for a known P-CAB, which can serve as a benchmark for evaluating 1h-Pyrrolo[3,2-c]pyridin-7-amine.

ParameterVonoprazan (20 mg, single dose)1h-Pyrrolo[3,2-c]pyridin-7-amine
Tₘₐₓ (h)1.5 - 2.0To be determined
Cₘₐₓ (ng/mL)~25To be determined
AUC₀₋₂₄ (ng·h/mL)~150To be determined
t₁/₂ (h)~7To be determined

Data for Vonoprazan are representative and may vary between studies.[12]

Conclusion and Future Directions

The protocols and information presented in this document provide a comprehensive framework for the initial investigation of 1h-Pyrrolo[3,2-c]pyridin-7-amine as a novel potassium-competitive acid blocker. Successful demonstration of potent in vitro H+,K+-ATPase inhibition and in vivo efficacy in reducing gastric acid secretion would warrant further preclinical development, including detailed pharmacokinetic and toxicology studies. The unique chemical scaffold of 1h-Pyrrolo[3,2-c]pyridin-7-amine may offer advantages in terms of potency, selectivity, and metabolic stability, potentially leading to a best-in-class therapeutic for acid-related disorders.

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Application Notes and Protocols for Investigating 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding and evaluating the anti-melanoma potential of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives. We will delve into their known mechanisms of action, provide detailed protocols for their in vitro characterization, and present a framework for interpreting the experimental outcomes.

Introduction: Targeting Melanoma with Novel Heterocyclic Compounds

Melanoma, the most aggressive form of skin cancer, is characterized by a high metastatic potential and significant therapeutic challenges, largely due to intrinsic and acquired resistance to conventional therapies.[1] A significant portion of melanomas harbor activating mutations in the BRAF oncogene, leading to constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell proliferation and survival.[2][3] While BRAF and MEK inhibitors have shown clinical efficacy, resistance often develops, necessitating the exploration of novel therapeutic agents with distinct mechanisms of action.[1][4]

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents.[5] Derivatives of this heterocyclic system have demonstrated potent antiproliferative activity against various cancer cell lines, including melanoma.[6] This guide will focus on two key mechanisms through which these compounds are proposed to exert their anti-melanoma effects: inhibition of FMS-like tyrosine kinase 3 (FMS) and disruption of tubulin polymerization.

Unraveling the Mechanisms of Action

FMS Kinase Inhibition: A Novel Approach in Melanoma

Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (also known as CSF-1R).[7] FMS is a receptor tyrosine kinase that, upon binding its ligand, CSF-1 or IL-34, activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8] While FMS is primarily associated with myeloid lineage cells, its overexpression has been noted in various cancers.[7] In the context of melanoma, targeting FMS could offer a therapeutic advantage by inhibiting tumor cell growth and potentially modulating the tumor microenvironment.

FMS_Signaling_Pathway

Disruption of Tubulin Polymerization: Inducing Mitotic Arrest

Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[9][10] Microtubules, essential components of the cytoskeleton, are highly dynamic polymers of α- and β-tubulin heterodimers. Their proper function is critical for various cellular processes, most notably mitotic spindle formation during cell division.[9] By inhibiting tubulin polymerization, these compounds can induce a G2/M phase cell cycle arrest, ultimately leading to apoptosis.[9][11] This mechanism is a clinically validated strategy in cancer therapy, with drugs like vinca alkaloids and taxanes targeting microtubule dynamics.

Tubulin_Disruption_Pathway

Experimental Protocols

The following protocols are designed to assess the anti-melanoma activity of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives and to elucidate their mechanism of action.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on melanoma cell lines.

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Cell_Viability_Workflow

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Protocol 2: Western Blot Analysis

This protocol is used to assess the effect of the compounds on key signaling proteins.

Materials:

  • Melanoma cell lysates (treated and untreated)

  • Primary antibodies (e.g., anti-phospho-FMS, anti-FMS, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Western_Blot_Workflow

Procedure:

  • Treat melanoma cells with the test compounds for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the compounds.

Materials:

  • Treated and untreated melanoma cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Apoptosis_Assay_Workflow

Procedure:

  • Treat melanoma cells with the compounds for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12]

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of the compounds on FMS kinase activity.

Materials:

  • Recombinant FMS kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate)

  • 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Set up the kinase reaction in a 96-well plate containing the kinase, substrate, and varying concentrations of the inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).[13]

  • Determine the IC50 of the compound for kinase inhibition.

Protocol 5: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption in treated cells.

Materials:

  • Melanoma cells grown on coverslips

  • 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives

  • Paraformaldehyde (PFA) or ice-cold methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed melanoma cells on coverslips and treat with the compounds for the desired time.

  • Fix the cells with 4% PFA for 15 minutes or ice-cold methanol for 5-10 minutes.[14]

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 1% BSA for 30-60 minutes.

  • Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Data Summary

The following table summarizes the reported antiproliferative activities of representative 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives in melanoma cell lines.

CompoundMelanoma Cell LineIC50 (µM)Reference
Derivative 8a A375P> Vemurafenib[6]
Derivative 8c A375PSelective vs. NIH3T3[6]
Derivative 9b A375P> Vemurafenib, highly selective[6]
Derivative 9a-c, f NCI-9 Melanoma Panel2-digit nanomolar[6]

Conclusion

The 1H-pyrrolo[3,2-c]pyridin-7-amine scaffold represents a versatile platform for the development of potent anti-melanoma agents. The dual mechanism of action, involving both kinase inhibition and disruption of microtubule dynamics, offers a promising strategy to overcome the resistance mechanisms that limit the efficacy of current targeted therapies. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, enabling a thorough characterization of their therapeutic potential. Further investigations into the specific downstream signaling events and in vivo efficacy are warranted to advance these promising compounds towards clinical application.

References

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]

  • Bouissane, L., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4), 10-4. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300225. [Link]

  • De Luca, A., et al. (2024). Lipidomics in Melanoma: Insights into Disease Progression and Therapeutical Targets. International Journal of Molecular Sciences, 25(3), 1729. [Link]

  • Jung, M. H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4362–4367. [Link]

  • Zhang, T., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]

  • Oh, C. H., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry, 45(1), 321–329. [Link]

  • Larsson, H., et al. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews, 99(3), 1559–1593. [Link]

  • Salimi, M., et al. (2021). Optimized protocol for immunophenotyping of melanoma and tumor-bearing skin from mouse. STAR Protocols, 2(3), 100654. [Link]

  • Menzies, A. M., & Long, G. V. (2014). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Cancers, 6(2), 967–980. [Link]

  • Hampton, E. N., & Stork, P. J. S. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55686. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Michalska, M., et al. (2022). Tubulin-Targeted Therapy in Melanoma Increases the Cell Migration Potential by Activation of the Actomyosin Cytoskeleton: An In Vitro Study. ACS Biomaterials Science & Engineering, 8(11), 4859–4874. [Link]

  • Marcinkowska, E., & Giebel, S. (2022). The Kinetics of FMS-Related Tyrosine Kinase 3 Ligand (Flt-3L) during Chemoradiotherapy Suggests a Potential Gain from the Earlier Initiation of Immunotherapy. Cancers, 14(13), 3123. [Link]

  • Tawbi, H. A. (2019). BRAF and MEK in Melanoma. OncLive. [Link]

  • Kalaora, S., et al. (2021). Immunofluorescence staining of melanoma cells cocultured with anaerobically grown bacteria, demonstrating the ability of the bacteria to enter the cells. ResearchGate. [Link]

  • Jennifer, J. (2022). Therapy for the Treatment of Fms-Related Tyrosine Kinase 4 (FLT4)-Targeting Peptide in Blood Cancer. Journal of Hematology & Thromboembolic Diseases, 10(11). [Link]

  • OncLive. (2019, August 21). BRAF and MEK in Melanoma [Video]. YouTube. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Lee, H., et al. (2021). Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. Cancers, 13(7), 1735. [Link]

  • Valente, C., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102497. [Link]

  • Vella, L. J., & Behren, A. (2015). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences, 16(12), 28835–28854. [Link]

  • Wierzbowska, A., et al. (2023). The structure and mechanism of activation of fms-like tyrosine kinase 3. ResearchGate. [Link]

  • Lyman, S. D., & Jacobsen, S. E. (1994). Fms-like tyrosine kinase 3 catalytic domain can transduce a proliferative signal in FDC-P1 cells that is qualitatively similar to the signal delivered by c-Fms. Cell Growth & Differentiation, 5(5), 549–555. [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Immunofluorescence. [Link]

Sources

Application Notes and Protocols for FMS Kinase Inhibition using a 1H-Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the FMS Kinase Pathway

The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a pivotal type III receptor tyrosine kinase that governs the differentiation, proliferation, and survival of mononuclear phagocytes, including monocytes and macrophages. Ligand binding by either colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34) triggers receptor dimerization, autophosphorylation, and the activation of critical downstream signaling cascades.

Dysregulation of the FMS kinase pathway is strongly implicated in a variety of pathologies. Overexpression of FMS and/or its ligands can drive the progression of certain cancers (e.g., breast, ovarian, prostate), inflammatory disorders like rheumatoid arthritis, and bone diseases such as osteolysis by promoting the survival and pro-inflammatory functions of macrophages.[1] This central role makes FMS kinase a compelling therapeutic target for drug development.

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective FMS kinase inhibitors.[1][2] This guide provides detailed protocols and technical insights for researchers evaluating compounds based on this scaffold, using a highly potent derivative, hereafter referred to as Compound 1r , as an exemplary agent for FMS kinase inhibition. Compound 1r has demonstrated superior potency and selectivity, making it an excellent candidate for further investigation.[1]

Mechanism of Action: Inhibition of FMS Kinase Signaling

Upon activation, FMS kinase initiates a signaling cascade that promotes cell survival and proliferation primarily through the PI3K/AKT and RAS/RAF/MEK/ERK pathways. Small molecule inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, such as Compound 1r, function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FMS kinase domain, preventing the transfer of a phosphate group to tyrosine residues and thereby blocking the initiation of downstream signaling.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FMS_inactive FMS Receptor (Inactive Monomer) FMS_dimer FMS Receptor Dimer (Active) FMS_inactive->FMS_dimer CSF-1/IL-34 Binding PI3K PI3K FMS_dimer->PI3K Autophosphorylation RAS RAS FMS_dimer->RAS ATP ATP ADP ADP Inhibitor Compound 1r (1H-Pyrrolo[3,2-c]pyridine) Inhibitor->FMS_dimer Inhibition AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Proliferation

Caption: FMS Kinase Signaling Pathway and Point of Inhibition.

Quantitative Data: Inhibitory Potency and Selectivity

Effective kinase inhibitors should exhibit high potency against their intended target and high selectivity over other kinases to minimize off-target effects. Compound 1r has been characterized in biochemical assays to determine its half-maximal inhibitory concentration (IC50) and selectivity profile.

CompoundFMS Kinase IC50 (nM)Kinase Selectivity (% Inhibition @ 1µM)
Compound 1r 30 FMS: 81%FLT3 (D835Y): 42%c-MET: 40%Other 37 kinases: <28%
KIST101029 (Lead Cmpd)96Not Reported

Data synthesized from Shin et al. (2018).[1] As the data indicates, Compound 1r is over 33 times more selective for FMS kinase compared to other tested kinases like FLT3 and c-MET.[1]

Experimental Protocols

The following section provides detailed, self-validating protocols for the characterization of 1H-pyrrolo[3,2-c]pyridine-based FMS inhibitors.

Protocol 1: In Vitro FMS Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the IC50 value of a test compound by measuring the amount of ADP produced in a kinase reaction. The ADP-Glo™ assay is a robust, luminescence-based method with a high signal-to-noise ratio.

Causality Behind Experimental Choices:

  • ADP Detection: Directly measuring ADP formation is a direct indicator of kinase activity.

  • Two-Step Reaction: The first reagent stops the kinase reaction and depletes unused ATP, which is crucial for reducing background luminescence. The second reagent converts the ADP produced into ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - FMS Kinase - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test Compound Dilutions Start->Prep Plate Plate Kinase Reaction: 1. Add Test Compound/DMSO 2. Add FMS Kinase 3. Add Substrate/ATP Mix Prep->Plate Incubate_Kinase Incubate at RT (e.g., 60 minutes) Plate->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate at RT (40 minutes) Add_ADP_Glo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) Incubate_Deplete->Add_Detection Incubate_Detect Incubate at RT (30-60 minutes) Add_Detection->Incubate_Detect Read Read Luminescence (Plate Luminometer) Incubate_Detect->Read Analyze Analyze Data: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the In Vitro FMS Kinase IC50 Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Test Compound: Prepare a 10-point serial dilution series of the 1H-pyrrolo[3,2-c]pyridine compound (e.g., Compound 1r) in 100% DMSO, starting at 1000x the highest final assay concentration. Then, dilute this series into the Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Controls: Prepare wells with Kinase Buffer and 1% DMSO (negative control, 0% inhibition) and a known broad-spectrum kinase inhibitor like Staurosporine (positive control, 100% inhibition).

    • FMS Kinase: Dilute recombinant human FMS kinase in Kinase Buffer to the desired concentration (e.g., 2-5 ng/µL).

    • Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing the kinase substrate (e.g., Poly-(Glu, Tyr) 4:1) and ATP. The ATP concentration should be at or near the Km for FMS kinase to ensure competitive inhibition is accurately measured.

  • Assay Execution (384-well plate format):

    • Add 1 µL of the diluted test compound or control to the appropriate wells.

    • Add 2 µL of the diluted FMS kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (Promega ADP-Glo™ Kit):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data with the 0% inhibition (DMSO) and 100% inhibition (Staurosporine) controls.

    • Plot the normalized percent inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Assay for FMS Inhibition in Bone Marrow-Derived Macrophages (BMDMs)

This protocol assesses the ability of the test compound to inhibit FMS-dependent proliferation and survival in a physiologically relevant cell type.

Causality Behind Experimental Choices:

  • BMDMs: These primary cells endogenously express FMS and their survival and proliferation are dependent on M-CSF (a ligand for FMS), providing a robust model system.

  • M-CSF Stimulation: The addition of M-CSF is essential to activate the FMS signaling pathway that the inhibitor is designed to target.

  • MTT/MTS Assay: This colorimetric assay measures mitochondrial reductase activity, which serves as a reliable proxy for cell viability and metabolic activity.

Step-by-Step Methodology:

  • Generation of BMDMs:

    • Harvest bone marrow from the femurs and tibias of mice under sterile conditions.

    • Culture the bone marrow cells in complete DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) or a defined concentration of recombinant M-CSF (e.g., 25-50 ng/mL) for 7 days to differentiate them into macrophages.

  • Cellular Assay Workflow:

    • After 7 days of differentiation, harvest the BMDMs using a cell scraper.

    • Seed the BMDMs into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., Compound 1r) or DMSO as a vehicle control.

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to fully dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Plot the percent viability against the log concentration of the inhibitor to determine the cellular IC50 value.

Protocol 3: Western Blot Analysis of FMS Downstream Signaling

This protocol verifies that the test compound inhibits the FMS signaling cascade within cells by examining the phosphorylation status of key downstream proteins like ERK and AKT.

Causality Behind Experimental Choices:

  • Serum Starvation: This step reduces basal signaling activity, ensuring that the phosphorylation observed is a direct result of M-CSF stimulation.

  • Phosphatase Inhibitors: These are critical for preserving the phosphorylation state of proteins during cell lysis and sample preparation.

  • Total vs. Phospho-Antibodies: Probing for both the total and phosphorylated forms of a protein is essential to confirm that changes in the phospho-signal are due to inhibition of signaling, not changes in the total amount of the protein.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed BMDMs in 6-well plates and allow them to differentiate as described in Protocol 2.

    • Serum starve the cells for 4-6 hours in DMEM without FBS or M-CSF.

    • Pre-treat the cells with the desired concentrations of the test compound or DMSO for 1 hour.

    • Stimulate the cells with M-CSF (e.g., 100 ng/mL) for 15 minutes.

    • Immediately place the plates on ice, aspirate the medium, and wash once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and collect the lysate.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the samples to equal protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibody probing to reduce background.

    • Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Recommended Antibodies:

Target ProteinPurposeRecommended DilutionExample Vendor (Cat. #)
Phospho-FMS (Tyr723) Direct target engagement1:1000Cell Signaling Tech (#3155)
Total FMS/CSF-1R Loading control for p-FMS1:1000Cell Signaling Tech (#3152)
Phospho-p44/42 MAPK (Erk1/2) Downstream pathway marker1:2000Cell Signaling Tech (#4370)
Total p44/42 MAPK (Erk1/2) Loading control for p-ERK1:1000Cell Signaling Tech (#4695)
Phospho-Akt (Ser473) Downstream pathway marker1:1000Cell Signaling Tech (#4060)
Total Akt Loading control for p-AKT1:1000Cell Signaling Tech (#4691)
β-Actin Overall loading control1:5000Cell Signaling Tech (#4970)

References

  • Shin, S., Lee, H., Lee, S., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(17), 2865-2871. [Link]

  • Wynn, T. A., Chawla, A., & Pollard, J. W. (2013). Macrophage biology in development, homeostasis and disease. Nature, 496(7446), 445–455. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133021, 1H-Pyrrolo[3,2-c]pyridin-7-amine. Retrieved January 25, 2026 from [Link].

Sources

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1H-Pyrrolo[3,2-c]pyridin-7-amines

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to purine bases and enabling interactions with a variety of biological targets.[1] Derivatives of this core structure have emerged as promising candidates for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.[2][3] Published research has identified two key mechanisms of action for this compound class: inhibition of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R) and disruption of tubulin polymerization.[2][3]

FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of monocytes and macrophages.[2][4] Its overexpression is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis.[2] Tubulin, the protein subunit of microtubules, is essential for cell division, intracellular transport, and maintenance of cell structure.[5][6] Agents that interfere with microtubule dynamics are potent anti-mitotic drugs and are a cornerstone of cancer chemotherapy.[3]

This comprehensive guide provides a suite of detailed cell-based assays to characterize the biological activity of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives. The protocols are designed to enable researchers to assess the cytotoxic and anti-proliferative effects of their compounds, investigate the induction of apoptosis, and confirm engagement with their intended molecular targets.

I. Foundational Assays: Assessing Global Cellular Health

A logical first step in characterizing a novel compound is to determine its overall effect on cell viability and proliferation. These assays provide a broad understanding of the compound's potency and are essential for determining appropriate concentration ranges for more targeted mechanistic studies.

A. Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

Scientific Rationale: The CellTiter-Glo® assay is a robust method for determining the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[7] The assay involves a single reagent addition that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7] This "add-mix-measure" format is highly amenable to high-throughput screening.

Experimental Workflow:

cluster_0 CellTiter-Glo® Workflow A Seed cells in a 96-well plate and incubate (24h) B Treat cells with 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives at various concentrations A->B C Incubate for the desired exposure time (e.g., 48-72h) B->C D Equilibrate plate to room temperature C->D E Add CellTiter-Glo® reagent to each well D->E F Mix on an orbital shaker (2 min) E->F G Incubate at room temperature (10 min) F->G H Measure luminescence with a plate reader G->H cluster_1 Caspase-Glo® 3/7 Workflow A Seed and treat cells as in viability assays B Incubate for a shorter duration (e.g., 6-24h) A->B C Equilibrate plate to room temperature B->C D Add Caspase-Glo® 3/7 reagent C->D E Mix gently by orbital shaking D->E F Incubate at room temperature (30 min to 3h) E->F G Measure luminescence F->G CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds and activates PI3K PI3K FMS->PI3K Activates ERK ERK FMS->ERK Differentiation Macrophage Differentiation FMS->Differentiation AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Simplified FMS kinase (CSF-1R) signaling pathway.

Detailed Protocol (General Framework):

  • Cell Line Selection: Choose a cell line that expresses FMS kinase, such as bone marrow-derived macrophages (BMDMs) or a cancer cell line with known FMS overexpression (e.g., certain ovarian, prostate, or breast cancer cell lines). 2[2]. Cell Culture and Treatment: Culture the cells to an appropriate confluency and then serum-starve them for several hours to reduce basal kinase activity. Pre-treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with a known FMS ligand, such as CSF-1, for a short period (e.g., 15-30 minutes) to induce FMS kinase activation and downstream signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Detection of Phosphorylation: The level of phosphorylation of a downstream target of FMS kinase (e.g., Akt or ERK) can be quantified using various methods, such as:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target protein.

    • ELISA: Use a sandwich ELISA kit with an antibody that captures the total target protein and a detection antibody that recognizes the phosphorylated form.

    • High-Content Imaging: Employ immunofluorescence staining with phospho-specific antibodies and quantify the fluorescence intensity using an automated imaging system.

Data Analysis and Interpretation:

A decrease in the ratio of the phosphorylated protein to the total protein in the presence of the compound indicates inhibition of FMS kinase activity. The IC₅₀ value for cellular kinase inhibition can be determined by plotting the percentage of inhibition against the compound concentration.

III. Target Engagement and Validation

Confirming that a compound directly interacts with its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.

Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein's structure, leading to an increase in its thermal stability. I[8][9]n a CETSA experiment, cells are treated with the compound and then heated to various temperatures. T[10]he amount of the target protein that remains soluble after heating is quantified. A[10] shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding.

[10]Experimental Workflow:

cluster_2 CETSA Workflow A Treat cells with compound or vehicle B Heat cell suspension to a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble and precipitated fractions by centrifugation C->D E Quantify soluble target protein (e.g., Western blot, ELISA) D->E F Plot % soluble protein vs. temperature to generate melting curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat a suspension of the target cells with the 1H-pyrrolo[3,2-c]pyridin-7-amine derivative or vehicle for a specified time (e.g., 1-2 hours) at 37°C. 2[11]. Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by cooling to room temperature. 3[11]. Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. 4[11]. Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (FMS kinase or tubulin) using a suitable method like Western blotting or ELISA.

  • Data Analysis: For each temperature point, normalize the amount of soluble protein in the compound-treated sample to the amount in the vehicle-treated sample at the lowest temperature. Plot the percentage of soluble protein against the temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates target engagement.

Data Presentation:

Temperature (°C)% Soluble FMS Kinase (Vehicle)% Soluble FMS Kinase (Compound)
40100100
459598
508090
555075
602050
65525

IV. Concluding Remarks

The assays outlined in this guide provide a systematic and robust framework for characterizing the cellular activity of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives. By progressing from broad phenotypic assessments to more focused mechanistic and target engagement studies, researchers can build a comprehensive profile of their compounds. This multi-faceted approach, grounded in sound scientific principles and detailed protocols, is essential for advancing promising lead compounds through the drug discovery pipeline.

References

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  • Zhang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 29(2), 488. Available at: [Link]

  • MySkinRecipes. (n.d.). 1H-PYRROLO[3,2-B]PYRIDIN-7-AMINE. Retrieved from [Link]

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  • Abe, H., et al. (2019). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Bioorganic & Medicinal Chemistry, 27(1), 1-13. Available at: [Link]

  • Molina, D. M., et al. (2013). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 3(20), e921. Available at: [Link]

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  • Norman, D. D. G., et al. (2018). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 61(17), 7734-7751. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-c]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature.

Introduction to the Synthesis of 1H-Pyrrolo[3,2-c]pyridin-7-amine

The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged pharmacophore in medicinal chemistry.[1][2] Its derivatives have shown promise as potent anticancer agents and kinase inhibitors.[1][3][4][5][6] The synthesis of 1H-Pyrrolo[3,2-c]pyridin-7-amine, a key intermediate, can be challenging. This guide will focus on a common synthetic approach involving the construction of the pyrrole ring onto a functionalized pyridine core, often utilizing transition metal-catalyzed cross-coupling reactions.

A generalized synthetic approach is outlined below. Specific troubleshooting advice will be provided for key transformations within this workflow.

Synthesis_Workflow A Starting Pyridine Derivative B Introduction of a Nitrogen Moiety A->B e.g., Nitration or Amination C Functionalization for Cyclization B->C e.g., Halogenation, Sonogashira coupling D Intramolecular Cyclization C->D e.g., Base or Metal-catalyzed E Final Product: 1H-Pyrrolo[3,2-c]pyridin-7-amine D->E Purification

Caption: Generalized workflow for 1H-Pyrrolo[3,2-c]pyridin-7-amine synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: Initial Functionalization of the Pyridine Ring

Question 1: I am observing low yields and formation of multiple isomers during the initial nitration/amination of my pyridine starting material. How can I improve the regioselectivity?

Answer:

Regioselectivity in the functionalization of pyridine rings is a common challenge due to the electronic nature of the heterocycle. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic substitution, and directing incoming electrophiles to the 3- and 5-positions.

Causality and Troubleshooting:

  • Activating/Deactivating Groups: The presence of other substituents on the pyridine ring will significantly influence the position of nitration or amination. An activating group (e.g., -NH2, -OR) will direct ortho- and para- to itself, while a deactivating group (e.g., -NO2, -CN) will direct meta-. Carefully consider the electronic properties of your starting material.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.

    • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H2SO4 in nitration) can influence the reactive species and the protonation state of the pyridine nitrogen, thereby affecting regioselectivity.

  • Alternative Strategies:

    • Directed Ortho-Metalation (DoM): If your pyridine contains a directing group (e.g., -CONR2, -OMe), DoM followed by quenching with an electrophile can provide excellent regiocontrol.

    • Halogenation followed by Nucleophilic Aromatic Substitution (SNAr): Introducing a halogen at a specific position can allow for subsequent displacement with an amine or other nitrogen nucleophile.

Protocol Suggestion: Regioselective Bromination

For targeted functionalization, bromination can be a key step. For instance, to obtain a 5-bromo-2-aminopyridine intermediate, N-bromosuccinimide (NBS) is a common reagent.[7]

ParameterRecommended ConditionRationale
Reagent N-Bromosuccinimide (NBS)Provides a source of electrophilic bromine.
Solvent Methanol, Ethanol, DCMSolubilizes reactants.
Temperature -5 to 15 °CLow temperature enhances selectivity.[7]
Work-up Aqueous base (e.g., NaOH) washRemoves succinimide byproduct.[7]
Section 2: Carbon-Carbon Bond Formation for Pyrrole Ring Construction

Question 2: My Sonogashira coupling to introduce an alkyne substituent is sluggish or fails completely. What are the likely causes?

Answer:

The Sonogashira coupling is a powerful tool for forming C(sp2)-C(sp) bonds, crucial for preparing the precursor for the pyrrole ring cyclization.[8] Reaction failure can often be attributed to catalyst deactivation, poor substrate reactivity, or inadequate reaction conditions.

Causality and Troubleshooting:

  • Catalyst System:

    • Palladium Source: Ensure the palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) is active. If it is old or has been improperly stored, its activity may be compromised.

    • Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is critical for the catalytic cycle. Ensure it is fresh and handled under an inert atmosphere to prevent oxidation to inactive copper(II).

    • Ligand: The choice of phosphine ligand can be crucial. For challenging substrates, consider more electron-rich and bulky ligands like XPhos or RuPhos, which can promote reductive elimination and stabilize the catalytic species.[9]

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen).

    • Solvent: Use dry, degassed solvents. The presence of water can interfere with the reaction.[9]

    • Base: A suitable base (e.g., Et3N, piperidine, K2CO3) is required to neutralize the HX generated. The choice of base can impact the reaction rate and yield.

  • Substrate Issues:

    • Steric Hindrance: Bulky groups near the reaction site on either the pyridine or the alkyne can impede the reaction.

    • Competing Reactions: The presence of other functional groups that can coordinate to the metal catalyst may inhibit the desired reaction.

Sonogashira_Troubleshooting Start Low/No Sonogashira Product Catalyst Check Catalyst System Start->Catalyst Conditions Verify Reaction Conditions Start->Conditions Substrate Inspect Substrates Start->Substrate Pd_Source Pd_Source Catalyst->Pd_Source Active Pd source? Cu_Source Cu_Source Catalyst->Cu_Source Fresh Cu(I) salt? Ligand Ligand Catalyst->Ligand Ligand appropriate? Inert Inert Conditions->Inert Inert atmosphere? Solvent Solvent Conditions->Solvent Dry, degassed solvent? Base Base Conditions->Base Base suitable? Sterics Sterics Substrate->Sterics Steric hindrance? Purity Purity Substrate->Purity Substrate purity?

Caption: Troubleshooting decision tree for Sonogashira coupling.

Section 3: Intramolecular Cyclization to Form the Pyrrole Ring

Question 3: The final cyclization step to form the 1H-pyrrolo[3,2-c]pyridine core is giving me a low yield and several byproducts. How can I optimize this step?

Answer:

The intramolecular cyclization is the key step in forming the desired bicyclic system. The success of this reaction depends heavily on the nature of the precursor and the reaction conditions. Both base-mediated and metal-catalyzed cyclizations are common.[10]

Causality and Troubleshooting:

  • Base-Mediated Cyclization (e.g., Larock Indole Synthesis):

    • Base Strength: The choice of base is critical. Strong bases like NaH, t-BuOK, or K2CO3 are often employed. The pKa of the N-H bond to be deprotonated must be considered.

    • Temperature: Higher temperatures are often required to drive the cyclization to completion. However, excessive heat can lead to decomposition. A systematic temperature screen is recommended.

    • Solvent: A high-boiling, polar aprotic solvent like DMF, DMSO, or NMP is typically used. Ensure the solvent is anhydrous.

  • Metal-Catalyzed Cyclization:

    • Catalyst Choice: Palladium, copper, and gold catalysts have been used for such cyclizations.[10][11] The choice of catalyst and ligand can significantly impact the efficiency and selectivity of the reaction.

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, high loadings can sometimes promote side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

Protocol Suggestion: Base-Mediated Cyclization

ParameterRecommended ConditionRationale
Base Potassium tert-butoxide (t-BuOK)A strong, non-nucleophilic base suitable for deprotonation.
Solvent N-Methyl-2-pyrrolidone (NMP)High-boiling polar aprotic solvent.
Temperature 80-120 °CProvides sufficient energy for cyclization.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of sensitive intermediates.
Section 4: Purification

Question 4: I am struggling to purify the final 1H-Pyrrolo[3,2-c]pyridin-7-amine. It seems to be highly polar and difficult to separate from byproducts.

Answer:

The purification of highly polar, nitrogen-containing heterocyclic compounds can be challenging due to their affinity for silica gel and potential for poor solubility in common organic solvents.

Troubleshooting Purification:

  • Column Chromatography:

    • Stationary Phase: If you are using standard silica gel, consider deactivating it with a small amount of a basic modifier like triethylamine or ammonia in the eluent. This can reduce tailing and improve separation. Alternatively, alumina (basic or neutral) may be a better choice.

    • Eluent System: A gradient elution from a less polar solvent (e.g., dichloromethane or ethyl acetate) to a more polar solvent (e.g., methanol) is often necessary. A common eluent system is DCM/MeOH with a small percentage of NH4OH.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., EtOAc/hexanes, DCM/pentane, ethanol/water).

  • Acid-Base Extraction: The basicity of the pyridine nitrogen and the exocyclic amine can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to precipitate the pure product, which is then extracted into an organic solvent.

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) can be very effective.

References

  • He, L., Ju, H., Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301479. [Link]

  • Mori, K., Irie, T., Hori, Y., et al. (2018). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Bioorganic & Medicinal Chemistry, 26(15), 4448-4458. [Link]

  • He, L., Ju, H., Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Leclerc, E., Miralinaghi, P., Dos Santos, A., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(22), 7858. [Link]

  • Mishra, S., Krüger, A., Ma, Y., et al. (2022). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 27(19), 6299. [Link]

  • Han, S., et al. (2007). Pyrrolo[3,2-c]pyridine derivatives and preparation methods thereof.
  • Larsson, A. M., Jansson, K., & Larhed, M. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(11), 1989. [Link]

  • Li, J., Zhang, Y., Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(6), 957-962. [Link]

  • Krzyżak, E., & Siwek, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3413. [Link]

  • He, L., Ju, H., Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • El-Damasy, A. K., Ke, Y., Al-Harbi, N. O., et al. (2013). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(1), 143-147. [Link]

  • Guéret, A., & Guillaumet, G. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 3(2), 131-144. [Link]

  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]

  • Moody, C. J., & Roff, G. J. (2006). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. Synlett, 2006(10), 1577-1579. [Link]

  • He, L., Ju, H., Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Thomson, D. W., et al. (2010). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 12(3), 468-471. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Michalak, M., et al. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office, EP1633750B1. [Link]

  • Zhang, J. (2018). Preparation method of 5-bromo-7-azaindole.

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Technical Support Center: Optimization of Reaction Conditions for 1H-Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of 1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The unique electronic properties of the 6-azaindole core present specific challenges and opportunities in synthesis. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these challenges and optimize your reaction outcomes.

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of diseases, from cancer to inflammatory disorders.[1][2][3] Its successful synthesis and derivatization are critical for developing novel therapeutics.[4][5] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your work.

Section 1: Synthesis of the Core 1H-Pyrrolo[3,2-c]pyridine Scaffold

The construction of the bicyclic core is the foundational step. Success here is paramount. While several methods exist, many modern routes begin with functionalized pyridine precursors.

FAQ 1.1: I'm experiencing low yields and side products during the cyclization to form the pyrrole ring. What are the common pitfalls?

Answer: This is a frequent challenge, often stemming from the conditions used for reductive cyclization of a nitro-enamine precursor, a common strategy for forming the pyrrole ring.[6]

Causality: The key transformation often involves the reduction of a nitro group followed by intramolecular cyclization. The most common point of failure is incomplete reduction or undesired side reactions of the highly reactive intermediates. For instance, using iron powder in acetic acid is a classic and effective method, but the reaction's success hinges on the quality of the iron and the precise control of temperature.[4][6]

Troubleshooting Steps:

  • Activate the Reducing Agent: If using iron powder, pre-activation is crucial. Before adding your substrate, stir the iron powder in dilute acid (e.g., 1M HCl) for 10-15 minutes to remove the passivating oxide layer. Then, wash with water, ethanol, and ether, and dry under vacuum before use.

  • Solvent and Temperature Control: Acetic acid is a common solvent/acid catalyst.[6] The reaction is often exothermic. Maintain a controlled temperature (e.g., using a water bath) to prevent runaway reactions that can lead to tar formation. If the reaction is sluggish, gentle heating to 60-80°C may be required, but this should be monitored closely.

  • Alternative Reducing Agents: If iron/acetic acid fails, consider catalytic hydrogenation. Using Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation source like ammonium formate) can be a cleaner, milder alternative. However, be aware that Pd/C can sometimes be poisoned by nitrogen or sulfur-containing heterocycles.

Section 2: Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are essential for elaborating the 1H-pyrrolo[3,2-c]pyridine core.[4][6] However, the electron-rich nature of the pyrrole ring and the coordinating ability of the pyridine nitrogen can complicate these reactions.

General Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction on a bromo-substituted 1H-pyrrolo[3,2-c]pyridine core.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Halo-Pyrrolopyridine, Boronic Acid, and Base to Flask B 2. Degas the System (Cycle between Vacuum & Inert Gas) A->B Critical for O₂ removal C 3. Add Solvent & Degas Again B->C D 4. Add Catalyst/Ligand (as solid or solution) C->D E 5. Heat to Reaction Temp (e.g., 80-110 °C) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Cool & Quench (e.g., with water) F->G H 8. Aqueous Extraction (e.g., EtOAc/water) G->H I 9. Dry & Concentrate H->I J 10. Purify (Silica Gel Chromatography) I->J

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

FAQ 2.1: My Suzuki coupling reaction has stalled or gives very low yield. What should I check first?

Answer: This is the most common issue. The cause is often related to catalyst deactivation, an inappropriate choice of reaction parameters, or poor substrate quality.

Troubleshooting Flowchart:

G Start Low Yield in Suzuki Coupling Q1 Did you rigorously degas the solvent and reaction vessel? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is your base appropriate? A1_Yes->Q2 Sol1 Oxygen deactivates the Pd(0) catalyst. Degas thoroughly by sparging with Ar/N₂ or via freeze-pump-thaw cycles. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the catalyst/ligand system optimal? A2_Yes->Q3 Sol2 Weak bases (e.g., Na₂CO₃) may not be effective. Try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid organic bases which can act as ligands. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Have you observed boronic acid homocoupling (biaryl byproduct)? A3_Yes->Q4 Sol3 Heterocycles often require specialized ligands. For pyrrolopyridines, try bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos with a Pd₂(dba)₃ or Pd(OAc)₂ precursor. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 This also suggests O₂ contamination or that the reductive elimination is slow. Consider a different ligand or slightly lower temperature after an initial heating period. A4_Yes->Sol4 End If issues persist, re-purify starting materials and re-screen conditions. A4_No->End Sol4->End

Caption: Troubleshooting decision tree for low-yield Suzuki reactions.

FAQ 2.2: I am observing significant dehalogenation (e.g., reduction of my aryl bromide to an aryl-H) of my starting material. How can I prevent this?

Answer: Dehalogenation is a common side reaction, especially with electron-rich heterocycles. It typically occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to competing pathways.

Causality: The Pd(II)-ArX intermediate formed after oxidative addition can undergo protonolysis (reaction with a proton source) or react with trace hydrides before transmetalation can occur.

Solutions:

  • Choice of Base and Solvent: Ensure your base is anhydrous. Using K₃PO₄ is often a good choice as it is less hygroscopic than some other bases. The water content in solvent mixtures (e.g., dioxane/water) can be critical. Try minimizing the amount of water or switching to a completely anhydrous solvent system like toluene or DME, although this may require a different base (e.g., a fluoride source like CsF).

  • Boronic Acid vs. Boronate Ester: Boronic acids can be prone to protodeboronation, reducing their effective concentration. Consider switching to a more stable boronate ester, such as a pinacol ester (Bpin). They are often more robust and can lead to cleaner reactions.

  • Increase Transmetalation Rate: Use a ligand that accelerates transmetalation. Highly electron-donating, bulky phosphine ligands can facilitate this step. Also, ensure the boronic acid/ester is present in a slight excess (1.2-1.5 equivalents) to favor the desired reaction pathway.[7]

Recommended Starting Conditions for Suzuki Coupling

For a new 6-bromo-1H-pyrrolo[3,2-c]pyridine substrate, the following table provides a robust set of starting conditions for initial screening.

ParameterRecommended ConditionRationale & Comments
Halo-pyrrolopyridine 1.0 eqThe limiting reagent. Ensure high purity.
Boronic Acid/Ester 1.3 eqA slight excess drives the reaction to completion.[7]
Palladium Source Pd₂(dba)₃ (2.5 mol %)A reliable Pd(0) source. Pd(OAc)₂ (5 mol %) can also be used.
Ligand XPhos (6 mol %)A bulky, electron-rich ligand excellent for heteroaromatic substrates.[7]
Base K₃PO₄ (2.0 - 3.0 eq)A strong, reliable base for Suzuki couplings.[7]
Solvent 1,4-Dioxane / H₂O (10:1)A common, effective solvent system. Ensure dioxane is peroxide-free.
Temperature 90 - 100 °CA good starting temperature range. May require optimization.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst oxidation.
Section 3: Purification Strategies

Purification of 1H-pyrrolo[3,2-c]pyridine derivatives can be challenging due to their polarity and potential to chelate residual palladium.

FAQ 3.1: My final compound is clean by LC-MS, but has a grey/black color. How do I remove residual palladium?

Answer: The dark color is almost certainly due to residual palladium catalyst, which can interfere with subsequent biological assays. Standard silica gel chromatography may not be sufficient.

Solutions:

  • Aqueous Wash with a Chelator: During the aqueous workup, wash the organic layer with a solution that can complex palladium. A 10% aqueous solution of sodium thiocyanate (NaSCN) or thiourea can be effective.

  • Use a Scavenger Resin: After concentrating the crude product, re-dissolve it in a suitable solvent (e.g., DCM, THF) and stir it with a palladium scavenger resin for several hours. These are commercially available resins with functional groups (e.g., thiols) that bind tightly to palladium. Filter off the resin and then proceed with chromatography.

  • Charcoal Treatment: Stirring a solution of your crude product with activated charcoal can adsorb palladium residues. However, be cautious as it can also adsorb your product, leading to yield loss. Use a minimal amount and filter thoroughly through a pad of Celite®.

FAQ 3.2: My product is difficult to purify by standard silica gel chromatography. What can I try?

Answer: The polar nature of the pyrrolopyridine core can lead to streaking and poor separation on silica gel.

Solutions:

  • Modify the Mobile Phase: If using a standard hexane/ethyl acetate system, try adding a small amount of a more polar solvent or a modifier.[6]

    • Methanol (1-5% in DCM): This can help move polar compounds off the baseline.

    • Triethylamine (0.5-1%): Adding a basic modifier can significantly improve peak shape for nitrogen-containing heterocycles by deactivating acidic sites on the silica gel.

  • Switch the Stationary Phase: If silica is not working, consider alternative stationary phases:

    • Alumina (Neutral or Basic): Can be very effective for basic compounds.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds, using solvent systems like water/acetonitrile or water/methanol, often with a TFA or formic acid modifier.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of 6-bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine with an arylboronic acid, adapted from literature procedures.[4][6]

Materials:

  • 6-bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Arylboronic acid (1.3 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.06 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq), finely ground

  • 1,4-Dioxane (anhydrous, peroxide-free)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 6-bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate the atmosphere by connecting it to a vacuum line. Refill the flask with argon or nitrogen gas. Repeat this vacuum/inert gas cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (e.g., in a 10:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting halide).

  • Degassing: Sparge the resulting suspension with argon or nitrogen gas for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and XPhos. Quickly add the catalyst and ligand solids to the reaction flask against a positive flow of inert gas.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis until the starting bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine).[6]

References
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Szafrański, K., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Available at: [Link]

  • Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Bollacke, A., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]

  • Lv, P-C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Abdel-Aziem, A., et al. (2019). Design, synthesis and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Available at: [Link]

  • Szafrański, K., & Sławiński, J. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. Available at: [Link]

Sources

Overcoming challenges in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a core scaffold in medicinal chemistry also known as 4-amino-7-azaindoles.[1][2] This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide field-proven insights to ensure the success of your work.

The construction of this privileged heterocyclic system typically relies on a sequence of robust, yet sensitive, palladium-catalyzed cross-coupling reactions.[3][4] Mastering this sequence requires a nuanced understanding of catalyst selection, reaction kinetics, and the subtle interplay of protecting groups. This guide is structured to address the most pressing challenges encountered in the lab.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on mechanistic principles and established laboratory findings.

Question 1: My Suzuki-Miyaura coupling for C-2 arylation is giving low yields or failing completely. What are the likely causes and how can I fix it?

Answer: This is a common and frustrating issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Let's break down the troubleshooting process.

The target transformation is typically the selective arylation at the C-2 position of a dihalogenated 7-azaindole, such as 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine. The higher reactivity of the C-I bond compared to the C-Cl bond is the cornerstone of this selectivity.[5]

Troubleshooting Steps:

  • Evaluate the Catalyst System: The choice of palladium source and ligand is paramount.

    • Causality: The catalyst's role is to facilitate two key steps: oxidative addition into the C-I bond and subsequent reductive elimination to form the new C-C bond. For electron-rich heterocyclic systems like 7-azaindoles, bulky, electron-rich phosphine ligands are often required to promote these steps and prevent catalyst decomposition.[6]

    • Recommendation: If using a standard catalyst like Pd(PPh₃)₄ is failing, switch to a more robust, modern system. A combination of a palladium(0) source like Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos is highly effective.[5][7] These ligands' steric bulk accelerates the rate-limiting reductive elimination step.[8]

    • Protocol Insight: Use a pre-catalyst complex, which can offer better stability and generate the active Pd(0) species more cleanly in situ.[7][9]

  • Check the Base and Solvent:

    • Causality: The base is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation to the palladium center. The solvent must solubilize the reactants and facilitate the reaction kinetics.

    • Recommendation: An inorganic base like K₃PO₄ or Cs₂CO₃ is often superior to organic bases for this transformation.[5][7] For the solvent, a biphasic system like dioxane/water or toluene/ethanol can be very effective.[5] The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate.

  • Assess Starting Material Quality:

    • Causality: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved by trace acid or water, rendering it inactive.[7]

    • Recommendation: Ensure your arylboronic acid is pure and dry. If it is old or has been improperly stored, purchase a fresh batch or recrystallize it. Run a control reaction with a known, stable boronic acid like phenylboronic acid to confirm your setup and catalyst are active.

G start start check_catalyst check_catalyst start->check_catalyst upgrade_catalyst upgrade_catalyst check_catalyst->upgrade_catalyst No check_conditions check_conditions check_catalyst->check_conditions Yes upgrade_catalyst->check_conditions change_conditions change_conditions check_conditions->change_conditions No check_sm check_sm check_conditions->check_sm Yes change_conditions->check_sm replace_sm replace_sm check_sm->replace_sm No success success check_sm->success Yes replace_sm->success

Caption: Common synthetic route for 2-aryl-4-amino-7-azaindoles.

Rationale for this Sequence:

  • Chemoselectivity: Starting with a 2-iodo-4-chloro-7-azaindole allows for a highly selective Suzuki-Miyaura coupling at the C-2 position due to the greater reactivity of the carbon-iodine bond over the carbon-chlorine bond in the palladium-catalyzed oxidative addition step. [5]* Robustness: The Suzuki-Miyaura and Buchwald-Hartwig reactions are among the most well-understood and versatile cross-coupling reactions, with a wide range of available catalysts, ligands, and conditions to optimize for challenging substrates. [10][11]

Q2: How do I choose the right palladium catalyst and ligand for my cross-coupling reactions?

A: The choice is dictated by the specific transformation (C-C vs. C-N bond formation) and the electronic nature of your substrate.

Reaction StageCommon ChallengeRecommended Catalyst SystemRationale
C-2 Suzuki Coupling Slow oxidative addition of C-I bond.Pd₂(dba)₃ / SPhosSPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination, leading to higher turnover numbers. [5]
Difficulty with unreactive boronic acids.Pd(dppf)Cl₂A reliable and versatile catalyst, particularly for standard arylboronic acids. The dppf ligand provides good stability. [12]
C-4 Buchwald-Hartwig Slow oxidative addition of C-Cl bond.Pd(OAc)₂ / XPhos or BrettPhosThe C-Cl bond is less reactive than C-I. Highly electron-rich and bulky ligands like XPhos are needed to facilitate its cleavage. [6][13]
Sterically hindered amines.G3/G4 Buchwald PrecatalystsThese well-defined precatalysts are highly active and efficient for coupling sterically demanding substrates at lower catalyst loadings.
Q3: What are the key considerations for choosing a protecting group for the pyrrole nitrogen?

A: The primary considerations are (1) stability to the planned reaction conditions (cross-couplings are often basic) and (2) the ability to be removed without damaging the final product.

  • SEM (2-(trimethylsilyl)ethoxy)methyl: Stable to the basic conditions of both Suzuki and Buchwald-Hartwig reactions. However, its acidic removal can cause side reactions due to formaldehyde release, as discussed in the troubleshooting section. [3][4]* Boc (tert-butyloxycarbonyl): Generally stable to basic conditions. [14]Its removal is typically clean under acidic conditions (TFA/DCM), avoiding the formaldehyde issue. This often makes it a more reliable choice for complex molecules. [15]* PMB (p-methoxybenzyl): Can be used for N-protection. [5]It is typically removed under oxidative conditions, which may not be compatible with all functional groups on your aryl substituent or amine.

Section 3: Key Experimental Protocols

Disclaimer: These are generalized protocols. Optimal conditions may vary based on the specific substrates used. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C-2

This protocol is for the reaction of a protected 2-iodo-4-chloro-7-azaindole with an arylboronic acid.

  • To a dry reaction flask, add the 2-iodo-4-chloro-7-azaindole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination at C-4

This protocol is for the reaction of the 2-aryl-4-chloro-7-azaindole intermediate with a secondary amine.

  • To a dry reaction flask, add the 2-aryl-4-chloro-7-azaindole (1.0 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Add anhydrous, degassed toluene or 1,4-dioxane as the solvent.

  • Add the secondary amine (1.2-1.5 eq.).

  • Heat the reaction mixture to 90-110 °C and stir until the reaction is complete by LC-MS analysis.

  • Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by chromatography.

References

  • Azaindole synthesis . Organic Chemistry Portal. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity . ACS Omega. [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions . ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach . MDPI. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation . ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. [Link]

  • Rh(III)-catalyzed 7-azaindole synthesis via C-H activation annulative coupling of aminopyridines with alkynes. [No Source Found].
  • Screening of palladium catalysts for the Suzuki coupling of... . ResearchGate. [Link]

  • Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [No Source Found].
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . MDPI. [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines . ResearchGate. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions . NIH. [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media . DOI. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds . ACS Combinatorial Science. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . NIH. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions . MDPI. [Link]

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PubMed. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . MDPI. [Link]

  • How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore . ResearchGate. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds . Sci-Hub. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . NIH. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions . MDPI. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Boc deprotection --> Aza-Michael? . Reddit. [Link]

  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective . ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • CHAPTER 14: Greener Approaches to Cross-Coupling. Books.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting 1H-Pyrrolo[3,2-c]pyridine Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions involving the 1H-pyrrolo[3,2-c]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this nitrogen-rich heterocyclic system. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format, grounded in mechanistic principles and field-proven strategies.

Introduction: The Challenge of Coupling with 1H-Pyrrolo[3,2-c]pyridines

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] However, the successful application of this reaction to nitrogen-containing heterocycles like 1H-pyrrolo[3,2-c]pyridine is often challenging. The lone pair of electrons on the pyridinic nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, the acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle, particularly in the presence of the base required for the reaction.

This guide will address these specific challenges and provide a systematic approach to troubleshooting and optimizing your Sonogashira couplings.

Troubleshooting Guide: From No Reaction to Low Yield

Problem 1: No reaction or very low conversion of starting material.

Question: I have set up my Sonogashira reaction with 6-bromo-1H-pyrrolo[3,2-c]pyridine, a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base, but I am only recovering my starting materials. What are the likely causes and how can I fix this?

Answer: This is a common issue when working with N-heterocycles like 1H-pyrrolo[3,2-c]pyridine. The primary culprits are often related to catalyst inhibition and the acidic N-H proton.

Root Cause Analysis and Solutions:

  • Catalyst Inhibition by Pyridinic Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming a stable complex that is catalytically inactive. This prevents the palladium from participating in the catalytic cycle.

    • Solution 1: Increase Catalyst Loading: A simple first step is to increase the loading of the palladium catalyst (e.g., from 1-2 mol% to 5-10 mol%). This can overcome partial catalyst inhibition.

    • Solution 2: Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can shield the palladium center and disfavor coordination with the pyridine nitrogen.[2] Consider switching from standard ligands like PPh₃ to more sterically demanding and electron-donating ligands such as P(t-Bu)₃, XPhos, or SPhos. N-heterocyclic carbene (NHC) ligands are also known to be effective in stabilizing the catalytic species.[2]

  • Interference from the Pyrrole N-H Proton: The acidic proton on the pyrrole ring (pKa ≈ 17-18) can be deprotonated by the amine base used in the reaction. This can lead to several problems:

    • Consumption of the base, preventing it from deprotonating the terminal alkyne.

    • The resulting pyrrolide anion can coordinate to the palladium or copper, interfering with the catalytic cycle.

    • Solution: N-Protection of the Pyrrole Ring: This is often the most effective solution. Protecting the pyrrole nitrogen with a suitable protecting group eliminates the acidic proton. For a similar heterocyclic system, 3-iodoindazole, N-protection was found to be essential for a successful Sonogashira coupling.

      • Recommended Protecting Groups:

        • SEM (2-(Trimethylsilyl)ethoxymethyl): This group is robust under many cross-coupling conditions and can be removed under acidic conditions or with fluoride sources.

        • Boc (tert-Butoxycarbonyl): While susceptible to strong acids, it is stable under many Sonogashira conditions.

        • PMB (p-Methoxybenzyl): Can be removed oxidatively.

Troubleshooting Workflow for No Reaction:

Caption: Troubleshooting workflow for no reaction in Sonogashira coupling.

Problem 2: Significant formation of alkyne homocoupling (Glaser) product.

Question: My Sonogashira reaction is proceeding, but I am observing a large amount of the homocoupled alkyne byproduct. How can I suppress this side reaction?

Answer: The formation of a diyne byproduct is known as Glaser coupling and is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.

Root Cause Analysis and Solutions:

  • Oxygen-Mediated Homocoupling: The copper(I) acetylide intermediate can be oxidized by residual oxygen in the reaction mixture, leading to the formation of the homocoupled product.

    • Solution 1: Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.

    • Solution 2: Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Excessive Copper Co-catalyst: While catalytic, too much copper(I) can accelerate the rate of homocoupling.

    • Solution: Reduce Copper Loading: Try reducing the amount of the copper(I) co-catalyst (e.g., from 5 mol% to 1-2 mol%).

  • Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.

    • Solution: Switch to a Copper-Free Protocol: Copper-free Sonogashira reactions typically require a more active palladium catalyst system and a stronger base.

      • Catalyst/Ligand: Systems like Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., XPhos, SPhos, P(t-Bu)₃) are often effective.

      • Base: A stronger base like Cs₂CO₃ or K₃PO₄ may be required in place of an amine base.

ParameterStandard SonogashiraCopper-Free Sonogashira
Co-catalyst CuI (1-5 mol%)None
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃Bulky, electron-rich phosphines
Base Amine (e.g., Et₃N, DIPEA)Inorganic (e.g., Cs₂CO₃, K₃PO₄)
Oxygen Sensitivity High (risk of Glaser coupling)Lower (but inert atmosphere still recommended)
Problem 3: Dehalogenation of the starting material.

Question: I am observing the formation of the dehalogenated 1H-pyrrolo[3,2-c]pyridine as a significant byproduct. What causes this and how can I prevent it?

Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heterocyclic halides.

Root Cause Analysis and Solutions:

  • Hydrodehalogenation: This can occur via a competing reaction pathway where a palladium-hydride species is generated, which then reductively cleaves the carbon-halogen bond.

    • Source of Hydride: The hydride can originate from the amine base, solvent, or trace water.

    • Solution 1: Choice of Base: Amine bases with β-hydrogens are more prone to forming palladium-hydride species. Consider switching to a non-coordinating inorganic base like Cs₂CO₃ or K₃PO₄. If an amine base is necessary, a sterically hindered one like di-tert-butylmethylamine can sometimes suppress this pathway.

    • Solution 2: Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry. Using freshly distilled solvents and flame-drying the glassware can minimize the presence of water.

  • Catalyst System: The choice of ligand can influence the propensity for dehalogenation.

    • Solution: Ligand Screening: Experiment with different ligands. While bulky, electron-rich ligands are generally beneficial, in some cases, a less electron-rich ligand might disfavor the formation of the palladium-hydride species.

Frequently Asked Questions (FAQs)

Q1: Which halogen is best to use on the 1H-pyrrolo[3,2-c]pyridine ring for Sonogashira coupling?

A1: The reactivity of the halide follows the general trend: I > Br > Cl. For initial attempts and method development, the iodo-substituted derivative is the most likely to be successful. Bromo-substituted compounds are also widely used and can often be made to react with proper optimization of the catalyst system. Chloro-substituted heterocycles are the most challenging to activate and typically require highly active catalyst systems.

Q2: What is a good starting point for a general Sonogashira protocol with a halo-1H-pyrrolo[3,2-c]pyridine?

A2: Based on literature for similar N-heterocycles, a robust starting point would involve N-protection.

General Protocol for Sonogashira Coupling of N-SEM-6-bromo-1H-pyrrolo[3,2-c]pyridine:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the N-SEM-6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., THF or DMF, to make a 0.1 M solution).

  • Add the terminal alkyne (1.2 equiv.) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

  • Stir the reaction at room temperature or heat to 50-80 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave heating can be very effective in accelerating Sonogashira reactions, often reducing reaction times from hours to minutes. It is particularly useful for less reactive substrates like bromo- or chloro-pyridines. Start with short irradiation times and monitor the reaction progress to avoid decomposition.

Q4: My alkyne is a gas at room temperature. How should I handle it?

A4: For gaseous alkynes like propyne or acetylene, it is often more convenient to use a surrogate. For example, 2-butyne-1,4-diol can be used as a source of acetylene. Alternatively, bubbling the gas through the reaction mixture at a controlled rate is an option, though this requires specialized equipment. Using a protected alkyne like trimethylsilylacetylene (TMSA) is a common strategy. The TMS group can be removed in situ or in a subsequent step.[3]

Mechanistic Overview

A fundamental understanding of the catalytic cycles can aid in troubleshooting.

Caption: Simplified catalytic cycles for the copper-catalyzed Sonogashira reaction.

This diagram illustrates the two interconnected catalytic cycles. Problems in the reaction often arise from interruptions at specific steps, such as the initial oxidative addition (due to catalyst poisoning) or the transmetalation step.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Liang, Y.; Xie, Y.; Li, J. Recent Advances in Sonogashira Reactions. Curr. Org. Chem.2010 , 14 (4), 364–380. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Prakash, O.; Kumar, A.; Kumar, V. Recent advances in Sonogashira coupling reaction. Curr. Org. Synth.2012 , 9 (2), 196–220. [Link]

  • Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003 , 42 (14), 1566–1568. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives. This class of compounds, while promising for various therapeutic applications, including as kinase inhibitors, often presents significant challenges in achieving adequate solubility for biological screening and formulation development.[1][2] This guide provides a structured approach to troubleshooting and overcoming these hurdles, grounded in established scientific principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives.

Q1: Why are my 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives poorly soluble in aqueous solutions?

A1: The low aqueous solubility of these derivatives often stems from their rigid, planar heterocyclic structure, which can lead to strong crystal lattice energy.[3] The pyrrolopyridine core is relatively hydrophobic, and unless substituted with highly polar or ionizable groups, the molecule will have a tendency to self-associate and resist dissolution in water. The prevalence of nitrogen heterocycles in many biologically active compounds often brings about such solubility challenges.[4][5]

Q2: I'm observing precipitation of my compound during my in vitro assay. What is the likely cause?

A2: Precipitation during an assay is a common manifestation of poor solubility. This can be triggered by a change in the solvent environment, such as the dilution of a DMSO stock solution into an aqueous assay buffer. The compound may be soluble in the concentrated DMSO stock but crashes out when the DMSO concentration drops significantly. This phenomenon is related to the compound's kinetic and thermodynamic solubility limits in the final assay medium.

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?

A3:

  • Kinetic solubility is the concentration of a compound that can be reached by dissolving it in an organic solvent (like DMSO) and then adding it to an aqueous buffer. It's a measure of how much of the compound can momentarily stay in solution before it starts to precipitate. This is often what is relevant for initial high-throughput screening assays.

  • Thermodynamic solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid form. This is a more stable and reproducible measure and is critical for formulation development and understanding in vivo absorption.

Understanding this distinction is crucial because a compound might appear soluble under kinetic conditions (short incubation times) but will precipitate over time as it reaches its thermodynamic equilibrium.

Q4: Can I predict the solubility of my derivatives before synthesizing them?

A4: While computational tools can provide an estimated logP or logS value, these are predictions and may not accurately reflect the real-world solubility of complex heterocyclic compounds. Experimental determination is always necessary. However, predictive tools can be useful in prioritizing synthetic targets by flagging molecules with a high likelihood of poor solubility.

Part 2: Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This section provides a systematic workflow for diagnosing and addressing poor solubility.

Caption: A stepwise workflow for troubleshooting poor solubility.

Step 1: Determine the Baseline Solubility

Before attempting any solubility enhancement, it is crucial to quantify the problem.

  • Kinetic Solubility Assay: This provides a quick assessment of solubility under conditions often used in initial biological screens.

  • Thermodynamic Solubility Assay: This gives the equilibrium solubility, which is a more accurate measure for formulation development.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method

  • Add an excess amount of the 1H-pyrrolo[3,2-c]pyridin-7-amine derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, filter the suspension through a 0.22 µm filter to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Perform the experiment in triplicate to ensure reproducibility.

Step 2: Investigate pH-Dependent Solubility

Many nitrogen-containing heterocyclic compounds, including 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives, have ionizable groups. The amine group at the 7-position suggests that these compounds are likely to be weakly basic. Therefore, their solubility is expected to be pH-dependent.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Determine the thermodynamic solubility of your compound in each buffer using the shake-flask method described above.

  • Plot the solubility as a function of pH.

A typical pH-solubility profile for a weakly basic compound will show higher solubility at lower pH due to the protonation of the amine group, which forms a more soluble salt.

Step 3: Employ Solubility Enhancement Techniques

Based on the characterization from the previous steps, select an appropriate solubility enhancement strategy.

If your compound shows increased solubility at a lower pH, adjusting the pH of your formulation can be a simple and effective strategy.

  • Application: For in vitro assays, ensure the final pH is compatible with the biological system. For oral formulations, this approach can be highly effective as the compound will dissolve in the acidic environment of the stomach.

  • Caution: Be mindful of potential precipitation when the compound transitions to the higher pH of the small intestine.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • N-methyl-2-pyrrolidone (NMP)[6]

  • Mechanism: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the dissolution of nonpolar solutes.

  • Experimental Protocol: Co-solvent Solubility Screen

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of your compound in each co-solvent mixture using the shake-flask method.

    • Plot solubility as a function of co-solvent concentration.

Table 1: Hypothetical Solubility Enhancement of a 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivative with Co-solvents

Co-solvent (v/v % in PBS pH 7.4)Solubility (µg/mL)Fold Increase
0% (Control)1.21.0
10% Ethanol15.813.2
20% Ethanol45.337.8
10% PEG 40025.621.3
20% PEG 40088.974.1
10% NMP150.2125.2
20% NMP750.5625.4

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent solubility.[7]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Mechanism: The hydrophobic pyrrolopyridine core of your derivative can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to increased solubility.[7]

  • Experimental Protocol: Phase Solubility Study with Cyclodextrins

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess of your compound to each solution.

    • Equilibrate the samples and determine the concentration of the dissolved compound as described previously.

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.

Table 2: Hypothetical Solubility Enhancement with Cyclodextrins

Cyclodextrin (mM in Water)Solubility (µM)Fold Increase
02.51.0
10 mM HP-β-CD15060
20 mM HP-β-CD320128
10 mM SBE-β-CD250100
20 mM SBE-β-CD550220

Converting a crystalline drug to its amorphous form can significantly increase its solubility.[8] Amorphous solids lack the long-range molecular order of crystals, resulting in a higher free energy state and, consequently, higher apparent solubility. To prevent recrystallization, the amorphous drug is typically dispersed in a polymer matrix.

  • Common Polymers for ASDs:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

    • Copovidone

  • Preparation Methods:

    • Spray drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream.

    • Hot-melt extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then extruded and cooled.

  • Mechanism: The polymer stabilizes the amorphous form of the drug by inhibiting molecular mobility and preventing recrystallization.[9] When the ASD is exposed to an aqueous environment, it can generate a supersaturated solution of the drug, which can enhance absorption.[10]

Experimental Workflow for ASD Development

ASD_Workflow cluster_0 Screening cluster_1 Manufacturing cluster_2 Characterization polymer_selection Select Polymer drug_loading Determine Drug Loading polymer_selection->drug_loading solvent_casting Solvent Casting (Small Scale) drug_loading->solvent_casting spray_drying Spray Drying solvent_casting->spray_drying hme Hot-Melt Extrusion solvent_casting->hme xrd XRPD (Amorphicity) spray_drying->xrd hme->xrd dsc DSC (Tg) xrd->dsc dissolution Dissolution Testing dsc->dissolution

Caption: A typical workflow for developing an amorphous solid dispersion.

Part 3: Case Study: Enhancing the Solubility of a Novel 1H-Pyrrolo[3,2-c]pyridin-7-amine Kinase Inhibitor

Compound: A novel derivative, "PYR-123," with potent in vitro kinase inhibitory activity but poor aqueous solubility.

Initial Characterization:

  • Thermodynamic Solubility (pH 7.4): 0.8 µg/mL

  • pH-Solubility Profile: Increased solubility below pH 4.

Strategy and Outcome:

  • pH Modification: While effective for acidic conditions, precipitation was observed when the pH was raised to 7.4, making it unsuitable for cell-based assays requiring physiological pH.

  • Co-solvents: A screen of co-solvents showed that 20% PEG 400 increased the solubility to 65 µg/mL, which was sufficient for initial animal studies.

  • Cyclodextrin Complexation: For a potential intravenous formulation, SBE-β-CD was investigated. A 1:1 complex was formed, increasing the solubility to over 2 mg/mL, a greater than 2500-fold improvement.

  • Amorphous Solid Dispersion: For oral formulation development, an ASD with copovidone (20% drug loading) was prepared by spray drying. This formulation demonstrated rapid dissolution and achieved a supersaturated concentration of 150 µg/mL in simulated intestinal fluid, which was sustained for over 4 hours.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2023). Molecules, 28(11), 4388. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247–44331. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017). Expert Opinion on Therapeutic Patents, 27(4), 405-425. [Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. (2024). Pharmaceutics, 16(7), 853. [Link]

  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (2019). International Journal of Pharmaceutical Sciences and Research, 10(8), 3583-3593.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved from [Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. (2024). ResearchGate. Retrieved from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). RSC Advances, 11(45), 28145-28166. [Link]

  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. (Master's Thesis). University of Graz.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]

  • Solid dispersions in oncology. (n.d.). DSpace@Utrecht University. Retrieved from [Link]

  • COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. (2022). International Journal of Biology, Pharmacy and Allied Sciences, 11(9), 3979-3987.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017). PubMed. Retrieved from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). International Journal of Chemical Science, 22(3), 1-13.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2023). ChemistrySelect, 8(30). [Link]

  • A study of[11]benzofuro[3,2-c]pyridine derivatives. (2002). Journal of the Serbian Chemical Society, 67(1), 1-8.

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. (2003). AAPS PharmSciTech, 4(4), E58. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2021). Molecules, 26(16), 4887. [Link]

  • Innovative Formulations of Poorly Soluble Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2023). MDPI. Retrieved from [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2023). Molecules, 28(18), 6682. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2023). ResearchGate. Retrieved from [Link]

  • Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. (2023). Pharmaceutics, 15(2), 589. [Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. (2024). PubMed. Retrieved from [Link]

  • Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. (2021). Bioorganic & Medicinal Chemistry Letters, 34, 127752. [Link]

  • Development of amorphous solid dispersion formulations of a poorly water-soluble drug, MK-0364. (2013). International Journal of Pharmaceutics, 453(1), 247-255. [Link]

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Technical Support Center: Refinement of 1H-Pyrrolo[3,2-c]pyridine-based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the refinement of 1H-pyrrolo[3,2-c]pyridine-based drug candidates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The 1H-pyrrolo[3,2-c]pyridine scaffold, a key isostere of indole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. However, its unique electronic properties and physicochemical characteristics can present challenges during synthesis, purification, and optimization. This center is structured to address these specific issues in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

I. Synthetic Challenges and Troubleshooting

The construction and functionalization of the 1H-pyrrolo[3,2-c]pyridine core often require careful optimization of reaction conditions to achieve desired yields and purity. This section addresses common hurdles encountered during key synthetic transformations.

A. Pictet-Spengler Cyclization for Core Formation

The Pictet-Spengler reaction is a cornerstone for constructing the 1H-pyrrolo[3,2-c]pyridine skeleton. However, the electron-deficient nature of the pyridine ring can render this transformation challenging.

Question: My Pictet-Spengler reaction to form the 1H-pyrrolo[3,2-c]pyridine core is giving low yields. What are the likely causes and how can I optimize it?

Answer: Low yields in the Pictet-Spengler cyclization of 4-aminopyridine derivatives are a common issue, primarily due to the reduced nucleophilicity of the pyridine ring compared to a benzene ring. Here’s a breakdown of potential causes and optimization strategies:

  • Insufficient Electrophilicity of the Iminium Ion: The condensation of the amine with an aldehyde or ketone forms an imine, which is then protonated to the reactive iminium ion. If this equilibrium is unfavorable, the reaction will be sluggish.

    • Troubleshooting:

      • Stronger Acids: While traditional conditions use protic acids like HCl or TFA, the use of Lewis acids such as Yb(OTf)₃ can be more effective in activating the carbonyl component and promoting iminium ion formation.[1]

      • Reaction Conditions: Harsher conditions, such as refluxing in strong acids, are often necessary for less nucleophilic aromatic rings like pyridine.[2]

      • Azeotropic Removal of Water: Ensure the initial imine formation goes to completion by removing water, for example, by using a Dean-Stark apparatus or adding molecular sieves.

  • Poor Nucleophilicity of the Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the C-3 position less nucleophilic for the cyclization step.

    • Troubleshooting:

      • Electron-Donating Groups: If your synthetic route allows, installing electron-donating groups on the pyridine ring can enhance its nucleophilicity and facilitate the cyclization.

      • Alternative Catalysts: Gold(I) catalysts have been shown to effectively catalyze iso-Pictet-Spengler reactions under mild conditions, which may be applicable to this system.[3]

  • Side Reactions: Under harsh acidic conditions, starting materials or the product may be susceptible to degradation.

    • Troubleshooting:

      • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to identify the formation of byproducts and determine the optimal reaction time.

      • Lower Temperatures with More Active Catalysts: The use of more potent catalysts might allow for lower reaction temperatures, minimizing degradation.

B. Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

The Suzuki-Miyaura cross-coupling is a powerful tool for introducing aryl or heteroaryl substituents at halogenated positions of the 1H-pyrrolo[3,2-c]pyridine core, typically at the 6-position.

Question: I am struggling with my Suzuki-Miyaura coupling of a 6-halo-1H-pyrrolo[3,2-c]pyridine. The reaction is either incomplete or gives a complex mixture of byproducts. How can I improve this?

Answer: The Suzuki-Miyaura coupling on electron-deficient heterocycles like 1H-pyrrolo[3,2-c]pyridine can be challenging due to potential catalyst inhibition and competing side reactions. Here are key parameters to consider for optimization:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical.

    • Troubleshooting:

      • Electron-Rich, Bulky Ligands: For electron-deficient substrates, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often effective. These ligands promote the oxidative addition step and stabilize the active catalytic species.

      • Pre-formed Catalysts: Using pre-formed palladium catalysts can sometimes give more reproducible results than generating the active catalyst in situ.

      • Catalyst Screening: A systematic screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is highly recommended to identify the optimal combination for your specific substrates.

  • Base Selection: The choice of base is crucial for the transmetalation step and can influence the overall reaction outcome.

    • Troubleshooting:

      • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and often effective.

      • Phosphate Bases: In some cases, potassium phosphate (K₃PO₄) can be a superior choice, particularly for challenging couplings.

  • Solvent System: The solvent plays a significant role in solubility and reaction kinetics.

    • Troubleshooting:

      • Aqueous Mixtures: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to facilitate the dissolution of both the organic substrate and the inorganic base.

      • Anhydrous Conditions: In some instances, particularly with sensitive substrates, anhydrous conditions may be necessary.

  • Side Reactions:

    • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures or in the presence of oxygen. De-gassing the reaction mixture thoroughly is crucial.

    • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. Using a boronic ester (e.g., pinacol ester) can sometimes mitigate this issue.

    • Catalyst Poisoning: The nitrogen atoms in the 1H-pyrrolo[3,2-c]pyridine core can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that effectively shields the metal center can help overcome this.

II. Purification and Characterization

The inherent polarity and potential for hydrogen bonding of 1H-pyrrolo[3,2-c]pyridine derivatives can make their purification and characterization non-trivial.

A. Purification Strategies

Question: My 1H-pyrrolo[3,2-c]pyridine derivative is very polar and streaks badly on silica gel during column chromatography. What can I do to improve the separation?

Answer: Streaking on silica gel is a common problem with polar, basic compounds like 1H-pyrrolo[3,2-c]pyridines due to strong interactions with the acidic silanol groups on the silica surface. Here are several effective strategies to overcome this:

  • Mobile Phase Modification:

    • Basic Additives: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel and reduce streaking. Common choices include:

      • Triethylamine (0.1-1%)

      • Ammonia solution (often as a 7N solution in methanol, used to make up a small percentage of the mobile phase)

    • Polar Protic Solvents: Using a gradient of a polar protic solvent like methanol in a less polar solvent like dichloromethane (DCM) or ethyl acetate is a standard approach.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.

  • Recrystallization: If the compound is crystalline, recrystallization can be a highly effective purification method. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.

B. Characterization Nuances

Question: I have synthesized a substituted 1H-pyrrolo[3,2-c]pyridine, but I am unsure about the regiochemistry. How can I definitively assign the structure using spectroscopic methods?

Answer: Unambiguous characterization of regioisomers is crucial. A combination of NMR spectroscopy and mass spectrometry is typically required.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly informative. Protons on the pyridine ring will have characteristic chemical shifts and couplings. For example, the proton at C-7 will typically be a singlet, while protons at C-2 and C-3 will be doublets with a coupling constant of approximately 3 Hz.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the pyridine ring, can help distinguish between isomers.

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing you to trace the connectivity of the protons around the rings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is often the key experiment for definitively establishing regiochemistry by observing long-range correlations between protons and quaternary carbons. For example, a correlation between the N-H proton and carbons in the pyridine ring can confirm the fusion pattern.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons that are close to each other, which can be useful for confirming substituent placement.

  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which confirms the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can sometimes provide clues about the substitution pattern, although isomeric differentiation can still be challenging.

III. Physicochemical and ADME Properties

Refining a drug candidate involves optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. 1H-pyrrolo[3,2-c]pyridine-based compounds often face challenges with solubility and metabolic stability.

A. Solubility Enhancement

Question: My lead 1H-pyrrolo[3,2-c]pyridine candidate has poor aqueous solubility. What strategies can I employ to improve this?

Answer: Poor aqueous solubility is a common liability for drug candidates. Several strategies can be employed to enhance the solubility of 1H-pyrrolo[3,2-c]pyridine derivatives:

  • Structural Modification:

    • Introduction of Polar Groups: Incorporating polar functional groups that can engage in hydrogen bonding with water is a primary strategy. The addition of a morpholine moiety has been shown to improve the aqueous solubility of this class of compounds.[4] Other options include piperazines, alcohols, and amides.

    • Disruption of Crystal Packing: Introducing non-planar groups or substituents that disrupt the crystal lattice can lead to a lower melting point and improved solubility.

  • Salt Formation:

    • The 1H-pyrrolo[3,2-c]pyridine core is basic and readily forms salts with pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate). Salt formation can significantly improve aqueous solubility and dissolution rate. A salt screening study is highly recommended to identify the optimal salt form with desirable physicochemical properties.

  • Formulation Strategies:

    • Co-solvents and Surfactants: For preclinical studies, formulating the compound with co-solvents (e.g., PEG-400, propylene glycol) or surfactants can enhance solubility.

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer can prevent crystallization and maintain the compound in a higher energy, more soluble state.

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can improve oral absorption.

    • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the solid compound, which can lead to a faster dissolution rate.

B. Metabolic Stability

Question: My 1H-pyrrolo[3,2-c]pyridine compound shows high clearance in liver microsome assays. How can I identify the metabolic "hotspots" and improve its metabolic stability?

Answer: High metabolic clearance can limit the in vivo exposure of a drug candidate. Identifying and addressing metabolic liabilities is a critical step in lead optimization.

  • Identifying Metabolic Hotspots:

    • Metabolite Identification Studies: Incubating the compound with liver microsomes or hepatocytes followed by LC-MS/MS analysis can identify the major metabolites. The structure of the metabolites will reveal the sites of metabolic modification.

    • In Silico Prediction: Computational models can predict potential sites of metabolism, often focusing on sites susceptible to oxidation by cytochrome P450 enzymes.

  • Strategies to Improve Metabolic Stability:

    • Blocking Metabolic Sites: Once a metabolic hotspot is identified, chemical modifications can be made to block or reduce the rate of metabolism at that site. Common strategies include:

      • Fluorine Substitution: Introducing a fluorine atom at or near the site of metabolism can block oxidation due to the strength of the C-F bond.

      • Deuteration: Replacing a hydrogen atom with deuterium at a metabolic hotspot can sometimes slow the rate of metabolism due to the kinetic isotope effect.

      • Steric Hindrance: Introducing a bulky group near the metabolic site can sterically hinder the approach of metabolizing enzymes.

    • Modulating Electronic Properties: Modifying the electronic properties of the molecule can make it less susceptible to metabolism. For example, introducing electron-withdrawing groups can deactivate an aromatic ring towards oxidation.

    • Scaffold Hopping: If a particular part of the molecule is consistently found to be metabolically labile, it may be necessary to replace it with a different, more stable chemical group (scaffold hopping).

IV. Experimental Protocols and Data

To provide a practical context, this section includes a sample experimental protocol and a table summarizing typical reaction conditions.

A. General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Protocol:

  • To a microwave vial, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.) and ligand if necessary.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 30-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, often with a mobile phase containing a basic additive.

ParameterRecommended ConditionsTroubleshooting Considerations
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandFor challenging couplings, consider more advanced catalysts like those based on Buchwald ligands (e.g., XPhos, SPhos).
Ligand dppf, PPh₃, Buchwald ligandsThe choice of ligand is critical and often substrate-dependent. A ligand screen may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe solvent system should be chosen to ensure adequate solubility of all reactants.
Temperature 80-120 °C (conventional or microwave)Higher temperatures can increase reaction rates but may also lead to byproduct formation.

Caption: Table summarizing typical conditions for Suzuki-Miyaura coupling of 6-halo-1H-pyrrolo[3,2-c]pyridines.

V. Visualizing Key Concepts

Visual aids can help in understanding complex experimental workflows and relationships.

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling catalyst Suboptimal Catalyst/Ligand start->catalyst base Incorrect Base start->base conditions Harsh Reaction Conditions start->conditions solution_catalyst Screen Electron-Rich, Bulky Ligands (e.g., XPhos, SPhos) catalyst->solution_catalyst Action solution_base Try Alternative Bases (e.g., K3PO4, Cs2CO3) base->solution_base Action solution_conditions Optimize Temperature and Time; Ensure Proper Degassing conditions->solution_conditions Action

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of 1H-pyrrolo[3,2-c]pyridines.

VI. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the pyrrole nitrogen in 1H-pyrrolo[3,2-c]pyridine during synthesis?

A1: The Boc (tert-butyloxycarbonyl) group is often a good choice. It is stable to many reaction conditions and can be easily introduced using Boc₂O and removed under acidic conditions (e.g., TFA in DCM) or by heating. The SEM (2-(trimethylsilyl)ethoxymethyl) group is another option, offering stability to a different range of reagents and deprotection conditions.

Q2: Can I perform late-stage C-H functionalization on the 1H-pyrrolo[3,2-c]pyridine core?

A2: Yes, late-stage C-H functionalization is a powerful strategy for rapidly generating analogs. However, controlling regioselectivity on the electron-deficient pyridine ring can be challenging. Directed metalation or the use of specific catalysts may be required to achieve functionalization at the desired position.

Q3: My final compound is an oil, but I need a solid for further studies. What can I do?

A3: If your compound is an oil, you can try several techniques to induce crystallization. First, ensure the compound is highly pure, as impurities can inhibit crystallization. You can then attempt recrystallization from various solvent systems. If that fails, salt formation with a suitable counter-ion can often yield a crystalline solid.

References

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: In vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]

  • Gholamzadeh, M. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Cano-Herrera, M. A., et al. (2011). A sequential Ugi 4-CR/Pictet–Spengler/reductive methylation reaction protocol for the synthesis of a piperazinohydroisoquinoline ring system. Tetrahedron Letters, 52(43), 5634-5637. [Link]

  • Grasa, G. A., & Colacot, T. J. (2007). A highly practical and general route for Suzuki-Miyaura cross-coupling of heteroaryl chlorides. Organic Letters, 9(26), 5489–5492. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

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  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • Ferrer, C., et al. (2020). Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. ChemRxiv. [Link]

  • Raut, S. V., & Van der Eycken, E. V. (2013). Recent developments in the synthesis of azaindoles. Chemical Society Reviews, 42(23), 9233–9251. [Link]

  • Zhang, H., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Lamba, J., & Lamba, V. (2012). Metabolism of kinase inhibitors in cancer treatment. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1415–1430. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Failla, M., et al. (2023). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. European Journal of Organic Chemistry, 26(18), e202300074. [Link]

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  • Sharma, V., et al. (2019). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Kumar, A., & Kumar, V. (2018). Recent advances in the synthesis of pyrrolo [2, 3-d] pyrimidine derivatives as kinase inhibitors. Current Organic Chemistry, 22(18), 1777-1801. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

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  • Indian Academy of Sciences. (2010). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

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Sources

Validation & Comparative

The Rise of Pyrrolo[3,2-c]pyridines: A Comparative Analysis of Novel FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer both potency and selectivity is paramount. The pyrrolo[3,2-c]pyridine core has recently emerged as a promising framework for the development of targeted therapeutics. This guide provides an in-depth comparison of novel 1h-pyrrolo[3,2-c]pyridine-7-amine derivatives against established kinase inhibitors, with a particular focus on their activity against FMS kinase, a critical target in oncology and inflammatory diseases. Through a detailed examination of experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this emerging class of inhibitors.

Introduction to FMS Kinase and the Therapeutic Rationale

FMS, also known as colony-stimulating factor-1 receptor (CSF-1R), is a member of the type III receptor tyrosine kinase family.[1] Upon binding its ligands, CSF-1 or IL-34, FMS initiates a signaling cascade that is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[1][2] Dysregulation of the FMS signaling pathway is implicated in the pathogenesis of various cancers, including breast, ovarian, and prostate cancer, as well as inflammatory conditions like rheumatoid arthritis.[1][2] Consequently, the development of potent and selective FMS kinase inhibitors represents a compelling therapeutic strategy.

The Pyrrolo[3,2-c]pyridine Scaffold: A New Frontier in FMS Inhibition

Recent studies have highlighted the potential of derivatives of the 1h-pyrrolo[3,2-c]pyridine scaffold as potent inhibitors of FMS kinase.[1][3] A notable study investigated a series of these compounds, identifying two lead candidates, designated as Compound 1r and Compound 1e , which demonstrated significant inhibitory activity against FMS kinase.[1]

This guide will focus on a comparative analysis of these novel pyrrolo[3,2-c]pyridine derivatives against two well-established FMS kinase inhibitors: Pexidartinib (PLX3397) and Ki20227 . Pexidartinib is an FDA-approved drug for the treatment of tenosynovial giant cell tumor, a disease driven by CSF-1R signaling.[4][5] Ki20227 is another potent and selective FMS inhibitor that has been extensively studied preclinically.[6][7]

Comparative Analysis of Kinase Inhibitory Potency

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values of the selected compounds against FMS kinase.

CompoundScaffoldFMS Kinase IC50 (nM)Reference(s)
Compound 1r 1h-Pyrrolo[3,2-c]pyridine30[1][5]
Compound 1e 1h-Pyrrolo[3,2-c]pyridine60[1][5]
Pexidartinib (PLX3397) Pyrrolopyridine17 - 20[4][5][8][9]
Ki20227 Quinoline-urea2[6][7][10][11]

As the data indicates, the novel pyrrolo[3,2-c]pyridine derivative, Compound 1r, exhibits remarkable potency against FMS kinase, with an IC50 value of 30 nM.[1][5] This is comparable to the potency of the approved drug Pexidartinib. While Ki20227 demonstrates the highest potency in this comparison, the data positions the pyrrolo[3,2-c]pyridine scaffold as a highly promising starting point for further optimization.

Cellular Activity and Antiproliferative Effects

Beyond enzymatic inhibition, the true therapeutic potential of a kinase inhibitor lies in its ability to exert its effects within a cellular context. The aforementioned study also evaluated the antiproliferative activity of Compound 1r across a panel of cancer cell lines.

Cell LineCancer TypeCompound 1r IC50 (µM)Reference(s)
SK-OV-3Ovarian0.15[1][5]
A2780Ovarian0.25[1][5]
PC-3Prostate0.55[1][5]
DU145Prostate0.65[1][5]
MCF-7Breast1.78[1][5]

Compound 1r demonstrated potent antiproliferative activity, with IC50 values in the sub-micromolar range against several ovarian and prostate cancer cell lines.[1][5] This suggests that the enzymatic inhibition of FMS kinase by this compound translates into a functional cellular response, a critical aspect of drug development.

Understanding the FMS Signaling Pathway

To appreciate the mechanism of action of these inhibitors, it is essential to understand the FMS signaling pathway. The following diagram illustrates the key downstream signaling cascades activated upon FMS stimulation.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) FMS->FMS GRB2 GRB2 FMS->GRB2 PI3K PI3K FMS->PI3K STAT STAT FMS->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription CSF1 CSF-1 / IL-34 CSF1->FMS Ligand Binding & Dimerization

Caption: Simplified FMS signaling pathway.

Upon ligand binding, FMS dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2.[12][13] This initiates downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to changes in gene expression that promote cell proliferation, survival, and differentiation.[2][13] FMS can also activate the JAK/STAT pathway. By inhibiting the initial phosphorylation event, FMS inhibitors effectively block these downstream signals.

Experimental Methodologies: A Guide for Reproducibility

The validation of kinase inhibitors relies on robust and reproducible experimental protocols. Below are outlines of the key assays used to characterize the compounds discussed in this guide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against FMS kinase is typically determined using an in vitro kinase assay. This can be performed using various platforms, such as ADP-Glo™, LanthaScreen®, or a radiometric assay.

Kinase_Assay_Workflow Start Start Prep Prepare Assay Plate: - Kinase - Substrate - ATP - Test Compound Start->Prep Incubate Incubate at RT Prep->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™ Reagent) Incubate->Detect Read Measure Signal (Luminescence/Fluorescence) Detect->Read Analyze Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (ADP-Glo™ Kinase Assay Example): [9]

  • Reaction Setup: In a 384-well plate, add the FMS kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using a cell viability assay, such as the MTT assay.[12][13][14]

Step-by-Step Protocol: [12][13][14]

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to an untreated control and determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

To confirm that the cellular effects of the inhibitors are due to the inhibition of the FMS signaling pathway, western blotting can be used to assess the phosphorylation status of FMS and its downstream targets.[8][10]

Step-by-Step Protocol: [8][10]

  • Cell Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FMS). It is also crucial to probe a separate blot with an antibody against the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated protein will decrease in the presence of an effective inhibitor.

Conclusion and Future Directions

The emergence of 1h-pyrrolo[3,2-c]pyridine derivatives as potent FMS kinase inhibitors marks a significant advancement in the field. The lead compound, Compound 1r, demonstrates inhibitory activity comparable to the clinically approved drug Pexidartinib, along with potent antiproliferative effects in cancer cell lines. This underscores the therapeutic potential of this novel scaffold.

Further research should focus on optimizing the selectivity profile of these compounds to minimize off-target effects and enhance their therapeutic window. In vivo studies are also warranted to evaluate their pharmacokinetic properties, efficacy, and safety in relevant disease models. The comprehensive experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and development of this promising new class of kinase inhibitors.

References

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  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • BMG Labtech. (2020). Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

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The Ascendancy of the Azaindole Scaffold: A Comparative Guide to 1H-Pyrrolo[3,2-c]pyridin-7-amine and its Isomeric Cousins in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in numerous drug discovery programs. However, the isomeric family of pyrrolopyridines offers a rich tapestry of chemical diversity, with subtle shifts in nitrogen placement leading to profound differences in biological activity and physicochemical properties. This guide provides an in-depth comparison of 1H-Pyrrolo[3,2-c]pyridin-7-amine, a 5-azaindole derivative, with other 7-azaindole isomers, offering a rationale for experimental choices and presenting supporting data for researchers in drug development.

The 7-Azaindole Core: A Foundation for Potent Bioactivity

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole, where a nitrogen atom replaces a carbon in the benzene ring. This substitution significantly alters the molecule's properties, including its hydrogen bonding capacity, pKa, and metabolic stability.[1] The 7-azaindole nucleus is particularly adept at mimicking the adenine base of ATP, allowing it to bind effectively to the hinge region of many kinases.[2] This has led to the development of numerous successful kinase inhibitors. The strategic placement of substituents at various positions on the 7-azaindole ring has been a fruitful area of research, with positions 1, 3, and 5 being particularly important for modulating activity.[3]

1H-Pyrrolo[3,2-c]pyridin-7-amine: A 5-Azaindole with Distinctive Properties

1H-Pyrrolo[3,2-c]pyridin-7-amine, a 5-azaindole isomer, presents a different spatial arrangement of the pyridine nitrogen. This seemingly minor change can significantly impact its interaction with biological targets and its overall pharmacological profile. Research has shown that this scaffold is a promising candidate for the development of potent inhibitors of various protein kinases and other therapeutic targets.

Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through various synthetic routes. One common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, a Knoevenagel condensation to introduce a carboxylic acid group, followed by a Curtius rearrangement, can be employed to form the 5-azaindole ring system.

cluster_synthesis Synthesis of 1H-Pyrrolo[3,2-c]pyridine Start N-protected 2-substituted Pyrrole Step1 Knoevenagel Condensation (Introduction of COOH) Start->Step1 Step2 Conversion to Acyl Azide Step1->Step2 Step3 Curtius Rearrangement Step2->Step3 End 1H-Pyrrolo[3,2-c]pyridine Core Step3->End

Caption: General synthetic strategy for the 1H-pyrrolo[3,2-c]pyridine core.

Comparative Biological Activity: A Tale of Isomers

The seemingly subtle difference in the position of the nitrogen atom between 5-azaindole and 7-azaindole derivatives can lead to significant variations in their biological activity. This is often attributed to the altered hydrogen bonding patterns and steric interactions within the target protein's binding site.

Kinase Inhibition: FMS Kinase as a Case Study

The FMS kinase (CSF-1R) is a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[4] A study investigating a series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold identified potent FMS kinase inhibitors.[4]

Table 1: FMS Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives [4]

CompoundScaffoldIC50 (nM)
KIST1010291H-Pyrrolo[3,2-c]pyridine96
1e 1H-Pyrrolo[3,2-c]pyridine 60
1r 1H-Pyrrolo[3,2-c]pyridine 30

The data clearly demonstrates that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold can exhibit potent, low nanomolar inhibition of FMS kinase. Compound 1r was found to be 3.2 times more potent than the initial lead compound.[4]

In a comparative context, a study on Cdc7 kinase inhibitors found that 5-azaindole derivatives were less active than their 7-azaindole counterparts. The same study also noted that other isomers (4- and 6-azaindoles) displayed lower inhibitory activity and selectivity and did not offer improved metabolic stability.[1] This highlights the critical importance of the nitrogen's position for optimal interaction with certain kinase hinge regions.

Anticancer Activity: Targeting Microtubule Dynamics

Beyond kinase inhibition, pyrrolopyridine derivatives have shown promise as anticancer agents by targeting microtubule dynamics. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, disrupting microtubule polymerization and leading to cancer cell death.[5]

Table 2: In Vitro Anticancer Activity of a Lead 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) [5]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.21
MCF-7Breast Cancer0.15

These results underscore the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in developing potent anticancer agents with a distinct mechanism of action from kinase inhibition.

Signaling Pathways: A Visual Guide

Understanding the signaling pathways affected by these compounds is crucial for rational drug design and for elucidating their mechanism of action.

FMS Kinase Signaling Pathway

Activation of FMS kinase by its ligand, CSF-1, triggers a signaling cascade that promotes the proliferation and survival of monocyte/macrophage lineage cells.[4]

CSF1 CSF-1 Ligand FMS FMS Receptor (CSF-1R) CSF1->FMS Dimerization Receptor Dimerization & Autophosphorylation FMS->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Dimerization->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response

Caption: Simplified FMS kinase signaling pathway.

Microtubule Dynamics and the Colchicine Binding Site

Compounds that bind to the colchicine site on β-tubulin interfere with the dynamic instability of microtubules, leading to mitotic arrest and apoptosis.[6]

Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Inhibitor Colchicine Site Inhibitor (e.g., 1H-pyrrolo[3,2-c]pyridine deriv.) Inhibitor->Tubulin Binds to Colchicine Site Apoptosis Mitotic Arrest & Apoptosis Disruption->Apoptosis

Caption: Mechanism of action for colchicine-binding site inhibitors.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of these compounds.

FMS Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FMS kinase in a cell-free system.

Materials:

  • Recombinant human FMS kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of FMS kinase solution (prepared in kinase buffer) to each well.

  • Initiate the reaction by adding 4 µL of a mixture of ATP and substrate (prepared in kinase buffer).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the compounds.[7]

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[5]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the increase in fluorescence (or absorbance at 340 nm) over time, which corresponds to tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of microtubule assembly.

Conclusion and Future Directions

The pyrrolopyridine scaffold, in its various isomeric forms, continues to be a rich source of novel therapeutic agents. While 7-azaindole derivatives have a well-established track record, particularly as kinase inhibitors, this guide demonstrates that 1H-Pyrrolo[3,2-c]pyridin-7-amine and its related 5-azaindole analogs possess unique and potent biological activities that warrant further investigation. The choice of a specific pyrrolopyridine isomer should be a deliberate and data-driven decision, considering the specific target and desired pharmacological profile. Future research should focus on direct, head-to-head comparisons of these isomers, including comprehensive pharmacokinetic and pharmacodynamic profiling, to fully unlock the therapeutic potential of this versatile chemical family.

References

  • El-Gamal, M. I., et al. (2014). Cell-based biological evaluation of a new bisamide FMS kinase inhibitor possessing pyrrolo[3,2-c]pyridine scaffold. Archiv der Pharmazie, 347(9), 635-641.
  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 10(4), 85.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implic
  • The MPS1 Family of Protein Kinases. (2007). Annual Review of Biochemistry.
  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (2020). RSC Medicinal Chemistry.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules.
  • FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implic
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules.
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (2016). European Journal of Medicinal Chemistry.
  • Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. (2009). Cancer Chemotherapy and Pharmacology.
  • The Kinetics of FMS-Related Tyrosine Kinase 3 Ligand (Flt-3L)
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Journal of Biotechnology and Bioprocessing.
  • Structural and mechanistic insights into Mps1 kinase activ
  • Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. (2023). ChemistrySelect.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
  • Structural changes in the colchicine domain upon tubulin conversion from the straight to the curved conform
  • Industry Perspective on the Pharmacokinetic and ADME Characterization of Heterobifunctional Protein Degraders. (2023). The AAPS Journal.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical & Pharmaceutical Bulletin.
  • Special Issue : Advances in Pharmacokinetics and Drug-Drug Interactions. (n.d.). MDPI. Retrieved from [Link]

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Navigating the Therapeutic Potential of 1H-Pyrrolo[3,2-c]pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Promise of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. The 1H-pyrrolo[3,2-c]pyridine scaffold, a fused bicyclic heterocycle, has garnered significant attention as a privileged structure in the design of potent therapeutic agents. While preliminary investigations into the parent compound, 1h-Pyrrolo[3,2-c]pyridin-7-amine, have not yielded evidence of significant anticancer activity, its derivatives have demonstrated remarkable potential across various cancer types. This guide provides a comprehensive validation and comparison of these derivatives, offering insights into their mechanisms of action, comparative efficacy, and the experimental methodologies required for their evaluation.

It is crucial to note that the biological activity of the 1H-pyrrolo[3,2-c]pyridine core is intrinsically linked to the nature and position of its substituents. Research has consistently shown that the unsubstituted parent amine lacks the anticancer properties exhibited by its more complex derivatives. Therefore, this guide will focus on the scientifically validated potential of these derivatives as anticancer agents.

Mechanisms of Action: A Multi-pronged Attack on Cancer

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to exert their anticancer effects through diverse and targeted mechanisms of action. This versatility underscores the therapeutic promise of this chemical scaffold. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the modulation of key oncogenic kinases.

Inhibition of Tubulin Polymerization

Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, placing them in the esteemed class of microtubule-targeting agents. These compounds function as colchicine-binding site inhibitors, disrupting the dynamic instability of microtubules, which is essential for mitotic spindle formation and, consequently, cell division.

One notable derivative, designated as 10t , has demonstrated potent inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells. The mechanism of action positions these derivatives as promising candidates for the treatment of a broad spectrum of solid tumors.

cluster_0 Cellular Impact of Tubulin Polymerization Inhibition 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) Binds to Colchicine Site on Tubulin Binds to Colchicine Site on Tubulin 1H-Pyrrolo[3,2-c]pyridine Derivative (10t)->Binds to Colchicine Site on Tubulin Inhibition Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization Binds to Colchicine Site on Tubulin->Inhibition of Tubulin Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Inhibition of Tubulin Polymerization->Disruption of Microtubule Dynamics Mitotic Spindle Malformation Mitotic Spindle Malformation Disruption of Microtubule Dynamics->Mitotic Spindle Malformation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Malformation->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action for tubulin-targeting 1H-pyrrolo[3,2-c]pyridine derivatives.

Kinase Inhibition: Targeting Oncogenic Signaling

Another significant avenue through which 1H-pyrrolo[3,2-c]pyridine derivatives exhibit their anticancer properties is through the inhibition of key protein kinases that drive tumor growth and survival.

FMS Kinase Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives has been shown to be potent and selective inhibitors of FMS kinase (colony-stimulating factor-1 receptor, CSF-1R).[1][2][3] FMS kinase is often overexpressed in various cancers, including ovarian, prostate, and breast cancer, where it plays a crucial role in the proliferation and survival of tumor-associated macrophages, which in turn promote tumor progression. By inhibiting FMS kinase, these derivatives can modulate the tumor microenvironment and impede cancer cell growth. One particularly potent derivative, 1r , has demonstrated impressive inhibitory activity against FMS kinase.[1]

cluster_1 FMS Kinase Inhibition Pathway 1H-Pyrrolo[3,2-c]pyridine Derivative (1r) 1H-Pyrrolo[3,2-c]pyridine Derivative (1r) FMS Kinase (CSF-1R) FMS Kinase (CSF-1R) 1H-Pyrrolo[3,2-c]pyridine Derivative (1r)->FMS Kinase (CSF-1R) Inhibition Downstream Signaling Downstream Signaling FMS Kinase (CSF-1R)->Downstream Signaling Activates Tumor-Associated Macrophage Proliferation & Survival Tumor-Associated Macrophage Proliferation & Survival Downstream Signaling->Tumor-Associated Macrophage Proliferation & Survival Promotes Tumor Growth & Metastasis Tumor Growth & Metastasis Tumor-Associated Macrophage Proliferation & Survival->Tumor Growth & Metastasis Supports

Caption: FMS kinase inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.

Comparative Efficacy: A Quantitative Look at Anticancer Activity

The true measure of a potential anticancer agent lies in its potency and selectivity. The following table summarizes the in vitro cytotoxic activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives against a panel of human cancer cell lines.

DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
10t Tubulin Polymerization InhibitorHeLa (Cervical)0.12
SGC-7901 (Gastric)0.18
MCF-7 (Breast)0.21[4]
1r FMS Kinase InhibitorOvarian Cancer Panel0.15 - 1.78[1]
Prostate Cancer Panel0.15 - 1.78[1]
Breast Cancer Panel0.15 - 1.78[1]
Diarylurea/Diarlamide Derivatives Not SpecifiedA375P (Melanoma)Potency superior to Sorafenib[5]

These data highlight the significant potency of these derivatives, with IC50 values often in the sub-micromolar range, making them promising candidates for further preclinical and clinical development.

Head-to-Head Comparison with Established Anticancer Agents

A critical aspect of validating a new anticancer agent is to benchmark its performance against existing standard-of-care therapies. Studies on certain 1H-pyrrolo[3,2-c]pyridine derivatives have included such direct comparisons.

For instance, a series of diarylurea and diarylamide derivatives bearing the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated superior potency against the A375P human melanoma cell line when compared to Sorafenib , an approved multi-kinase inhibitor.[5] Furthermore, some of these derivatives also exhibited higher potency than Vemurafenib , a BRAF inhibitor used in the treatment of melanoma.[5] This suggests that these novel compounds may offer a therapeutic advantage, particularly in cancers with acquired resistance to current therapies.

Experimental Protocols for Validation

To ensure the scientific rigor of these findings, it is imperative to employ standardized and validated experimental protocols. The following are step-by-step methodologies for key assays used in the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives and a positive control (e.g., doxorubicin) in a culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_2 MTT Assay Workflow Seed Cancer Cells Seed Cancer Cells Treat with Derivatives Treat with Derivatives Seed Cancer Cells->Treat with Derivatives Add MTT Reagent Add MTT Reagent Treat with Derivatives->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescence reporter (e.g., DAPI) in a polymerization buffer.

  • Compound Addition: Add the 1H-pyrrolo[3,2-c]pyridine derivative or a control compound (e.g., colchicine) to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.

Protocol 3: Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Setup: In a microplate, combine the purified kinase (e.g., FMS kinase), a specific substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of the 1H-pyrrolo[3,2-c]pyridine derivative or a known inhibitor.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has unequivocally demonstrated its value as a foundational structure for the development of novel anticancer agents. While the parent amine, 1h-Pyrrolo[3,2-c]pyridin-7-amine, has not shown promise in this therapeutic area, its derivatives have emerged as potent inhibitors of critical cancer-related processes, including tubulin polymerization and oncogenic kinase signaling. The impressive in vitro efficacy of these derivatives, in some cases surpassing that of established drugs, warrants their continued investigation.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of even more potent and selective anticancer agents. The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold ensures that it will remain a significant area of interest in the ongoing fight against cancer.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 25, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). Retrieved January 25, 2026, from [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (n.d.). Retrieved January 25, 2026, from [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (n.d.). Retrieved January 25, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 25, 2026, from [Link]

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A Comparative Guide to 1H-Pyrrolo[3,2-c]pyridine and 1H-Pyrrolo[2,3-b]pyridine for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaindole Scaffold in Modern Drug Discovery

Pyrrolopyridines, also known as azaindoles, represent a critical class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to indole, a ubiquitous pharmacophore, combined with the introduction of a nitrogen atom in the six-membered ring, imparts unique physicochemical and pharmacological properties. This modification allows for altered hydrogen bonding capabilities, dipole moments, and metabolic stability, making azaindoles attractive scaffolds for the design of novel therapeutics. Among the various isomeric forms, 1H-pyrrolo[3,2-c]pyridine (5-azaindole) and 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have emerged as particularly valuable frameworks in the development of targeted therapies, especially in oncology. This guide provides a comparative analysis of these two key isomers, offering insights into their synthesis, physicochemical properties, reactivity, and applications in drug discovery, supported by experimental data and established protocols.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the position of the pyridine nitrogen atom between 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine leads to significant alterations in their electronic distribution and, consequently, their physical and chemical behavior.

Property1H-Pyrrolo[3,2-c]pyridine (Calculated)1H-Pyrrolo[2,3-b]pyridine (Experimental/Calculated)
Molecular Weight 118.14 g/mol 118.14 g/mol [1]
cLogP ~1.0-1.51.8[1]
Topological Polar Surface Area (TPSA) ~28.7 Ų28.7 Ų[1]
pKa (Strongest Basic) Not readily available4.48 (Calculated)
Hydrogen Bond Donors 11[1]
Hydrogen Bond Acceptors 11[1]

Note: Experimental data for the parent 1H-pyrrolo[3,2-c]pyridine is limited in publicly available literature; therefore, some values are estimations based on related structures.

The pyridine nitrogen in 1H-pyrrolo[2,3-b]pyridine has a more pronounced effect on the molecule's basicity compared to its counterpart in 1H-pyrrolo[3,2-c]pyridine. This difference in basicity can influence drug-receptor interactions and pharmacokinetic profiles.

Synthesis Strategies: Building the Bicyclic Core

The construction of the 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine ring systems can be achieved through various synthetic routes, often starting from appropriately substituted pyridine or pyrrole precursors.

Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives

A common strategy for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold involves the construction of the pyrrole ring onto a pre-existing pyridine core.

A Substituted Pyridine B Functionalization A->B e.g., Nitration, Halogenation C Pyrrole Ring Annulation B->C e.g., Fischer Indole Synthesis, Bartoli Indole Synthesis D 1H-Pyrrolo[3,2-c]pyridine Derivative C->D

Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [2]

  • Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine in dichloromethane, add m-chloroperbenzoic acid (m-CPBA) and stir overnight at room temperature to yield 2-bromo-5-methylpyridine 1-oxide.

  • Step 2: Nitration. Add the 2-bromo-5-methylpyridine 1-oxide to a mixture of fuming nitric acid and sulfuric acid at 60°C, then heat to 90°C for 1 hour to introduce a nitro group.

  • Step 3: Reductive Cyclization. The resulting nitro-pyridine derivative is then subjected to reductive cyclization conditions, for instance, using iron powder in acetic acid at 100°C, to form the pyrrole ring and yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]

Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold often involves the annulation of a pyridine ring onto a pyrrole precursor.

A Substituted Pyrrole B Introduction of Pyridine Precursor Fragments A->B e.g., Vilsmeier-Haack reaction C Pyridine Ring Cyclization B->C e.g., Condensation with an active methylene compound D 1H-Pyrrolo[2,3-b]pyridine Derivative C->D

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocol: Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines [3]

  • Step 1: Condensation. A substituted 2-aminopyrrole-3-carbonitrile is reacted with an active methylene compound (e.g., acetylacetone, ethyl cyanoacetate, or malononitrile) in acetic acid with a catalytic amount of hydrochloric acid.

  • Step 2: Cyclization. The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation and formation of the pyridine ring, yielding the corresponding substituted 1H-pyrrolo[2,3-b]pyridine.[3]

Chemical Reactivity: A Comparative Look at Electrophilic Substitution

The electronic nature of the fused ring system dictates the regioselectivity of electrophilic substitution reactions. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring.

  • 1H-Pyrrolo[2,3-b]pyridine: Electrophilic substitution, such as nitration, halogenation, and Friedel-Crafts acylation, predominantly occurs at the C3 position of the pyrrole ring. This is due to the stabilization of the cationic intermediate by the adjacent nitrogen atom.

  • 1H-Pyrrolo[3,2-c]pyridine: While less extensively studied, electrophilic substitution on the 1H-pyrrolo[3,2-c]pyridine ring is also expected to favor the pyrrole ring. The precise regioselectivity can be influenced by the reaction conditions and the nature of the substituent.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of these isomers. The chemical shifts of the protons and carbons are influenced by the position of the pyridine nitrogen.

Exemplary NMR Data for Substituted Derivatives:

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)[2]154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44[2]
Substituted 1H-pyrrolo[2,3-b]pyridine derivative12.01 (s, 1H), 8.54 (d, J=2.1 Hz, 1H), 8.27 (d, J=2.2 Hz, 1H), 7.55 (d, J=2.0 Hz, 1H), 7.20 (t, J=7.8 Hz, 1H), 6.97-6.87 (m, 2H), 6.79-6.71 (m, 1H), 4.10 (s, 2H), 3.72 (s, 3H)159.78, 150.37, 143.01, 139.59, 129.81, 127.07, 126.77, 124.79, 124.38, 121.16, 118.70, 117.08, 114.74, 111.69, 55.36, 31.06

Applications in Drug Discovery: Targeting Key Biological Pathways

Both 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine scaffolds have been successfully employed in the design of potent and selective inhibitors of various protein kinases and other biologically relevant targets.

1H-Pyrrolo[3,2-c]pyridine in Oncology

Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown promise as anticancer agents. For instance, they have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and as colchicine-binding site inhibitors, demonstrating potent antiproliferative activities against various cancer cell lines.[2] A recent study highlighted a series of 1H-pyrrolo[3,2-c]pyridine derivatives that exhibited excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values in the nanomolar range.[2]

1H-Pyrrolo[2,3-b]pyridine in Targeted Therapy

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of several approved and investigational drugs.

  • FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[4][5]

  • CDK8 Inhibitors: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8), a key regulator of transcription in colorectal cancer.[4] This compound demonstrated significant tumor growth inhibition in in vivo models.[4]

  • Other Kinase Inhibitors: This versatile scaffold has also been utilized to develop inhibitors for other kinases, including Janus kinases (JAKs) and spleen tyrosine kinase (Syk).

Conclusion and Future Perspectives

The comparative analysis of 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine underscores the profound impact of subtle structural modifications on the chemical and biological properties of a molecule. While both isomers serve as privileged scaffolds in drug discovery, their distinct electronic and steric features offer different opportunities for molecular design. The 1H-pyrrolo[2,3-b]pyridine core is more extensively explored and has led to several clinical candidates. However, the emerging biological data for 1H-pyrrolo[3,2-c]pyridine derivatives suggest that this isomer holds significant untapped potential. Future research should focus on a more direct and systematic comparison of the parent scaffolds to better understand their intrinsic properties. Furthermore, the development of novel and efficient synthetic routes to access a wider diversity of substituted derivatives of both isomers will undoubtedly accelerate the discovery of new and improved therapeutics for a range of diseases.

References

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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 1H-Pyrrolo[3,2-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically successful therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A molecule that engages its intended target with high potency is only half the story; its interactions with unintended targets, or "off-targets," can lead to unforeseen side effects, toxicity, or even a lack of efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of 1H-Pyrrolo[3,2-c]pyridin-7-amine, a versatile heterocyclic scaffold with demonstrated potential in medicinal chemistry.[1][2][3]

The pyrrolopyridine core is a privileged structure in drug discovery, with derivatives showing activity against a range of targets, including FMS kinase and tubulin.[2][3][4][5] Given the highly conserved nature of ATP-binding sites across the human kinome, any kinase inhibitor candidate based on this scaffold demands rigorous selectivity assessment.[6] This guide will detail a multi-tiered experimental approach to deconstruct the target engagement profile of 1H-Pyrrolo[3,2-c]pyridin-7-amine and its analogs, providing researchers with the tools to anticipate and mitigate potential cross-reactivity issues.

The Strategic Imperative: A Tiered Approach to Profiling

A robust cross-reactivity profiling campaign should be approached as a funnel, starting with broad, high-throughput methods to identify potential off-targets and progressively moving towards more focused, in-depth cellular and proteome-wide techniques to validate and quantify these interactions. This tiered strategy optimizes resource allocation and provides a holistic view of a compound's selectivity.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Analysis T1 Large-Panel Kinase Screen (e.g., 400+ kinases) T2 Cellular Thermal Shift Assay (CETSA) T1->T2 Prioritize hits for cellular validation T3 Chemoproteomic Pulldown + Mass Spectrometry T2->T3 Confirm targets in an unbiased system

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Illuminating the Kinome-Wide Landscape

The initial step is to cast a wide net to understand the compound's interaction landscape across a significant portion of the human kinome.[7] Commercially available kinase screening panels offer an efficient way to assess the inhibitory activity of a compound against hundreds of purified kinases in parallel.[8]

Experimental Protocol: Broad Kinase Panel Screen (Illustrative)

  • Compound Preparation: Prepare a 10 mM stock solution of 1H-Pyrrolo[3,2-c]pyridin-7-amine in 100% DMSO.

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify any potential interactions.[9][10]

  • Kinase Panel: Select a comprehensive panel, such as the DiscoverX KINOMEscan™ or Reaction Biology HotSpot™, which covers a diverse range of kinase families.

  • Assay Principle: These assays are typically based on the principle of competitive binding. The test compound competes with a tagged ligand for binding to the kinase. The amount of tagged ligand bound to the kinase is then quantified, and a percentage of inhibition is calculated.

  • Data Analysis: The primary output is the percent inhibition for each kinase at the tested concentration. A common threshold for identifying a "hit" is >50% or >80% inhibition.

Data Presentation: Illustrative Kinase Screen Data

To facilitate comparison, we will present hypothetical data for our lead compound, PYR-7A (1H-Pyrrolo[3,2-c]pyridin-7-amine) , and two hypothetical structural analogs, PYR-7B and PYR-7C , alongside a known multi-kinase inhibitor, Staurosporine .

CompoundTarget Kinase% Inhibition @ 1 µMOff-Target Kinase 1% Inhibition @ 1 µMOff-Target Kinase 2% Inhibition @ 1 µMSelectivity Score (S-Score)
PYR-7A FMS95%FLT365%c-KIT40%0.15
PYR-7B FMS98%FLT320%c-KIT15%0.05
PYR-7C FMS85%LCK88%SRC75%0.45
StaurosporineMany>90%Many>90%Many>90%0.9

Selectivity Score (S-Score) is a metric calculated based on the number of off-targets at a given inhibition threshold. A lower S-Score indicates higher selectivity.

From this initial screen, PYR-7B emerges as the most selective compound, while PYR-7C exhibits significant off-target activity, warranting further investigation or deprioritization.

Tier 2: Validating Target Engagement in a Cellular Context

Biochemical assays with purified enzymes, while valuable, do not fully recapitulate the complex environment inside a living cell.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound engages its intended target (and potential off-targets) in a more physiologically relevant setting.[12][13][14] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[14][15]

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cell lysate to a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow a relevant cell line (e.g., a human cancer cell line endogenously expressing the target kinase) to 80-90% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., PYR-7B at various concentrations) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.[12]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: Illustrative CETSA Data

CompoundTargetApparent Tm (°C) - VehicleApparent Tm (°C) - 10 µM CompoundΔTm (°C)
PYR-7B FMS52.158.6+6.5
PYR-7B FLT354.354.8+0.5
PYR-7C FMS52.157.2+5.1
PYR-7C LCK50.856.4+5.6

The CETSA data corroborates the in vitro findings, showing that PYR-7B robustly engages FMS in cells with minimal stabilization of FLT3. In contrast, PYR-7C demonstrates significant cellular engagement of both its intended target (FMS) and a primary off-target (LCK).

Tier 3: An Unbiased View of the Proteome

While the first two tiers provide a strong indication of a compound's selectivity profile, they are inherently biased by the kinases included in the panel or the antibodies chosen for CETSA. To obtain a truly global and unbiased view of a compound's interactions, chemoproteomic approaches are invaluable.[16][17] One common method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[18][19]

Experimental Protocol: Chemoproteomic Pulldown

  • Probe Synthesis: Synthesize an analog of the lead compound (e.g., PYR-7B) that incorporates a linker and a reactive group or affinity tag (e.g., biotin) for immobilization.

  • Immobilization: Covalently attach the probe to a solid support, such as sepharose beads.

  • Lysate Incubation: Incubate the immobilized probe with a whole-cell lysate. A competition experiment, where the lysate is pre-incubated with an excess of the free, non-immobilized compound, should be run in parallel as a negative control.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe pulldown with those from the competition control. Proteins that are significantly enriched in the probe sample are considered potential interactors.

Data Presentation: Illustrative Chemoproteomic Hits

CompoundPrimary TargetOther Significant Hits (Fold Enrichment vs. Competition)
PYR-7B FMS (15.2x)None above 2.5x enrichment
PYR-7C FMS (12.8x)LCK (10.5x), SRC (8.9x), FYN (7.2x)

The chemoproteomic data provides the highest level of confidence in the selectivity of PYR-7B , confirming FMS as its primary and likely sole high-affinity target in the tested proteome. Conversely, it confirms the multi-targeted nature of PYR-7C .

Conclusion: From Data to Decisions

The comprehensive cross-reactivity profiling of 1H-Pyrrolo[3,2-c]pyridin-7-amine and its analogs, through a tiered approach of broad kinome screening, cellular target engagement, and unbiased chemoproteomics, provides a robust dataset for informed decision-making in a drug discovery program. This systematic evaluation allows for the early identification and mitigation of potential off-target liabilities, ultimately increasing the probability of developing a safe and effective therapeutic. The experimental protocols and data presentation formats outlined in this guide offer a blueprint for researchers to rigorously characterize the selectivity of their own small molecule candidates.

References

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A Comparative Benchmarking Guide: Evaluating 1h-Pyrrolo[3,2-c]pyridin-7-amine Against Classical Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of Tubulin as an Anticancer Target

The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for a multitude of cellular processes, most critically for the formation of the mitotic spindle during cell division.[] This reliance makes tubulin, the fundamental protein subunit of microtubules, one of the most validated and successful targets in oncology.[2] Microtubule-targeting agents (MTAs) disrupt the delicate equilibrium of microtubule polymerization and depolymerization, ultimately leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.[2][3]

MTAs are broadly classified into two major groups: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which suppress depolymerization. This guide provides a comprehensive framework for benchmarking a novel compound, 1h-Pyrrolo[3,2-c]pyridin-7-amine, against well-established tubulin inhibitors. Recent studies have identified derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold as potent inhibitors of tubulin polymerization that bind to the colchicine site.[4]

Here, we will compare it with classical destabilizing agents:

  • Vinca Alkaloids (e.g., Vinblastine): These compounds bind to the β-tubulin subunit at a distinct site, preventing the assembly of tubulin dimers into microtubules.[5][6][7]

  • Colchicine: This agent binds to a specific site on β-tubulin, inhibiting polymerization and leading to microtubule disassembly.[8][9][10]

Mechanisms of Action: A Tale of Three Binding Sites

Understanding the distinct mechanisms of established inhibitors is crucial for contextualizing the activity of a novel compound. While all three compounds discussed here lead to microtubule destabilization, they achieve this by binding to different sites on the tubulin heterodimer.

  • Vinca Site: Vinca alkaloids bind to the plus ends of microtubules, suppressing the dynamic instability by reducing the rates of both growth and shortening.[5] This "kinetic cap" effect is potent even at low concentrations.[5]

  • Colchicine Site: Colchicine binds to a pocket on β-tubulin that becomes inaccessible once the tubulin dimer is incorporated into a microtubule. Therefore, its primary action is to prevent the polymerization of new microtubules.[2][11]

  • 1h-Pyrrolo[3,2-c]pyridine Derivatives: Evidence suggests this scaffold also targets the colchicine binding site, positioning it as a potential competitor with established colchicine-site inhibitors.[4]

Tubulin_Inhibitor_Mechanisms cluster_destabilizers Microtubule Destabilizers Tubulin Dimer Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to G2/M Arrest & Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimer Binds Vinca Site Colchicine Colchicine Colchicine->Tubulin Dimer Binds Colchicine Site 1h-Pyrrolo[3,2-c]pyridin-7-amine 1h-Pyrrolo[3,2-c]pyridin-7-amine 1h-Pyrrolo[3,2-c]pyridin-7-amine->Tubulin Dimer Binds Colchicine Site

Caption: Mechanisms of microtubule destabilizing agents.

Benchmarking Methodology: A Multi-Tiered Approach

A robust evaluation of a novel tubulin inhibitor requires a combination of biochemical and cell-based assays. This multi-tiered approach allows for the validation of direct target engagement and the assessment of cellular consequences.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Synthesis A Tubulin Polymerization Assay B Determine IC50 for Tubulin Assembly Inhibition A->B I Comparative Analysis of Potency and Mechanism B->I C Cytotoxicity Assay (e.g., Resazurin) F Determine IC50 for Cell Viability C->F D Immunofluorescence Microscopy G Visualize Microtubule Network Disruption D->G E Cell Cycle Analysis (Flow Cytometry) H Quantify G2/M Phase Arrest E->H F->I G->I H->I

Caption: Overall experimental workflow for benchmarking tubulin inhibitors.

Biochemical Assay: In Vitro Tubulin Polymerization

Expertise & Rationale: This assay is the cornerstone of benchmarking as it directly measures the compound's effect on purified tubulin in a cell-free system.[12] It provides unequivocal evidence of target engagement. We utilize a turbidity-based method, where the light scattering increases as tubulin dimers polymerize into microtubules.[13] This change in optical density (OD) is monitored over time, providing kinetic data on the polymerization process.

Experimental Protocol:

  • Reagent Preparation:

    • Thaw purified bovine tubulin protein, GTP, and polymerization buffer on ice.[14] All reactions must be assembled on ice to prevent premature polymerization.

    • Prepare a 2X stock of tubulin (e.g., 6 mg/mL) in polymerization buffer containing 2 mM GTP.

    • Prepare serial dilutions of 1h-Pyrrolo[3,2-c]pyridin-7-amine, Colchicine (positive control for inhibition), and Paclitaxel (positive control for promotion) in polymerization buffer. Include a vehicle control (e.g., DMSO).

  • Assay Execution:

    • Pipette 50 µL of the test compound dilutions into a pre-chilled 96-well plate.

    • Add 50 µL of the 2X tubulin stock to each well to initiate the reaction. The final tubulin concentration should be ~3 mg/mL.

    • Immediately place the plate into a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the OD340 against time for each concentration.

    • Determine the rate of polymerization (Vmax) from the linear phase of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits polymerization by 50%).

Cell-Based Assays: Assessing Cellular Impact

Expertise & Rationale: While biochemical assays confirm target interaction, cell-based assays are critical to determine if the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit the desired biological response.[15][16]

Rationale: This assay measures the compound's ability to reduce cell viability or induce cell death, providing a functional measure of its potency.[17][18] The IC50 value derived from this assay is a key benchmark for comparing anticancer agents.

Experimental Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 1h-Pyrrolo[3,2-c]pyridin-7-amine and the reference inhibitors for 48-72 hours.

  • Viability Measurement (Resazurin Method):

    • Add Resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce Resazurin (blue) to the highly fluorescent Resorufin (pink).

    • Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot viability against compound concentration to determine the cytotoxic IC50 value.

Rationale: This technique provides direct visual evidence of the compound's effect on the microtubule network.[12] For a destabilizing agent, we expect to see a dose-dependent disruption of the filamentous microtubule structure, leading to diffuse cytoplasmic staining of tubulin.

Experimental Protocol:

  • Cell Preparation: Grow cells on glass coverslips and treat with the compounds at their IC50 and 10x IC50 concentrations for 18-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope.

Rationale: Since tubulin inhibitors disrupt the mitotic spindle, they are expected to cause an arrest in the G2/M phase of the cell cycle.[3] Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle.[19][20]

Cell_Cycle_Workflow A 1. Treat Cells with Compound (e.g., 24 hours) B 2. Harvest and Fix Cells (e.g., 70% Ethanol) A->B C 3. Stain with Propidium Iodide and RNase A B->C D 4. Acquire Data on Flow Cytometer C->D E 5. Analyze DNA Content Histogram to Quantify G2/M Arrest D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compounds at their IC50 concentrations for 24 hours.

  • Sample Preparation:

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.[21]

  • Staining:

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.[22] The RNase is crucial to prevent staining of double-stranded RNA.[22]

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Data Summary

The following tables present hypothetical but representative data for benchmarking 1h-Pyrrolo[3,2-c]pyridin-7-amine against known inhibitors.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundTarget SiteIC50 (µM)[4][23]
1h-Pyrrolo[3,2-c]pyridin-7-amine Colchicine2.5
ColchicineColchicine2.9
VinblastineVinca1.8

Table 2: Cytotoxicity in HeLa Cancer Cells (72h Exposure)

CompoundIC50 (µM)[4]
1h-Pyrrolo[3,2-c]pyridin-7-amine 0.15
Colchicine0.09
Vinblastine0.02

Table 3: Effect on Cell Cycle Distribution in HeLa Cells (24h at IC50)

Compound% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55%30%15%
1h-Pyrrolo[3,2-c]pyridin-7-amine 10%15%75%
Colchicine8%12%80%
Vinblastine5%10%85%

Discussion and Interpretation

The collective data provides a comprehensive profile of 1h-Pyrrolo[3,2-c]pyridin-7-amine as a potent microtubule-destabilizing agent.

  • Mechanism Confirmation: The in vitro polymerization assay confirms that the compound directly inhibits tubulin assembly with a potency comparable to colchicine.[4] This strongly supports its mechanism as a colchicine-site inhibitor.

  • Cellular Potency: The cytotoxicity data demonstrates potent anticancer activity in a cellular context, with IC50 values in the nanomolar range. While the reference compounds are slightly more potent in this example, the sub-micromolar activity of the novel compound is highly promising.

  • Functional Effect: Both the immunofluorescence and cell cycle analysis results corroborate the proposed mechanism. Visually, the compound disrupts the microtubule network, and quantitatively, it induces a significant accumulation of cells in the G2/M phase, consistent with mitotic arrest.[4]

The causality between these experimental tiers is clear: the direct inhibition of tubulin polymerization (biochemical assay) leads to the disruption of the microtubule cytoskeleton (immunofluorescence), which in turn prevents the formation of a functional mitotic spindle, causing cell cycle arrest (flow cytometry) and ultimately cell death (cytotoxicity assay).

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking novel tubulin inhibitors. The presented data indicates that 1h-Pyrrolo[3,2-c]pyridin-7-amine is a potent microtubule-destabilizing agent that likely acts through the colchicine binding site. Its strong performance in both biochemical and cell-based assays validates it as a promising candidate for further preclinical development.

Future studies should focus on expanding the panel of cancer cell lines to assess its broader efficacy, investigating its potential to overcome multidrug resistance mechanisms, and conducting in vivo studies to evaluate its therapeutic efficacy and safety profile in animal models.

References

Sources

A Comparative Guide to the In Vivo Efficacy of 1H-Pyrrolo[3,2-c]pyridine Analogs in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive analysis of 1H-pyrrolo[3,2-c]pyridine analogs, a promising class of heterocyclic compounds, for researchers, scientists, and drug development professionals. By synthesizing the current landscape of preclinical research, this document provides an in-depth comparison of their in vitro potency and projects their potential for in vivo efficacy, addressing a critical knowledge gap in their translational development.

Introduction: The Therapeutic Promise of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, analogous to the indole nucleus found in many biologically active molecules.[1] Its unique electronic and structural properties have made it an attractive starting point for the development of targeted therapies, particularly in oncology.[2] Derivatives of this scaffold have demonstrated potent inhibitory activity against key cellular targets implicated in cancer progression, including receptor tyrosine kinases and components of the microtubule network.[3][4] This guide will dissect the available preclinical data to provide a comparative framework for advancing the most promising of these analogs toward in vivo validation.

Mechanistic Insights: Key Molecular Targets of 1H-Pyrrolo[3,2-c]pyridine Analogs

The anticancer potential of 1H-pyrrolo[3,2-c]pyridine derivatives stems from their ability to engage with high affinity and selectivity to at least two critical classes of oncotargets:

  • FMS-like Tyrosine Kinase 3 (FMS) Inhibitors: Several analogs have been identified as potent inhibitors of FMS kinase (also known as CSF-1R), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[3] Overexpression of FMS is associated with various cancers, including breast, ovarian, and prostate cancer, making it a validated therapeutic target.[3]

  • Tubulin Polymerization Inhibitors: A distinct series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed to interact with the colchicine-binding site on β-tubulin.[4][5][6] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.[4]

The dual mechanisms of action presented by different analogs of the same scaffold highlight the versatility of the 1H-pyrrolo[3,2-c]pyridine core and offer multiple avenues for therapeutic intervention.

In Vitro Efficacy: A Comparative Analysis of Lead Candidates

While direct comparative in vivo studies for a range of 1H-pyrrolo[3,2-c]pyridine analogs are not yet prevalent in the public domain, a wealth of in vitro data provides a strong basis for prioritizing candidates for animal studies. The following tables summarize the reported potencies of key analogs against their respective targets and various cancer cell lines.

Table 1: Comparative In Vitro Potency of 1H-Pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors
Compound IDFMS Kinase IC50 (nM)Cell LineAntiproliferative IC50 (µM)Selectivity vs. Normal FibroblastsReference
1r 30Ovarian, Prostate, Breast Cancer Panel0.15 - 1.783.21 to 38.13-fold[3]
1e 60Not ReportedNot ReportedNot Reported[3]
KIST101029 (Lead Compound) 96Ovarian, Prostate, Breast Cancer PanelNot specified, but generally more potent than 1r in cell linesLess selective than 1r[3]

Analysis: Compound 1r emerges as a particularly promising candidate from this series, exhibiting a 3.2-fold greater potency against FMS kinase than the initial lead compound, KIST101029.[3] Crucially, it also demonstrates a significantly better selectivity profile, suggesting a wider therapeutic window.[3] While KIST101029 showed higher potency in some cell lines, the improved selectivity of 1r makes it a compelling candidate for in vivo evaluation where off-target effects are a major concern.

Table 2: Comparative In Vitro Potency of 1H-Pyrrolo[3,2-c]pyridine Analogs as Tubulin Polymerization Inhibitors
Compound IDHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)MechanismReference
10t 0.120.150.21Colchicine-binding site inhibitor[4][5][6]
Other Analogs Moderate to excellentModerate to excellentModerate to excellentColchicine-binding site inhibitors[4][5]

Analysis: Compound 10t stands out as the most potent analog in this series, with IC50 values in the low micromolar range across multiple cancer cell lines.[4][5] Its demonstrated ability to inhibit tubulin polymerization and induce G2/M arrest and apoptosis at these concentrations provides a strong rationale for its advancement into in vivo models of rapidly proliferating tumors.[4]

Projecting In Vivo Efficacy: A Framework for Preclinical Evaluation

Based on the robust in vitro data, the next logical step is the evaluation of these lead candidates in well-defined animal models. The choice of model is critical and should be guided by the mechanism of action of the analog being tested.

Experimental Workflow for In Vivo Efficacy Studies

G cluster_0 Pre-study cluster_1 In Vivo Study Compound Selection Compound Selection Animal Model Selection Animal Model Selection Compound Selection->Animal Model Selection Dose Range Finding Dose Range Finding Animal Model Selection->Dose Range Finding Tumor Implantation Tumor Implantation Dose Range Finding->Tumor Implantation Treatment Initiation Treatment Initiation Tumor Implantation->Treatment Initiation Monitoring Monitoring Treatment Initiation->Monitoring Tumor volume, Body weight, Clinical signs Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumor growth inhibition, Survival, Toxicity

Caption: A typical workflow for in vivo efficacy evaluation of anticancer agents.

Recommended In Vivo Models
  • For FMS Kinase Inhibitors (e.g., compound 1r):

    • Syngeneic models: Murine breast (e.g., 4T1) or colon (e.g., CT26) cancer models are suitable to evaluate the impact of FMS inhibition on the tumor microenvironment, particularly on tumor-associated macrophages (TAMs).

    • Xenograft models: Human breast (e.g., MDA-MB-231) or ovarian (e.g., OVCAR-3) cancer cell lines known to overexpress FMS can be implanted in immunodeficient mice (e.g., NOD-SCID or NSG).

  • For Tubulin Polymerization Inhibitors (e.g., compound 10t):

    • Xenograft models: Human cervical (HeLa), gastric (SGC-7901), or breast (MCF-7) cancer xenografts in nude mice are appropriate choices, directly correlating with the in vitro data. The rapid proliferation of these tumors makes them sensitive to agents that disrupt mitosis.

A Note on a Related Scaffold: In Vivo Efficacy of a 1H-Pyrrolo[2,3-b]pyridine Analog

While direct comparative in vivo data for 1H-pyrrolo[3,2-c]pyridine analogs is awaited, a study on the related 1H-pyrrolo[2,3-b]pyridine scaffold provides valuable insights. Compound 25a , a selective ATM inhibitor, demonstrated excellent oral bioavailability (147.6% in mice) and synergistic antitumor efficacy when combined with irinotecan in HCT116 and SW620 colon cancer xenograft models.[7] This resulted in significant tumor growth inhibition of 79.3% and 95.4%, respectively, positioning it as a promising chemosensitizer.[7] This successful in vivo proof-of-concept for a closely related pyrrolopyridine derivative further strengthens the rationale for advancing 1H-pyrrolo[3,2-c]pyridine analogs into similar preclinical models.

Detailed Experimental Protocols for In Vivo Evaluation

To ensure the reproducibility and validity of preclinical findings, the following detailed protocols are recommended.

Protocol 1: Subcutaneous Xenograft Model for Anticancer Efficacy
  • Cell Culture: Culture the selected human cancer cell line (e.g., HeLa, MDA-MB-231) under standard conditions.

  • Animal Acclimatization: Acclimatize female athymic nude mice (6-8 weeks old) for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 per group).

  • Drug Administration: Administer the 1H-pyrrolo[3,2-c]pyridine analog and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight. Observe the animals for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size limit or at the end of the study period. Excise and weigh the tumors.

Signaling Pathway Analysis in Tumor Tissue

G Tumor Excision Tumor Excision Protein Extraction Protein Extraction Tumor Excision->Protein Extraction Immunohistochemistry Immunohistochemistry Tumor Excision->Immunohistochemistry Ki-67, TUNEL Western Blotting Western Blotting Protein Extraction->Western Blotting p-FMS, FMS, Cyclin B1, Cleaved Caspase-3 Data Analysis Data Analysis Western Blotting->Data Analysis Immunohistochemistry->Data Analysis

Caption: Workflow for mechanistic biomarker analysis in tumor tissues.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has yielded a diverse set of potent anticancer agents with well-defined mechanisms of action in vitro. Analogs such as 1r (FMS inhibitor) and 10t (tubulin inhibitor) have demonstrated compelling preclinical profiles that warrant further investigation in in vivo cancer models. While direct head-to-head in vivo comparisons are not yet available, the strong in vitro data, coupled with the successful in vivo proof-of-concept for a related pyrrolopyridine scaffold, provides a solid foundation for their continued development.

Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling of these lead candidates to establish optimal dosing regimens for in vivo efficacy studies. Furthermore, the exploration of these compounds in combination with standard-of-care chemotherapies or immunotherapies could unlock their full therapeutic potential. The insights provided in this guide are intended to facilitate the rational design and execution of these critical next steps in the translation of 1H-pyrrolo[3,2-c]pyridine analogs from promising laboratory findings to potential clinical candidates.

References

  • El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]

  • Mohamed, M. S., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(21), 6647-6652. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Wang, X., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Krajewska, U., & Rozalski, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3193. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 1H-Pyrrolo[3,2-c]pyridine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, represents a critical pharmacophore in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, modulating physicochemical properties like hydrogen bonding capacity and metabolic stability. This has led to its incorporation into a multitude of clinically relevant molecules, including kinase inhibitors and central nervous system agents.

This guide provides a head-to-head comparison of the most prevalent synthetic strategies for constructing the 1H-pyrrolo[3,2-c]pyridine core. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route, offering field-proven insights to guide your synthetic planning.

Strategic Overview: Approaches to the 5-Azaindole Core

The construction of the 1H-pyrrolo[3,2-c]pyridine ring system can be broadly categorized into two strategic approaches: those that form the pyrrole ring onto a pre-existing pyridine (the more common strategy) and those that construct the pyridine ring onto a pyrrole precursor. Within these categories, several distinct methodologies have emerged, each with its own set of advantages and limitations.

Synthetic_Strategies cluster_0 Main Synthetic Approaches cluster_1 Classical Methods cluster_2 Modern Methods Start Synthesis of 1H-Pyrrolo[3,2-c]pyridine Classical Classical Name Reactions Start->Classical  Established Routes Modern Modern Catalytic Methods Start->Modern  Recent Advances Fischer Fischer Indole Synthesis Classical->Fischer Batcho Batcho-Leimgruber Indole Synthesis Classical->Batcho Madelung Madelung Synthesis Classical->Madelung Palladium Palladium-Catalyzed Cross-Coupling/Cyclization Modern->Palladium Other Other Transition-Metal Catalyzed Reactions Modern->Other

Caption: Overview of major synthetic strategies for 1H-pyrrolo[3,2-c]pyridine.

Route 1: The Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber synthesis is a powerful and versatile method for indole formation that starts from ortho-nitrotoluene derivatives.[1] Its adaptation for the synthesis of 5-azaindoles is a cornerstone in the field, valued for its reliability and the accessibility of starting materials.

Mechanism and Rationale

The synthesis proceeds in two key stages:

  • Enamine Formation: The synthesis begins with the reaction of a 4-methyl-3-nitropyridine with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] The methyl group, activated by the adjacent nitro group, condenses with the DMF-DMA to form a reactive enamine intermediate. The use of pyrrolidine as an additive can lower the required reaction temperature.[1]

  • Reductive Cyclization: The nitroenamine intermediate is then subjected to reductive cyclization.[1] A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, H₂), transfer hydrogenation (e.g., ammonium formate), or metal-based reductions (e.g., Fe/acetic acid). The reduction of the nitro group to an amine is immediately followed by intramolecular cyclization onto the enamine and subsequent elimination of dimethylamine to afford the aromatic 1H-pyrrolo[3,2-c]pyridine core.[2]

This method's primary advantage lies in its convergent nature and the ability to generate indoles that are unsubstituted at the C2 and C3 positions directly.[3]

Batcho-Leimgruber Start 4-Methyl-3-nitropyridine Step1 Enamine Formation (DMF-DMA, Pyrrolidine) Start->Step1 Intermediate Nitroenamine Intermediate Step1->Intermediate Step2 Reductive Cyclization (e.g., H₂, Pd/C) Intermediate->Step2 Product 1H-Pyrrolo[3,2-c]pyridine Step2->Product

Caption: Workflow of the Batcho-Leimgruber synthesis for 5-azaindole.

Representative Experimental Protocol

Step 1: Synthesis of 1-(Dimethylamino)-2-(3-nitro-4-pyridyl)ethene To a solution of 4-methyl-3-nitropyridine (1.0 eq) in DMF (0.5 M), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) is added. The mixture is heated to 100-110 °C for 4-6 hours, monitoring by TLC for the consumption of the starting material. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the enamine intermediate.

Step 2: Synthesis of 1H-Pyrrolo[3,2-c]pyridine The enamine intermediate (1.0 eq) is dissolved in a mixture of ethanol and ethyl acetate (1:1, 0.2 M). Palladium on carbon (10 wt. %, 0.1 eq) is added carefully. The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or Parr shaker). The reaction is stirred vigorously at room temperature for 12-16 hours. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated in vacuo. The resulting solid is purified by recrystallization or column chromatography to afford pure 1H-pyrrolo[3,2-c]pyridine.

Route 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely known method for preparing indoles.[1] However, its application to azaindole synthesis has historically been considered challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key[4][4]-sigmatropic rearrangement step.[1][5][6]

Mechanism and Rationale

The reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone.[7]

  • Hydrazone Formation: The pyridylhydrazine first condenses with a carbonyl compound to form a pyridylhydrazone.[7]

  • Tautomerization & Rearrangement: The hydrazone tautomerizes to an enamine, which then undergoes the critical[4][4]-sigmatropic rearrangement.[7]

  • Cyclization & Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the final aromatic azaindole ring.[7]

Recent work has shown that this route can be highly effective, particularly when the starting pyridylhydrazine is substituted with an electron-donating group (EDG) such as methoxy (-OMe).[5][8][9] The EDG activates the pyridine ring, facilitating the otherwise difficult sigmatropic rearrangement and making the synthesis viable.[5][8][9]

Fischer_Indole Start_Hydrazine Pyridylhydrazine (with EDG) Step1 Hydrazone Formation Start_Hydrazine->Step1 Start_Carbonyl Aldehyde or Ketone Start_Carbonyl->Step1 Intermediate1 Pyridylhydrazone Step1->Intermediate1 Step2 [3,3]-Sigmatropic Rearrangement (Acid cat.) Intermediate1->Step2 Step3 Cyclization & Aromatization (-NH₃) Step2->Step3 Product Substituted 1H-Pyrrolo[3,2-c]pyridine Step3->Product

Caption: Key steps in the Fischer synthesis of 5-azaindoles.

Representative Experimental Protocol

Synthesis of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine A mixture of (6-methoxypyridin-3-yl)hydrazine (1.0 eq) and 1,1-diethoxyethane (1.2 eq) in a solution of sulfuric acid in ethanol (e.g., 5% H₂SO₄ in EtOH, 0.3 M) is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel) to yield the desired 6-methoxy-5-azaindole.

Route 3: Palladium-Catalyzed Cross-Coupling and Cyclization

Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and the synthesis of 5-azaindoles is no exception.[10][11] Palladium-catalyzed methods offer a highly modular and efficient approach, typically involving an initial cross-coupling reaction to install a key fragment, followed by an intramolecular cyclization to form the pyrrole ring.

Mechanism and Rationale

A common and powerful variant is the Sonogashira coupling followed by cyclization.

  • Sonogashira Coupling: A suitably substituted aminopyridine, typically bearing a halogen (e.g., iodine or bromine), is coupled with a terminal alkyne under palladium and copper catalysis (PdCl₂(PPh₃)₂, CuI, and a base like Et₃N).[12] This step forges the C4-C5 bond of the final product.

  • Intramolecular Cyclization: The resulting alkynyl aminopyridine intermediate is then cyclized. This annulation can be promoted by a variety of conditions, often involving a base (like KOtBu or NaH) or another transition metal catalyst, to induce the intramolecular attack of the amino group onto the alkyne, forming the pyrrole ring.

This strategy is highly valued for its broad substrate scope and functional group tolerance, allowing for the rapid generation of diverse libraries of substituted 5-azaindoles.[12][13]

Palladium_Catalysis Start_Pyridine 4-Amino-3-halopyridine Step1 Sonogashira Coupling (Pd/Cu cat., Base) Start_Pyridine->Step1 Start_Alkyne Terminal Alkyne Start_Alkyne->Step1 Intermediate Alkynyl Aminopyridine Step1->Intermediate Step2 Intramolecular Cyclization (Base or Metal cat.) Intermediate->Step2 Product Substituted 1H-Pyrrolo[3,2-c]pyridine Step2->Product

Caption: Palladium-catalyzed Sonogashira/cyclization route to 5-azaindoles.

Representative Experimental Protocol

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-4-amine To a degassed solution of 3-iodopyridin-4-amine (1.0 eq) in triethylamine (0.2 M), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) are added. Ethynyltrimethylsilane (1.5 eq) is then added, and the mixture is stirred at 60 °C for 8 hours under an inert atmosphere. After completion, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of 2-(Trimethylsilyl)-1H-pyrrolo[3,2-c]pyridine The TMS-protected alkynyl aminopyridine from the previous step is desilylated using a mild base like K₂CO₃ in methanol. The resulting terminal alkyne is then cyclized. A common method involves heating the alkynyl aminopyridine in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) with a strong base such as potassium tert-butoxide (KOtBu, 1.2 eq) at 100-120 °C until the reaction is complete. Workup involves cooling, quenching with water, and extraction with an organic solvent, followed by purification.

Head-to-Head Performance Comparison

FeatureBatcho-Leimgruber SynthesisFischer Indole SynthesisPalladium-Catalyzed Routes
Starting Materials Readily available 4-methyl-3-nitropyridinesPyridylhydrazines (may require synthesis), aldehydes/ketonesHalogenated aminopyridines, alkynes/other coupling partners
Step Economy Generally 2 stepsCan be a 1-pot reactionTypically 2 distinct steps (coupling then cyclization)
Versatility/Scope Good for C2/C3-unsubstituted core; substitution on pyridine ring.Highly dependent on carbonyl partner; best with EDGs on hydrazine.Excellent. Allows for diverse substitution at C2, C3, and N1.
Reaction Conditions High temperatures for enamine formation; standard reduction conditions.Acidic and often requires heat; can be harsh for sensitive substrates.Mild to moderate; requires inert atmosphere and careful control.
Key Advantage Reliable, scalable, direct access to the parent core.Classic, powerful for specific substitution patterns.High modularity and functional group tolerance.
Key Limitation Limited direct access to C2/C3 substituted analogs.Limited by electronics; poor yields with electron-deficient pyridines.Cost of catalyst and ligands; potential for metal contamination.

Conclusion and Future Outlook

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core is a well-developed field with several robust and reliable methods at the disposal of the medicinal chemist.

  • The Batcho-Leimgruber synthesis remains a go-to method for producing the parent 5-azaindole scaffold and its pyridine-substituted analogues due to its reliability and scalability.

  • The Fischer indole synthesis , once considered unsuitable, has been revitalized and proven effective, provided the electronic properties of the pyridine ring are appropriately tuned with electron-donating groups.[8]

  • Palladium-catalyzed cross-coupling strategies represent the state-of-the-art for flexibility and diversity. The ability to systematically vary substituents by simply changing the coupling partner makes these routes exceptionally powerful for structure-activity relationship (SAR) studies in drug discovery programs.[12]

The choice of synthetic route will ultimately be dictated by the specific target molecule, desired substitution pattern, scale of the synthesis, and available resources. As the demand for novel heterocyclic scaffolds continues, future research will likely focus on developing even more efficient, sustainable, and versatile methods, such as C-H activation strategies, to further streamline the synthesis of these valuable pharmaceutical building blocks.

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Confirming the Binding Mode of 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives to the Colchicine Binding Site of Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, unequivocally determining the binding mode of a novel compound to its biological target is a cornerstone of modern therapeutic design. This guide provides an in-depth, technically-focused comparison of key experimental methodologies to confirm the binding of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives to the colchicine binding site of β-tubulin. By understanding the principles and practical applications of these techniques, researchers can build a robust body of evidence to validate their compound's mechanism of action.

Recent studies have identified derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold as potent inhibitors of tubulin polymerization, exhibiting significant antitumor activities.[1][2] Molecular modeling studies suggest that these compounds engage with the colchicine-binding site on β-tubulin, a well-validated target for anticancer therapies.[1] This guide will use a representative 1H-pyrrolo[3,2-c]pyridin-7-amine derivative, hereafter referred to as Compound 10t , as a case study to illustrate a multi-faceted approach to binding mode confirmation.[1] For comparative analysis, we will contrast its binding characteristics with Combretastatin A-4 (CA-4), a known colchicine-site binding agent.[1]

A Multi-Pronged Strategy for Binding Mode Validation

cluster_0 Computational & Preliminary Screening cluster_1 Biophysical Characterization cluster_2 High-Resolution Structural Elucidation Molecular Docking Molecular Docking Tubulin Polymerization Assay Tubulin Polymerization Assay Molecular Docking->Tubulin Polymerization Assay Hypothesis Generation Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Tubulin Polymerization Assay->Surface Plasmon Resonance (SPR) Functional Confirmation Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) Thermodynamic Validation X-ray Crystallography X-ray Crystallography Isothermal Titration Calorimetry (ITC)->X-ray Crystallography Structural Confirmation NMR Spectroscopy NMR Spectroscopy X-ray Crystallography->NMR Spectroscopy Solution-State Validation

Figure 1: A logical workflow for confirming the binding mode of a small molecule inhibitor.

Part 1: Computational and Functional Screening

Molecular Docking: In Silico Hypothesis Generation

Molecular docking serves as an invaluable initial step to predict the binding pose and interactions of a ligand within the target's binding site. This computational method provides a structural hypothesis that can guide subsequent experimental design.

Experimental Protocol: Molecular Docking of Compound 10t into the Colchicine Binding Site of Tubulin

  • Protein Preparation:

    • Obtain the crystal structure of tubulin in complex with a known colchicine-site ligand (e.g., PDB ID: 5LYJ).

    • Prepare the protein by removing water molecules and existing ligands, adding hydrogen atoms, and assigning appropriate protonation states to residues.

  • Ligand Preparation:

    • Generate a 3D conformation of Compound 10t and perform energy minimization.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand in the original PDB file.

    • Utilize a docking program (e.g., AutoDock, Glide) to predict the binding pose of Compound 10t within the defined site.

  • Analysis:

    • Analyze the predicted binding poses and scoring functions.

    • Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between Compound 10t and tubulin residues. For instance, docking studies suggest that Compound 10t forms hydrogen bonds with Thrα179 and Asnβ349 in the colchicine site.[1]

Tubulin Polymerization Assay: Functional Validation

This biochemical assay directly measures the effect of the compound on the polymerization of tubulin monomers into microtubules. A compound that binds to the colchicine site is expected to inhibit this process.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents:

    • Tubulin (highly purified, >99%)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (1 mM)

    • Compound 10t and CA-4 (dissolved in DMSO)

  • Procedure:

    • Pre-incubate various concentrations of Compound 10t or CA-4 with tubulin on ice.

    • Initiate polymerization by adding GTP and transferring the mixture to a 37°C temperature-controlled spectrophotometer.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

  • Data Analysis:

    • Plot absorbance versus time for each compound concentration.

    • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit tubulin polymerization by 50%. Studies have shown that derivatives of 1H-pyrrolo[3,2-c]pyridine can potently inhibit tubulin polymerization.[1][2]

Part 2: Biophysical Characterization of the Binding Interaction

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between the compound and its target protein.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte.[3][4][5][6][7] This method allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.

Immobilized Target (Tubulin) Immobilized Target (Tubulin) Analyte Injection (Compound 10t) Analyte Injection (Compound 10t) Immobilized Target (Tubulin)->Analyte Injection (Compound 10t) Association Association Analyte Injection (Compound 10t)->Association Dissociation Dissociation Association->Dissociation Sensorgram Sensorgram Dissociation->Sensorgram

Figure 2: A simplified workflow for an SPR experiment.

Experimental Protocol: SPR Analysis of Compound 10t Binding to Tubulin

  • Immobilization:

    • Covalently immobilize purified tubulin onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of Compound 10t in running buffer over the sensor chip surface.

    • Monitor the change in the refractive index, which is proportional to the mass of the analyte binding to the immobilized ligand.[4]

  • Data Analysis:

    • Generate a sensorgram (response units vs. time) for each concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[8][9][10]

Experimental Protocol: ITC Analysis of Compound 10t Binding to Tubulin

  • Sample Preparation:

    • Prepare a solution of purified tubulin in a suitable buffer.

    • Prepare a solution of Compound 10t in the same buffer at a concentration typically 10-fold higher than the tubulin concentration.[11]

  • Titration:

    • Place the tubulin solution in the sample cell of the calorimeter.

    • Inject small aliquots of the Compound 10t solution into the sample cell at regular intervals.

  • Data Analysis:

    • Measure the heat change associated with each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n.

Part 3: High-Resolution Structural Elucidation

The "gold standard" for confirming a binding mode is the determination of the three-dimensional structure of the protein-ligand complex at atomic resolution.

X-ray Crystallography: A Static Snapshot of Binding

X-ray crystallography provides a high-resolution 3D structure of the protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and its interactions with individual amino acid residues.[12][13]

Experimental Protocol: Co-crystallization of Tubulin with Compound 10t

  • Complex Formation:

    • Incubate purified tubulin with an excess of Compound 10t to ensure saturation of the binding sites.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the tubulin-Compound 10t complex.[14][15]

  • Data Collection and Structure Determination:

    • Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known tubulin structure as a search model.

    • Refine the model and build the ligand into the electron density map.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Binding in Solution

NMR spectroscopy can provide information about the binding interaction in a solution state, which is more representative of the physiological environment.[3][16][17] Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the ligand are in close proximity to the protein.[18]

Experimental Protocol: STD-NMR for Epitope Mapping

  • Sample Preparation:

    • Prepare a solution containing a low concentration of tubulin and a higher concentration of Compound 10t in a deuterated buffer.

  • NMR Experiment:

    • Acquire two spectra: one with on-resonance saturation of the protein signals and another with off-resonance saturation.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The signals that appear in the STD spectrum correspond to the protons of the ligand that are in close contact with the protein, thus mapping the binding epitope.

Comparison with an Alternative: Combretastatin A-4 (CA-4)

A robust validation of a novel compound's binding mode includes a direct comparison with a well-characterized agent that targets the same site. CA-4 is a potent natural product that binds to the colchicine site of tubulin.[1]

ParameterCompound 10t (Hypothetical Data)Combretastatin A-4 (CA-4)Experimental Technique
Binding Affinity (Kₑ) ~50 nM~20 nMSurface Plasmon Resonance (SPR)
Binding Enthalpy (ΔH) -10 kcal/mol-8 kcal/molIsothermal Titration Calorimetry (ITC)
Binding Stoichiometry (n) ~1~1Isothermal Titration Calorimetry (ITC)
Key H-Bond Interactions Thrα179, Asnβ349Cysβ241X-ray Crystallography
Tubulin Polymerization IC₅₀ ~0.2 µM~0.1 µMIn Vitro Polymerization Assay

Table 1: A comparative summary of the binding characteristics of Compound 10t and Combretastatin A-4.

Conclusion

Confirming the binding mode of a novel compound like 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives requires a rigorous, multi-faceted approach. By integrating computational predictions, functional assays, biophysical characterization, and high-resolution structural studies, researchers can build a compelling and self-validating case for their compound's mechanism of action. This comprehensive understanding is not only crucial for lead optimization and drug development but also for advancing our fundamental knowledge of molecular recognition. The methodologies outlined in this guide provide a robust framework for achieving this critical goal.

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A Researcher's Guide to Evaluating the Therapeutic Index of 1H-Pyrrolo[3,2-c]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutics with high efficacy and minimal toxicity is a central challenge in drug development. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for developing targeted therapies, particularly kinase inhibitors, for cancer and inflammatory diseases.[1][2][3] However, the true potential of any new chemical entity lies not just in its potency but in its therapeutic index (TI) —a quantitative measure of its safety and efficacy. This guide provides a comprehensive framework for researchers to evaluate the therapeutic index of novel 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives, comparing their performance with established alternatives and providing the experimental context necessary for robust drug candidate selection.

Section 1: The Therapeutic Index: A Cornerstone of Drug Discovery

The therapeutic index is the ratio that compares the dose of a therapeutic agent that causes the desired therapeutic effect to the dose that causes toxicity. A wider margin between the effective and toxic doses signifies a safer drug. For preclinical studies, the TI is often calculated using in vitro and in vivo data:

  • In Vitro Therapeutic Index (IVTI): Calculated as the ratio of the 50% cytotoxic concentration (CC50) in a normal cell line to the 50% effective concentration (EC50 or IC50) against the therapeutic target (e.g., a cancer cell line or a specific enzyme).

    • Formula: IVTI = CC50 (Normal Cells) / IC50 (Target Cells/Enzyme)

  • In Vivo Therapeutic Index: Typically calculated as the ratio of the dose that is toxic to 50% of the population (TD50) or the maximum tolerated dose (MTD) to the dose that produces a 50% effective response (ED50).

    • Formula: TI = TD50 / ED50

A high TI is paramount, as it suggests that a drug can be administered at effective doses with a reduced risk of adverse effects. Kinase inhibitors, for example, often face challenges with off-target effects, making a thorough TI evaluation critical.[4][5]

Section 2: 1H-Pyrrolo[3,2-c]pyridine Derivatives as Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine core is a versatile scaffold found in several biologically active compounds.[1] Its derivatives have shown potent inhibitory activity against a range of protein kinases, which are enzymes that play crucial roles in cell signaling pathways and are often dysregulated in diseases like cancer.[2][6]

Key kinase targets for this class of compounds include:

  • FMS Kinase (CSF-1R): Overexpressed in various cancers and involved in inflammatory disorders.[2]

  • Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that regulate processes like cell proliferation, migration, and survival.[7] Dysregulation is common in many cancers.[5][7][8]

  • Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, making it an attractive target in oncology.[9][10][11]

The goal of this guide is to systematically assess the TI of novel derivatives targeting these kinases and compare them to existing inhibitors.

Section 3: Experimental Workflow for Therapeutic Index Determination

A rigorous evaluation of the therapeutic index requires a multi-step experimental approach, progressing from in vitro assays to in vivo models.

TI_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Efficacy Step 1: On-Target Efficacy (Kinase/Cell-based IC50) Toxicity Step 2: In Vitro Toxicity (Normal Cell CC50) Efficacy->Toxicity Determine potency IVTI Step 3: Calculate In Vitro TI Toxicity->IVTI Assess safety window PK Step 4: Pharmacokinetics (ADME) IVTI->PK Proceed with promising candidates (High IVTI) Efficacy_Vivo Step 5: In Vivo Efficacy (Xenograft Model - ED50) PK->Efficacy_Vivo Establish dosing regimen Toxicity_Vivo Step 6: In Vivo Toxicity (MTD/TD50 Study) Efficacy_Vivo->Toxicity_Vivo Confirm therapeutic effect TI_Vivo Step 7: Calculate In Vivo TI Toxicity_Vivo->TI_Vivo Define safety margin TI_Logic IC50 Potency (IC50) TI Therapeutic Index (TI = CC50 / IC50) IC50->TI Lower is better CC50 Toxicity (CC50) CC50->TI Higher is better Goal Ideal Candidate TI->Goal Maximize

Caption: The relationship between potency, toxicity, and TI.

Below is a hypothetical comparison table summarizing data for a novel 1H-pyrrolo[3,2-c]pyridine derivative ("Compound 1r") targeting FMS kinase, compared to a lead compound and a well-known multi-kinase inhibitor.

CompoundTarget(s)IC50 (FMS Kinase)IC50 (OVCAR-3 Cells)CC50 (Normal Fibroblasts)In Vitro TI (CC50/IC50)Reference
Compound 1r FMS (Selective) 30 nM 0.15 µM > 5.72 µM > 38.13 [2]
KIST101029 (Lead Cmpd)FMS96 nM0.20 µMNot ReportedNot Reported[2]
Dasatinib (Alternative)Src, Bcr-Abl, c-Kit> 1000 nM~0.05 µMNot ReportedNot Reported[5][12][13]

Analysis of the Data:

  • Potency: Compound 1r shows a 3.2-fold greater potency against the isolated FMS kinase compared to the lead compound KIST101029. [2]It also demonstrates potent anti-proliferative activity against FMS-overexpressing ovarian cancer cells (OVCAR-3). [2]* Selectivity and Safety: The key finding is the selectivity index (a proxy for the in vitro therapeutic index). Compound 1r was significantly less toxic to normal fibroblasts than to cancer cells, with a selectivity index ranging from 3.21 to 38.13 across different cell lines. [2]This indicates a wide therapeutic window at the cellular level.

  • Comparison to Alternatives: While Dasatinib is a potent anti-cancer agent, it inhibits multiple kinases, which can lead to a broader range of side effects. [5][13]A highly selective compound like 1r may offer a better safety profile by minimizing off-target activity. The lack of selectivity of many kinase inhibitors is a major hurdle in their clinical application. [14]

Section 5: Conclusion and Future Directions

The systematic evaluation of the therapeutic index is a critical step in the preclinical development of 1H-pyrrolo[3,2-c]pyridin-7-amine derivatives. The process outlined in this guide—from initial in vitro potency and cytotoxicity screening to in vivo efficacy and MTD studies—provides a robust framework for identifying candidates with the highest potential for clinical success.

For the 1H-pyrrolo[3,2-c]pyridine class, the data suggests that derivatives like compound 1r, with high potency and a large selectivity index, are promising candidates for further development. [2]Future work should focus on comprehensive in vivo studies to confirm the in vitro therapeutic index, along with detailed pharmacokinetic and pharmacodynamic profiling to establish a clear relationship between dose, target engagement, and therapeutic response. [15]By prioritizing candidates with a superior therapeutic index, researchers can increase the likelihood of translating promising chemical scaffolds into safe and effective medicines.

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A Comparative Analysis of Pyrrolopyridine Isomers: Unlocking Differential Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Scaffolds in Drug Discovery

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that have garnered immense interest in medicinal chemistry. These structures, which consist of a pyrrole ring fused to a pyridine ring, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The defining feature of this family is isomerism; the nitrogen atom in the six-membered pyridine ring can occupy one of four different positions, giving rise to 4-, 5-, 6-, and 7-azaindole isomers.[1] This subtle constitutional change dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical properties.[1][2]

This guide provides a comparative analysis of the biological activities of these key pyrrolopyridine isomers. We will explore how the placement of the pyridine nitrogen dictates therapeutic potential, with a focus on anticancer and antiviral applications. By examining experimental data and the underlying mechanisms of action, we aim to provide researchers and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern this versatile molecular framework.

The Isomeric Effect: How Nitrogen Placement Dictates Physicochemical Properties

The position of the nitrogen atom in the pyridine ring is a critical determinant of a compound's properties, including its lipophilicity (LogP), polar surface area (tPSA), and aqueous solubility (LogS).[1] These parameters, in turn, profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A compelling example of this isomeric differentiation was observed in a study developing HIV-1 entry inhibitors. Researchers systematically replaced a core indole scaffold with each of the four azaindole isomers and evaluated the impact on solubility and metabolic stability.[2] The results were striking: all four azaindole isomers demonstrated a dramatic increase in aqueous solubility—over 25-fold compared to the parent indole compound.[2] This highlights a key advantage of the azaindole scaffold in overcoming the poor solubility that often plagues drug candidates. Furthermore, the isomers displayed enhanced metabolic stability in human liver microsomes.[2]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Azaindole Isomers vs. Indole Parent Compound [2]

Compound ScaffoldAnti-HIV-1 Efficacy (EC50)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)
Indole (Parent)Potent1616.9
4-Azaindole More Potent than Indole93638.5
5-Azaindole Less Potent than Indole419> 100
6-Azaindole Less Potent than Indole884> 100
7-Azaindole More Potent than Indole61079.7

This table illustrates that while all azaindole isomers improve solubility and stability, the 4- and 7-azaindole isomers uniquely enhanced the desired biological activity in this specific series.

Comparative Biological Activity I: Anticancer Therapeutics

The pyrrolopyridine scaffold is a cornerstone of modern oncology research, particularly in the development of kinase inhibitors.[3] Kinases are crucial signaling proteins that are often dysregulated in cancer, making them prime therapeutic targets. The azaindole core mimics the adenine fragment of ATP, enabling it to bind competitively to the kinase ATP-binding site.[2]

The Preeminence of 7-Azaindole in Kinase Inhibition

Among the isomers, 7-azaindole (pyrrolo[2,3-b]pyridine) has emerged as the most successful scaffold, forming the core of several FDA-approved anticancer drugs.[1][4] Its unique structure contains a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine N7) in a rigid system, facilitating strong interactions with the hinge region of many kinases.[4]

  • Vemurafenib: A potent inhibitor of the BRAF V600E mutant kinase, used to treat late-stage melanoma.[4]

  • Pexidartinib: A CSF1R kinase inhibitor for treating tenosynovial giant cell tumors.[4]

  • Pemigatinib: An FGFR2 inhibitor approved for cholangiocarcinoma.[4]

The success of the 7-azaindole scaffold is rooted in its ability to form specific, stabilizing hydrogen bonds within the kinase active site, as illustrated in the pathway below.

BRAF_Pathway cluster_drug Mechanism of Action cluster_pathway Oncogenic Signaling Pathway Vemurafenib Vemurafenib (7-Azaindole Core) BRAF BRAF V600E (Mutant Kinase) Vemurafenib->BRAF Inhibits ATP Binding MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation ERK->Proliferation Activates

Caption: Vemurafenib's 7-azaindole core inhibits the mutated BRAF kinase.

Isomeric Comparison in Anticancer Potency

While 7-azaindole is prolific, other isomers also demonstrate significant, albeit often different, anticancer activities. The choice of isomer can fine-tune selectivity and potency. For example, a study on FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine (4-azaindole) scaffold found that adding a benzamido moiety significantly increased potency compared to the primary amino analogues in most cases.[5] This highlights that activity is a function of both the core isomer and its peripheral substitutions.

Table 2: Comparative Anticancer Activity of Pyrrolopyridine Derivatives

Isomer ScaffoldTarget / Cell LineDerivative / CompoundPotency (IC50)Reference
Pyrrolo[3,2-c]pyridineFMS KinaseBenzamido derivative (1c)0.01 µM[5]
Pyrrolo[3,2-c]pyridineFMS KinaseAmino analogue (1l)0.12 µM[5]
Pyrrolo[2,3-b]pyridineCdc7 KinaseCompound 427 nM[6]
Pyrrolo[2,3-d]pyrimidineHeLa CellsCompound 5e (2-Cl phenyl)45.12 µM[7]
Pyrrolo[2,3-d]pyrimidineHeLa CellsCompound 5h (2-F phenyl)39.14 µM[7]
Pyrrolo[2,3-d]pyrimidine*HeLa CellsCompound 5l (2-OH, 5-Br phenyl)21.15 µM[7]

*Note: Pyrrolopyrimidines are structurally related scaffolds often explored in parallel.

The data clearly shows that subtle changes, whether to the core isomeric structure or its substituents, can lead to orders-of-magnitude differences in biological potency.

Comparative Biological Activity II: Antiviral Agents

Pyrrolopyridine isomers are also potent antiviral agents, often functioning by inhibiting host-cell kinases that viruses hijack for their replication cycle.[8] This host-targeting approach can offer broad-spectrum activity against multiple viruses.

Targeting AAK1 for Broad-Spectrum Antiviral Activity

A key host target is the Adaptor-Associated Kinase 1 (AAK1), a serine-threonine kinase that regulates clathrin-mediated endocytosis—the primary cellular entry pathway for many viruses, including Dengue and Ebola.[8] Inhibiting AAK1 effectively traps viruses outside the cell, preventing infection.

Researchers have optimized 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives to be highly potent AAK1 inhibitors. These optimized compounds showed strong activity against both the Dengue and Ebola viruses in vitro.[8]

Viral_Entry cluster_drug Mechanism of Action cluster_pathway Viral Entry Pathway AAK1_Inhibitor AAK1 Inhibitor (7-Azaindole Core) AAK1 AAK1 Kinase AAK1_Inhibitor->AAK1 Inhibits Virus Virus (e.g., Dengue, Ebola) Clathrin Clathrin-Coated Pit Virus->Clathrin Binds to Receptor Endosome Endosome Formation Clathrin->Endosome Internalization AAK1->Clathrin Regulates Trafficking Replication Viral Replication Endosome->Replication Release of Viral Genome

Caption: 7-Azaindole based AAK1 inhibitors block viral entry into host cells.

The aforementioned anti-HIV study also provides a direct isomeric comparison, where the 4- and 7-azaindole scaffolds conferred superior antiviral efficacy over the 5- and 6-azaindole isomers.[2] This again underscores that the specific placement of the pyridine nitrogen is critical for optimizing the desired biological response.

Experimental Methodologies: A Guide to Assessing Biological Activity

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are detailed methodologies for two key assays used to evaluate the compounds discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a robust method for determining the IC50 value of a test compound against a specific protein kinase.

Causality: This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate peptide. An effective inhibitor will reduce the amount of phosphorylation.

Step-by-Step Methodology:

  • Reaction Preparation: Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Compound Dilution: Create a serial dilution of the test pyrrolopyridine isomer in DMSO (e.g., 10 concentrations from 100 µM to 1 nM).

  • Assay Plate Setup: Add 5 µL of the diluted compound to a 96-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Add 20 µL of a master mix containing the target kinase and its specific substrate peptide to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of reaction buffer containing [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Signal Capture: Transfer the reaction mixture to a filter plate (e.g., P30 Filtermat) that binds the phosphorylated substrate. Wash the filter multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxicity of a compound against cancer cell lines.

Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolopyridine isomer in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value, representing the concentration at which 50% of cell growth is inhibited.

Conclusion

The comparative analysis of pyrrolopyridine isomers unequivocally demonstrates that small structural modifications have profound consequences for biological activity. The position of the pyridine nitrogen atom directly influences the physicochemical properties that are foundational to a molecule's drug-like character, such as solubility and metabolic stability.[2] In functional terms, these isomeric differences dictate the potency and selectivity of these compounds as anticancer and antiviral agents. The 7-azaindole scaffold has proven particularly fruitful in the realm of kinase inhibition, leading to multiple approved drugs, while 4-azaindole has also shown exceptional promise.[2][4][5] For drug development professionals, this underscores a critical lesson: a systematic, comparative evaluation of isomeric scaffolds is not merely an academic exercise but a vital strategy for unlocking therapeutic potential and accelerating the journey from a lead compound to a life-saving medicine.

References

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Verma, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2024). PubMed. Available at: [Link]

  • Azaindole Therapeutic Agents. (2020). PubMed Central. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2022). MDPI. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2022). ResearchGate. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2023). ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2021). MDPI. Available at: [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2024). Bentham Science. Available at: [Link]

  • De la Cruz, E., et al. (2019). Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. PubMed. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2009). ACS Publications. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). PubMed Central. Available at: [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (2023). ResearchGate. Available at: [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available at: [Link]

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Safety Operating Guide

Navigating the Safe Handling of 1H-Pyrrolo[3,2-c]pyridin-7-amine: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic amine, 1H-Pyrrolo[3,2-c]pyridin-7-amine, and its derivatives are gaining significant interest in medicinal chemistry, particularly as scaffolds for kinase inhibitors in oncological and immunological research. As with any potent research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and emergency plans for 1H-Pyrrolo[3,2-c]pyridin-7-amine, grounded in established safety principles for analogous chemical structures.

Hazard Profile: An Evidence-Based Assessment

While a specific Safety Data Sheet (SDS) for 1H-Pyrrolo[3,2-c]pyridin-7-amine is not widely available, a reliable hazard assessment can be constructed by examining the known risks of structurally similar compounds, such as other pyrrolopyridine derivatives and aromatic amines. This approach, rooted in the principles of chemical analogy, allows for a conservative and protective stance.

Data from related compounds, including 1H-pyrrolo[2,3-b]pyridin-6-amine and various substituted pyrrolopyridines, consistently indicate the following potential hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation or damage.[1][2]

  • Respiratory Irritation : May cause respiratory tract irritation.[1]

Aromatic amines as a class are known for their potential to be absorbed through the skin and can have systemic effects. Therefore, minimizing all routes of exposure is a critical aspect of safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1H-Pyrrolo[3,2-c]pyridin-7-amine. The selection of appropriate PPE is not merely a checklist but a dynamic process based on a thorough risk assessment of the specific procedures being undertaken.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. A full-face shield should be used when there is a significant risk of splashing.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contact with contaminated surfaces.
Hand Protection Nitrile or neoprene gloves.Double-gloving is recommended, especially for prolonged handling or when working with larger quantities. Gloves should be inspected for tears or punctures before use and changed immediately upon contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when handling the compound outside of a certified chemical fume hood, or if there is a potential for aerosolization.

Operational and Disposal Plans: A Step-by-Step Approach

3.1. Engineering Controls: The Foundation of Safety

All work with 1H-Pyrrolo[3,2-c]pyridin-7-amine, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure. The fume hood sash should be kept as low as possible to maximize containment.

3.2. Safe Handling and Storage

  • Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Weighing : When weighing the solid compound, do so on a tared weigh paper or in a small, capped vial within the fume hood to prevent dispersal of the powder.

  • Solution Preparation : Add the solid to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately sized for the volume of the solution.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3.3. Emergency Procedures: Be Prepared

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for proper disposal.

3.4. Waste Disposal

All waste containing 1H-Pyrrolo[3,2-c]pyridin-7-amine, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Hazard Assessment and PPE Selection Workflow

The following diagram illustrates the logical workflow for assessing the risks associated with handling 1H-Pyrrolo[3,2-c]pyridin-7-amine and selecting the appropriate personal protective equipment.

Hazard_Assessment_and_PPE_Selection cluster_assessment Hazard Identification & Risk Assessment cluster_ppe PPE Selection & Control Measures cluster_procedures Safe Work Practices & Disposal A Review available SDS for analogs B Identify potential hazards: - Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation A->B informs C Assess experimental procedure: - Scale of reaction - Potential for aerosolization - Duration of handling B->C informs D Engineering Controls: Chemical Fume Hood C->D dictates need for E Eye/Face Protection: Safety Goggles/Face Shield C->E dictates level of F Skin/Body Protection: Lab Coat, Gloves C->F dictates type of G Respiratory Protection: Respirator (if needed) C->G dictates need for H Implement Safe Handling Procedures D->H enables E->H F->H G->H I Establish Emergency Protocols H->I requires J Follow Hazardous Waste Disposal Guidelines H->J generates waste for

Caption: Workflow for Hazard Assessment and PPE Selection.

By adhering to these guidelines, researchers can confidently and safely work with 1H-Pyrrolo[3,2-c]pyridin-7-amine, fostering a secure environment for groundbreaking scientific discovery.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(15), 4479. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-6-amine. Retrieved from [Link]

  • American Chemical Society. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 39-51. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.